Product packaging for C14 Ceramide(Cat. No.:)

C14 Ceramide

Cat. No.: B1630621
M. Wt: 509.8 g/mol
InChI Key: ZKRPGPZHULJLKJ-IOWSJCHKSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

C14 Ceramide (N-tetradecanoyl-sphingosine) is a specific molecular species of ceramide characterized by a myristic acid (C14:0) chain. It is a key intermediate in the sphingolipid pathway and functions as a bioactive lipid with distinct signaling roles in cellular processes. Research indicates that this compound is primarily generated by the enzyme ceramide synthase 5 (CerS5) and, to some extent, CerS6 . Its production is notably linked to lipotoxic stress, such as exposure to saturated fatty acids like myristate . Studies have shown that elevated levels of this compound are associated with the induction of autophagy and hypertrophy in cardiomyocytes, positioning it as a significant factor in the molecular pathogenesis of lipotoxic cardiomyopathy and diabetic cardiomyopathy . Furthermore, ceramides with C14 and C16 chain lengths are strongly implicated in inducing skeletal muscle insulin resistance and disrupting mitochondrial function, making them a focus for metabolic disease research . The investigation of this compound's mechanisms is therefore critical for advancing the understanding of cardiometabolic diseases. This product is intended for research purposes, including the study of cell death pathways, lipid signaling, mitochondrial dysfunction, and metabolic syndrome. This product is For Research Use Only. It is not intended for diagnostic or therapeutic procedures, nor for human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C32H63NO3 B1630621 C14 Ceramide

Properties

Molecular Formula

C32H63NO3

Molecular Weight

509.8 g/mol

IUPAC Name

N-[(2S,3R)-1,3-dihydroxyoctadec-4-en-2-yl]tetradecanamide

InChI

InChI=1S/C32H63NO3/c1-3-5-7-9-11-13-15-16-18-19-21-23-25-27-31(35)30(29-34)33-32(36)28-26-24-22-20-17-14-12-10-8-6-4-2/h25,27,30-31,34-35H,3-24,26,28-29H2,1-2H3,(H,33,36)/t30-,31+/m0/s1

InChI Key

ZKRPGPZHULJLKJ-IOWSJCHKSA-N

Isomeric SMILES

CCCCCCCCCCCCCC=C[C@H]([C@H](CO)NC(=O)CCCCCCCCCCCCC)O

Canonical SMILES

CCCCCCCCCCCCCC=CC(C(CO)NC(=O)CCCCCCCCCCCCC)O

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Discovery and Initial Characterization of C14 Ceramide

Author: BenchChem Technical Support Team. Date: November 2025

Executive Summary: Ceramide (Cer), a central molecule in sphingolipid metabolism, has emerged as a critical bioactive lipid involved in a myriad of cellular processes. The biological function of ceramide is intricately linked to the length of its N-acyl chain. This guide focuses on C14 ceramide (N-myristoyl-sphingosine), a species synthesized by the enzyme Ceramide Synthase 6 (CerS6). We will delve into the discovery of the ceramide synthase family, the specific characterization of CerS6, the initial elucidation of this compound's role in programmed cell death, and the key experimental methodologies that have been instrumental in its study. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of the foundational research surrounding this compound.

Discovery and Synthesis of this compound

The identification of this compound is intrinsically tied to the discovery of the enzyme family responsible for its synthesis. Unlike a singular discovery event, the understanding of this compound's specific role grew from the broader characterization of the ceramide synthase enzyme family.

The Ceramide Synthase Family

Mammalian ceramide synthases were first identified through homology searches using a yeast gene known as Longevity Assurance Gene 1 (LAG1).[1] This led to the initial naming of the mammalian homologs as LASS (Longevity assurance gene) 1 through 6.[1][2] Subsequent biochemical characterization revealed their primary function to be the N-acylation of a sphingoid base to form ceramide, prompting a renaming of the family to Ceramide Synthases (CerS).[1][2]

A defining characteristic of the six mammalian CerS enzymes (CerS1-6) is their high specificity toward fatty acyl-CoAs of particular chain lengths. This enzymatic specificity is the primary determinant of the diverse acyl-chain composition of ceramides within a cell.

Initial Characterization of Ceramide Synthase 6 (CerS6)

Ceramide Synthase 6 (CerS6, also known as LASS6) was first reported in 2005 as the enzyme responsible for generating ceramides with short- to long-chain fatty acids, specifically C14 (myristoyl) and C16 (palmitoyl) ceramides. Phylogenetically, CerS6 is most closely related to CerS5, which also synthesizes C16-ceramide. CerS6 is localized to the endoplasmic reticulum and, like other members of the family, is a transmembrane protein. Studies in various cancer cell lines and tissues have shown that the expression levels of CerS6 correlate with C14 and C16-ceramide levels and can influence cellular susceptibility to apoptosis.

Substrate Specificity and Catalytic Mechanism

The specificity of each CerS for a particular acyl-CoA length is crucial for its biological function. For instance, CerS1 preferentially uses C18-CoA, while CerS2 uses very-long-chain acyl CoAs (C22-C24). CerS5 and CerS6 both utilize C14:0- and C16:0-CoA.

Recent structural and biochemical studies have elucidated the reaction mechanism for human CerS6. It follows a ping-pong mechanism, where the fatty acyl chain is first transferred from acyl-CoA to the enzyme, forming a stable covalent acyl-enzyme intermediate. In the second step, this intermediate reacts with the sphingoid base (e.g., sphinganine) to produce the final (dihydro)ceramide product.

Initial Characterization of this compound's Biological Role

Early research into sphingolipids identified ceramide as a key second messenger in signaling pathways leading to programmed cell death. While initial studies often used short-chain, cell-permeable ceramide analogs (like C2- or C6-ceramide), subsequent research has focused on the roles of endogenously produced ceramides with specific chain lengths.

Role in Programmed Cell Death (Apoptosis and Necroptosis)

Ceramide is a well-established pro-apoptotic molecule. Overexpression of CerS6, leading to increased C14 and C16-ceramide levels, has been shown to enhance apoptotic susceptibility in cancer cells. Conversely, down-regulating CerS6 reduces these ceramide species and confers resistance to apoptosis.

Ceramide can induce apoptosis through both caspase-dependent and caspase-independent pathways. This involves the generation of reactive oxygen species (ROS), disruption of the mitochondrial membrane potential, and the release of pro-apoptotic factors like cytochrome c.

Quantitative Analysis

The precise measurement of different ceramide species is critical for understanding their function. Methodologies based on liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the gold standard for this purpose.

Table: Substrate Specificity of Mammalian Ceramide Synthases
Ceramide SynthasePrimary Acyl-CoA SubstratesResulting Ceramide Species
CerS1C18:0C18-Ceramide
CerS2C22:0, C24:0, C24:1C22-C24 Ceramides (VLC-Cer)
CerS3Broad (C18-C26+)VLC- and ULC-Ceramides
CerS4C18:0, C20:0, C22:0C18-C22 Ceramides
CerS5C16:0, (C14:0)C16-Ceramide, (C14-Ceramide)
CerS6 C14:0, C16:0 C14-Ceramide, C16-Ceramide

Data compiled from multiple sources.

Table: Quantitative LC-MS/MS Parameters for Ceramide Analysis
Ceramide SpeciesLinear Range (ng)Limit of Detection (LOD) (ng)Limit of Quantification (LOQ) (ng)
C14:0 2.8 - 1780.352.8
C16:02.8 - 3570.352.8
C18:12.8 - 3570.352.8
C18:02.8 - 3570.352.8
C20:02.8 - 3570.352.8
C24:15.6 - 7140.705.6
C24:05.6 - 7140.705.6

Table adapted from Kasumov T, et al. (2010). These parameters were established for analysis in human plasma.

Table: Effects of CerS6 Modulation on Ceramide Levels in HT29 Cells
Ceramide SpeciesChange upon CerS6 Overexpression (vs. Control)
C16:0-Ceramide Significant Increase
C24:1-CeramideSignificant Increase
C22:0-CeramideSignificant Decrease
C24:0-CeramideSignificant Decrease
C26:0-CeramideSignificant Decrease

Table adapted from Mullen TD, et al. (2011). This demonstrates how the activity of one synthase can alter the balance of multiple ceramide species.

Key Experimental Methodologies

The characterization of this compound and CerS6 has relied on several key biochemical and cell-based assays.

Protocol: In Vitro Ceramide Synthase (CerS) Activity Assay

This assay measures the enzymatic activity of CerS in cell or tissue homogenates using a fluorescent sphingoid base substrate.

  • Preparation of Homogenates: Cells or tissues are homogenized in a suitable buffer (e.g., 20 mM HEPES, 25 mM KCl, 2 mM MgCl2, pH 7.2) containing protease inhibitors. The protein concentration is determined using a standard method like the BCA assay.

  • Reaction Setup: A reaction mixture is prepared containing the cell homogenate (e.g., 20-50 µg protein), reaction buffer, and a fatty-acid-free BSA solution.

  • Substrate Addition: The reaction is initiated by adding the substrates: a fluorescent sphinganine analog (e.g., 5-10 µM NBD-sphinganine) and the specific fatty acyl-CoA of interest (e.g., 50 µM Myristoyl-CoA for C14-ceramide synthesis).

  • Incubation: The reaction is incubated at 37°C for a specified time (e.g., 30-120 minutes).

  • Reaction Termination and Lipid Extraction: The reaction is stopped by adding a chloroform/methanol solution (e.g., 2:1, v/v). The lipid phase is extracted, dried under nitrogen, and resuspended in a small volume of solvent.

  • Analysis: The fluorescently labeled ceramide product is separated from the unreacted NBD-sphinganine substrate using either Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The product is quantified by measuring fluorescence intensity.

Protocol: Quantification of Cellular Ceramides by LC-MS/MS

This method allows for the precise quantification of endogenous ceramide species.

  • Sample Preparation: Collect cell pellets or tissue samples.

  • Lipid Extraction: Add a chloroform/methanol solvent mixture to the sample. Spike with a non-naturally occurring internal standard (e.g., C17:0-Ceramide) to control for extraction efficiency and instrument variability. Vortex and centrifuge to separate the phases.

  • Phase Separation: Collect the lower organic phase containing the lipids.

  • Drying and Reconstitution: Dry the lipid extract under a stream of nitrogen and reconstitute the sample in a mobile phase-compatible solvent.

  • LC Separation: Inject the sample onto a reverse-phase HPLC column (e.g., C8 or C18). Use a gradient elution program with solvents such as methanol/water with ammonium formate and formic acid to separate the different ceramide species based on their hydrophobicity.

  • MS/MS Detection: Analyze the column eluent using a tandem mass spectrometer operating in a multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions are monitored for each ceramide species and the internal standard, allowing for highly specific and sensitive quantification.

Protocol: Caspase-3/7 Activity Assay for Apoptosis

This assay quantifies the activity of key executioner caspases, which are activated during apoptosis.

  • Cell Treatment: Culture cells in a multi-well plate and treat with the experimental agent (e.g., exogenous ceramide or an apoptosis inducer) for various time points.

  • Cell Lysis: Lyse the cells using a buffer provided with a commercial caspase activity kit.

  • Substrate Addition: Add a luminogenic or fluorogenic substrate (e.g., containing the DEVD peptide sequence recognized by caspase-3 and -7) to the cell lysate.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 1-2 hours) to allow the active caspases to cleave the substrate.

  • Signal Detection: Measure the resulting luminescence or fluorescence using a plate reader. The signal intensity is directly proportional to the amount of caspase activity in the sample.

  • Normalization: Normalize the results to the protein concentration of the cell lysate or to a vehicle-treated control group.

Visualized Pathways and Workflows

The following diagrams illustrate key concepts and processes related to this compound.

de_novo_synthesis De Novo C14-Ceramide Synthesis Pathway sub Serine + Palmitoyl-CoA kds 3-Ketosphinganine sub->kds e1 SPT sub->e1 sph Sphinganine (dihydrosphingosine) kds->sph e2 3-KSR kds->e2 dhc C14-Dihydroceramide sph->dhc e3 CerS6 sph->e3 cer C14-Ceramide dhc->cer e4 DEGS1 dhc->e4 e1->kds e2->sph e3->dhc e4->cer sub2 Myristoyl-CoA (C14:0-CoA) sub2->e3 ceramide_apoptosis Ceramide-Induced Mitochondrial Apoptosis Pathway cers6 ↑ CerS6 Activity c14 ↑ C14-Ceramide cers6->c14 channel Ceramide Channel Formation c14->channel Direct Effect bax Bax/Bak Activation c14->bax Indirect Effect mito Mitochondrial Outer Membrane cyto Cytochrome c Release mito->cyto MOMP channel->mito bax->mito cas9 Caspase-9 Activation cyto->cas9 cas3 Caspase-3 Activation cas9->cas3 apop Apoptosis cas3->apop cers_workflow Experimental Workflow for CerS Activity Measurement start Start: Cell/Tissue Homogenate rxn Set up In Vitro Reaction (Homogenate, Buffer, BSA) start->rxn add_sub Add Substrates (NBD-Sphinganine + C14-CoA) rxn->add_sub incubate Incubate at 37°C add_sub->incubate stop Stop Reaction & Perform Lipid Extraction incubate->stop separate Separate Lipids (HPLC or TLC) stop->separate quant Quantify Fluorescent Product (NBD-C14-Ceramide) separate->quant end End: Determine CerS6 Activity quant->end

References

An In-Depth Technical Guide to N-myristoyl-D-erythro-sphingosine (C14-Ceramide)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-myristoyl-D-erythro-sphingosine, also known as C14-ceramide, is a bioactive sphingolipid that plays a crucial role in a multitude of cellular processes. As a key component of cellular membranes and a significant signaling molecule, understanding its physicochemical properties and biological functions is paramount for research in cell biology, oncology, and the development of novel therapeutics. This technical guide provides a comprehensive overview of C14-ceramide, including its properties, involvement in cellular signaling, and detailed experimental protocols for its study.

Physicochemical Properties

N-myristoyl-D-erythro-sphingosine is a well-characterized ceramide species with a C14 acyl chain. Its properties are summarized in the table below, providing essential data for its handling, storage, and experimental use.

PropertyValueReference
Synonyms C14-Ceramide, Cer(d18:1/14:0), N-Tetradecanoyl-D-sphingosine[1]
CAS Number 34227-72-0[1]
Molecular Formula C₃₂H₆₃NO₃[1][2]
Molecular Weight 509.85 g/mol [1]
Appearance Powder or solid
Purity ≥95% to ≥98.0% (TLC)
Solubility DMF: 0.15 mg/mL. Generally soluble in organic solvent mixtures like chloroform/methanol/water. Can be prepared for cell culture using solvents like ethanol:dodecane (98:2, v/v) or by forming complexes with BSA.
Storage Temperature -20°C
Computed XLogP3 11.8

Cellular Signaling Pathways

Ceramides, including C14-ceramide, are central mediators in cellular signaling, particularly in the regulation of apoptosis (programmed cell death), cell cycle arrest, and autophagy. Elevated levels of intracellular ceramides can be triggered by various cellular stresses and are known to initiate signaling cascades that ultimately determine cell fate.

One of the most well-documented roles of ceramide is in the induction of apoptosis. This can occur through both caspase-dependent and caspase-independent pathways. In the intrinsic apoptotic pathway, ceramide can directly interact with mitochondrial membranes, leading to the formation of "ceramide channels." These channels facilitate the release of pro-apoptotic factors like cytochrome c into the cytoplasm, which in turn activates the caspase cascade, leading to apoptosis.

Ceramide_Induced_Apoptosis Ceramide-Induced Apoptosis Pathway cluster_stimuli Cellular Stress cluster_ceramide Ceramide Generation cluster_mitochondria Mitochondrial Pathway cluster_caspase Caspase Cascade Stress Stimuli Stress Stimuli Ceramide Synthase Ceramide Synthase Stress Stimuli->Ceramide Synthase Sphingomyelinase Sphingomyelinase Stress Stimuli->Sphingomyelinase C14-Ceramide C14-Ceramide Ceramide Synthase->C14-Ceramide Sphingomyelinase->C14-Ceramide Bax/Bak Bax/Bak C14-Ceramide->Bax/Bak Activation Mitochondrion Mitochondrion Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Release Apoptosome Apoptosome Cytochrome c->Apoptosome Formation with Apaf-1 Bax/Bak->Mitochondrion Pore formation Caspase-9 Caspase-9 Apoptosome->Caspase-9 Activation Caspase-3 Caspase-3 Caspase-9->Caspase-3 Activation Apoptosis Apoptosis Caspase-3->Apoptosis Execution

A simplified diagram of the ceramide-induced intrinsic apoptosis pathway.

Experimental Protocols

Studying the effects of N-myristoyl-D-erythro-sphingosine requires meticulous experimental design and execution. Below are detailed methodologies for key experiments.

Preparation of C14-Ceramide for Cell Culture Treatment

Given the lipophilic nature of C14-ceramide, proper solubilization is critical for its effective delivery to cells in culture.

Materials:

  • N-myristoyl-D-erythro-sphingosine (powder)

  • Ethanol (100%, sterile)

  • Dodecane (sterile)

  • Cell culture medium (e.g., DMEM) with serum

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Water bath sonicator

Protocol:

  • Prepare a stock solution of C14-ceramide. A common method is to dissolve it in a mixture of ethanol and dodecane (98:2, v/v).

  • Accurately weigh the desired amount of C14-ceramide powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of the ethanol:dodecane solvent to achieve the desired stock concentration (e.g., 10 mM).

  • Vortex thoroughly and gently warm if necessary to ensure complete dissolution.

  • To treat cells, dilute the stock solution directly into pre-warmed cell culture medium to the final desired concentration.

  • Immediately vortex the medium to disperse the ceramide. A brief sonication may aid in creating a more uniform suspension.

  • Add the ceramide-containing medium to the cells. It is advisable to include a vehicle control (medium with the same concentration of ethanol:dodecane solvent) in your experiments.

Lipid Extraction from Cells for Ceramide Analysis

To analyze changes in cellular C14-ceramide levels after treatment or under specific conditions, a robust lipid extraction method is necessary. The Folch method is a widely used protocol.

Materials:

  • Cultured cells

  • Phosphate-buffered saline (PBS), ice-cold

  • Chloroform

  • Methanol

  • 0.9% NaCl solution

  • Glass centrifuge tubes with Teflon-lined caps

  • Centrifuge

  • Nitrogen gas stream

Protocol:

  • After experimental treatment, wash the cells twice with ice-cold PBS.

  • Harvest the cells (e.g., by scraping or trypsinization) and pellet them by centrifugation.

  • Aspirate the supernatant and resuspend the cell pellet in a small volume of PBS.

  • Transfer the cell suspension to a glass centrifuge tube.

  • Add chloroform and methanol to the cell suspension to achieve a final solvent ratio of chloroform:methanol:water of approximately 8:4:3 (v/v/v), taking into account the water content of the cell suspension. A common starting point is to add 20 volumes of chloroform:methanol (2:1, v/v) to 1 volume of cell suspension.

  • Vortex the mixture vigorously for 1-2 minutes to ensure thorough mixing and lipid extraction.

  • Centrifuge the mixture to separate the phases (e.g., 2000 x g for 10 minutes).

  • Carefully collect the lower organic phase, which contains the lipids, using a glass Pasteur pipette.

  • Wash the organic phase by adding 0.2 volumes of 0.9% NaCl solution, vortexing, and centrifuging again. This step helps to remove non-lipid contaminants.

  • Collect the lower organic phase and dry the lipid extract under a gentle stream of nitrogen gas.

  • The dried lipid extract can be stored at -20°C or -80°C and later reconstituted in an appropriate solvent for analysis by methods such as TLC, HPLC, or LC-MS/MS.

Experimental Workflow for Analyzing C14-Ceramide Effects on Apoptosis

The following diagram illustrates a typical workflow for investigating the pro-apoptotic effects of N-myristoyl-D-erythro-sphingosine on a cancer cell line.

Experimental_Workflow Workflow for C14-Ceramide Apoptosis Study cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis cluster_data Data Interpretation Cell_Culture Culture Cancer Cells (e.g., HeLa, Jurkat) Cell_Treatment Treat Cells with C14-Ceramide (various concentrations and times) Cell_Culture->Cell_Treatment Vehicle_Control Vehicle Control Cell_Culture->Vehicle_Control Ceramide_Prep Prepare C14-Ceramide Stock Solution Ceramide_Prep->Cell_Treatment Viability_Assay Cell Viability Assay (e.g., MTT, Trypan Blue) Cell_Treatment->Viability_Assay Apoptosis_Assay Apoptosis Assay (e.g., Annexin V/PI Staining, Caspase Activity) Cell_Treatment->Apoptosis_Assay Lipid_Extraction Lipid Extraction (Folch Method) Cell_Treatment->Lipid_Extraction Vehicle_Control->Viability_Assay Vehicle_Control->Apoptosis_Assay Vehicle_Control->Lipid_Extraction Data_Analysis Analyze Data and Correlate Ceramide Levels with Apoptosis Viability_Assay->Data_Analysis Apoptosis_Assay->Data_Analysis LC_MS_Analysis LC-MS/MS Analysis of Ceramide Levels Lipid_Extraction->LC_MS_Analysis LC_MS_Analysis->Data_Analysis

A typical experimental workflow for studying C14-ceramide-induced apoptosis.

Conclusion

N-myristoyl-D-erythro-sphingosine is a vital sphingolipid with profound effects on cellular behavior. Its role in mediating critical signaling pathways, particularly apoptosis, makes it a molecule of significant interest in both fundamental research and drug development. The data and protocols provided in this guide offer a solid foundation for scientists to explore the multifaceted nature of C14-ceramide and its potential as a therapeutic target or agent. Accurate and reproducible research in this area will undoubtedly continue to unveil new insights into the complex world of lipid signaling.

References

The Role of C14:0 Ceramide in Insulin Sensitivity: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of early and foundational research investigating the relationship between C14:0 ceramide (myristoyl ceramide) and insulin sensitivity. It is designed to offer a comprehensive resource for professionals in the fields of metabolic disease research and drug development. This document summarizes key quantitative data, details experimental methodologies from seminal studies, and visualizes critical biological pathways and experimental workflows.

Introduction: Ceramide as a Bioactive Lipid in Insulin Resistance

Ceramides are a class of sphingolipids implicated as key mediators in the development of insulin resistance, a hallmark of type 2 diabetes and metabolic syndrome.[1][2] These bioactive lipids can accumulate in various tissues, including skeletal muscle, liver, and adipose tissue, in response to an oversupply of saturated fatty acids.[1][3] The accumulation of specific ceramide species, differing by the length of their fatty acyl chain, is thought to disrupt insulin signaling pathways, leading to impaired glucose uptake and utilization.[1] Among the various ceramide species, C14:0 ceramide has emerged as a molecule of interest in studies exploring the intricate link between lipid metabolism and insulin action.

De Novo Ceramide Synthesis and its Impact on Insulin Signaling

The primary pathway for ceramide generation in the context of nutrient excess is de novo synthesis, which occurs in the endoplasmic reticulum. This pathway begins with the condensation of serine and palmitoyl-CoA, a rate-limiting step catalyzed by the enzyme serine palmitoyltransferase (SPT). Subsequent enzymatic reactions lead to the formation of dihydroceramide, which is then desaturated to form ceramide. The acyl chain length of the resulting ceramide is determined by one of six ceramide synthase (CerS) enzymes. Ceramide synthase 6 (CerS6) is primarily responsible for the synthesis of C14 and C16 ceramides.

Elevated levels of ceramides are known to antagonize insulin signaling through multiple mechanisms. A primary mode of action is the inhibition of the protein kinase B (Akt/PKB), a central node in the insulin signaling cascade responsible for mediating most of the metabolic actions of insulin, including the translocation of GLUT4 glucose transporters to the cell surface. Ceramide-mediated inhibition of Akt can occur through the activation of protein phosphatase 2A (PP2A), which dephosphorylates and inactivates Akt, or via the activation of atypical protein kinase C isoforms (PKCζ/λ), which can prevent Akt activation.

G cluster_0 De Novo Ceramide Synthesis cluster_1 Insulin Signaling Pathway PalmitoylCoA Palmitoyl-CoA SPT Serine Palmitoyl Transferase (SPT) PalmitoylCoA->SPT Serine Serine Serine->SPT _3Ketosphinganine 3-Ketosphinganine SPT->_3Ketosphinganine Sphinganine Sphinganine _3Ketosphinganine->Sphinganine CerS6 Ceramide Synthase 6 (CerS6) Sphinganine->CerS6 MyristoylCoA Myristoyl-CoA MyristoylCoA->CerS6 Dihydroceramide C14-Dihydroceramide CerS6->Dihydroceramide DES1 Dihydroceramide Desaturase 1 (DES1) Dihydroceramide->DES1 C14Ceramide C14:0 Ceramide DES1->C14Ceramide Insulin Insulin IR Insulin Receptor Insulin->IR IRS IRS Proteins IR->IRS PI3K PI3K IRS->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 Akt Akt (PKB) PIP3->Akt GLUT4 GLUT4 Translocation Akt->GLUT4 GlucoseUptake Glucose Uptake GLUT4->GlucoseUptake PP2A PP2A PP2A->Akt PKCzeta aPKCζ PKCzeta->Akt C14Ceramide_ref C14:0 Ceramide C14Ceramide_ref->PP2A C14Ceramide_ref->PKCzeta G cluster_workflow Experimental Workflow: Ceramide Analysis start Plasma Sample (50 µL) add_is Add Internal Standards (C17, C25 Ceramide) start->add_is extraction Lipid Extraction (Bligh & Dyer) add_is->extraction purification Silica Gel Chromatography extraction->purification dry_recon Dry & Reconstitute purification->dry_recon lcms LC-ESI-MS/MS Analysis dry_recon->lcms quant Quantification vs. Standard Curve lcms->quant G cluster_logic Therapeutic Logic: Inhibiting Ceramide Synthesis SFA Saturated Fatty Acids (e.g., Palmitoyl-CoA) SPT SPT SFA->SPT Ceramides Ceramide Accumulation SPT->Ceramides Myriocin Myriocin Myriocin->SPT Improved_Sensitivity Improved Insulin Sensitivity Myriocin->Improved_Sensitivity Akt_Inhibition Akt Inhibition Ceramides->Akt_Inhibition Insulin_Resistance Insulin Resistance Akt_Inhibition->Insulin_Resistance

References

C14 Ceramide: A Pivotal Player in Cognitive Function and Neurodegeneration

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Sphingolipids, once considered mere structural components of cellular membranes, are now recognized as a class of potent bioactive molecules that regulate a vast array of cellular processes, including proliferation, differentiation, senescence, and apoptosis.[1][2] At the heart of sphingolipid metabolism lies ceramide, a family of lipids composed of a sphingoid base linked to a fatty acid of varying chain length.[3][4] The specific length of this fatty acyl chain is a critical determinant of ceramide's biological function, with different ceramide species often exerting distinct or even opposing effects.[5] This guide focuses on C14 ceramide (N-myristoyl-sphingosine), exploring its synthesis, its emerging role in cognitive processes, and its significant involvement in the pathophysiology of major neurodegenerative diseases.

Biosynthesis of this compound

Ceramides are generated through three primary pathways: the de novo synthesis pathway, the hydrolysis of sphingomyelin by sphingomyelinases, and the salvage pathway that recycles sphingosine. The de novo pathway, originating in the endoplasmic reticulum, is responsible for creating ceramides with specific acyl-chain lengths. This specificity is conferred by a family of six ceramide synthase enzymes (CerS1-6).

Specifically, CerS5 and CerS6 are the primary enzymes responsible for the synthesis of C14 and C16 ceramides by catalyzing the N-acylation of a sphingoid base with myristoyl-CoA (for C14) or palmitoyl-CoA (for C16). The expression and activity of these synthases are tissue-specific, which contributes to the unique sphingolipid profiles observed in different cell types and organs, including the brain.

G De Novo Synthesis of this compound cluster_ER Endoplasmic Reticulum cluster_downstream Cellular Transport & Signaling P Serine + Palmitoyl-CoA SPT SPT P->SPT Serine Palmitoyltransferase S Sphinganine CerS CerS5 / CerS6 S->CerS DHC Dihydroceramide C14DHC C14-Dihydroceramide DEGS1 DEGS1 C14DHC->DEGS1 Dihydroceramide Desaturase 1 C14Cer This compound CERT CERT Transporter C14Cer->CERT Non-vesicular transport (C14-C20 Ceramides) SPT->S CerS->C14DHC Acylation DEGS1->C14Cer MyristoylCoA Myristoyl-CoA (C14) MyristoylCoA->CerS Golgi Golgi Apparatus CERT->Golgi Signaling Downstream Signaling (Apoptosis, Inflammation) Golgi->Signaling

Caption: De Novo synthesis pathway for this compound in the ER.

This compound and Cognitive Function

Emerging evidence suggests a link between circulating ceramide levels and cognitive status. While many studies group ceramides by chain length (e.g., long-chain vs. very-long-chain), some have specifically implicated this compound. In a study of middle-aged men, plasma levels of several ceramide species were associated with mild cognitive impairment (MCI). Furthermore, ceramide transporter proteins (CERTs), which are responsible for the non-vesicular transport of C14-C20 ceramides from the ER to the Golgi, are ubiquitously expressed in the central nervous system and are involved in brain development and homeostasis. Dysregulation of this transport mechanism could alter the subcellular localization and signaling functions of this compound, potentially impacting neuronal health and cognitive processes.

Involvement of this compound in Neurodegeneration

Alterations in sphingolipid metabolism are a recurring theme in the pathology of several neurodegenerative diseases. The accumulation of specific ceramide species is often linked to pro-apoptotic and pro-inflammatory signaling cascades that contribute to neuronal death.

Parkinson's Disease (PD): Limited clinical studies have directly linked this compound to cognitive decline in PD patients. One study found that patients with PD and cognitive impairment had significantly higher plasma levels of C14:0 ceramide compared to both PD patients without cognitive impairment and healthy controls. This study also noted a negative correlation between C14:0 ceramide levels and verbal memory performance. These findings suggest that this compound could serve as a potential biomarker for cognitive dysfunction in the context of PD.

Huntington's Disease (HD): Huntington's disease is characterized by the degeneration of the striatum. While research has shown a distinct shift in the sphingolipid profile in the caudate of HD patients, favoring long-chain (C13-C21) over very-long-chain ceramides, the specific role of this compound is still being elucidated. The enzymes that produce this compound, CerS5 and CerS6, are key to establishing this long-chain ceramide pool.

Alzheimer's Disease (AD): In Alzheimer's disease, elevated ceramide levels have been observed from the earliest clinical stages. Amyloid-beta (Aβ), a hallmark of AD, can stimulate sphingomyelinase activity, leading to increased ceramide production. While many studies focus on C16 and C18 ceramides, the CERT protein, which transports this compound, has been identified in a specific isoform that co-localizes with Aβ plaques in AD brains, suggesting a potential role in the disease's pathology.

Summary of this compound Alterations in Neurodegeneration

DiseaseSample TypeFindingCognitive CorrelationReference(s)
Parkinson's Disease PlasmaSignificantly higher levels of C14:0 ceramide in PD patients with cognitive impairment vs. those without.Negative correlation between C14:0 levels and verbal memory.
Huntington's Disease Brain (Caudate)General shift favoring long-chain (C13-C21) ceramides, the group to which C14 belongs.Not specified.
Alzheimer's Disease BrainCERT, a this compound transporter, co-localizes with Aβ plaques.Implied association with AD pathology.
Mild Cognitive Impairment PlasmaHigher levels of various ceramides associated with MCI in men.Direct association with MCI diagnosis.

Experimental Protocols for this compound Analysis

The accurate quantification of specific ceramide species is critical for understanding their roles in health and disease. The gold-standard methodology is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Protocol: Quantification of this compound in Brain Tissue/Plasma via LC-MS/MS

  • Sample Preparation & Lipid Extraction:

    • Homogenize a pre-weighed amount of brain tissue (e.g., 15-20 mg) or use a defined volume of plasma (e.g., 50 µl).

    • Spike the sample with a known amount of an internal standard, such as C17 ceramide, which is not naturally abundant and is used for accurate quantification.

    • Perform a lipid extraction using a solvent system, typically a variation of the Folch or Bligh-Dyer methods. A common approach involves adding the sample to a stirring mixture of methanol and chloroform.

    • After overnight stirring and centrifugation, collect the supernatant containing the lipids. The remaining pellet can be re-extracted to ensure complete recovery.

    • Evaporate the combined supernatants to dryness under a stream of nitrogen.

  • Solid-Phase Extraction (Optional Cleanup):

    • For complex samples like brain homogenates, the dried lipid extract can be resuspended and fractionated using solid-phase extraction on a silica column to separate neutral lipids like ceramides from more polar lipids, reducing matrix effects.

  • LC-MS/MS Analysis:

    • Resuspend the final dried lipid extract in an appropriate solvent (e.g., ethanol or a mobile phase mixture).

    • Inject the sample into a liquid chromatography system, typically a reverse-phase C18 column, to separate the different ceramide species based on their acyl-chain length and hydrophobicity.

    • The eluent from the LC column is introduced into a tandem mass spectrometer, usually equipped with an electrospray ionization (ESI) source.

    • The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions are monitored for each ceramide species (including C14) and the internal standard. This provides high specificity and sensitivity.

  • Quantification:

    • Construct a calibration curve using known concentrations of pure this compound standard.

    • Calculate the concentration of this compound in the original sample by comparing the ratio of the peak area of endogenous this compound to the peak area of the C17 ceramide internal standard against the calibration curve.

G Workflow for this compound Quantification cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Interpretation A 1. Sample Collection (Brain Tissue or Plasma) B 2. Homogenization & Addition of Internal Standard (C17-Cer) A->B C 3. Lipid Extraction (e.g., Chloroform/Methanol) B->C D 4. Evaporation to Dryness C->D E 5. Resuspension in Mobile Phase D->E F 6. Liquid Chromatography (Separation of Ceramide Species) E->F G 7. Tandem Mass Spectrometry (Detection via ESI-MRM) F->G H 8. Peak Integration G->H I 9. Quantification (vs. Calibration Curve) H->I J 10. Final Concentration (ng/ml or ng/mg tissue) I->J

Caption: Standard experimental workflow for LC-MS/MS analysis of ceramides.

This compound Signaling and Pathophysiological Relationships

Elevated levels of specific ceramides, including those in the long-chain class like C14, are implicated in activating cellular stress pathways that are central to neurodegeneration. Ceramides can act as second messengers that trigger neuroinflammation, endoplasmic reticulum (ER) stress, mitochondrial dysfunction, and ultimately, apoptosis. The accumulation of this compound, driven by increased synthesis or decreased catabolism, can thus tilt the cellular balance away from survival and towards death, contributing to the progressive loss of neurons and glial cells seen in neurodegenerative disorders.

G Logical Relationships in this compound Pathophysiology C14 Increased this compound Levels Stress Cellular Stress Pathways C14->Stress activates Inflam Neuroinflammation C14->Inflam promotes Synapse Synaptic Dysfunction C14->Synapse induces Apoptosis Apoptosis / Cell Death Stress->Apoptosis leads to Inflam->Apoptosis contributes to Neurodegen Neurodegeneration Apoptosis->Neurodegen causes Synapse->Neurodegen contributes to Cog Cognitive Decline Neurodegen->Cog results in Disease Neurodegenerative Disease State (e.g., PD, AD) Synthase Upregulation of CerS5 / CerS6 Disease->Synthase can cause Synthase->C14 increases synthesis of

Caption: Pathophysiological role of elevated this compound.

Conclusion and Future Directions

This compound is emerging from the shadow of more abundant ceramide species as a significant molecule in the context of cognitive health and neurodegenerative disease. Evidence directly links elevated plasma this compound with cognitive impairment in Parkinson's disease, and its synthesis and transport machinery are implicated in the pathology of Alzheimer's disease. The specific functions of this compound, distinct from other chain-length species, are a critical area for future research.

For drug development professionals, the enzymes CerS5 and CerS6 represent potential therapeutic targets. Developing specific inhibitors for these synthases could provide a novel strategy to lower pathogenic this compound levels and mitigate downstream neurotoxic effects. Furthermore, monitoring plasma this compound may offer a viable biomarker for tracking disease progression or assessing the efficacy of therapeutic interventions aimed at modulating sphingolipid metabolism. Further investigation into the cell-type specific roles of this compound within the brain—distinguishing its effects in neurons, astrocytes, and microglia—will be essential to fully understand its contribution to neurodegeneration and to develop targeted therapies.

References

The Nexus of Lipid Signaling: A Technical Guide to the Biological Synthesis of C14:0 Ceramide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ceramides, a class of sphingolipids, are critical signaling molecules implicated in a myriad of cellular processes, including apoptosis, inflammation, and cellular stress responses. The biological activity of ceramides is intricately linked to the length of their N-acyl chain. C14:0 ceramide, also known as myristoyl ceramide, is a species with a 14-carbon saturated fatty acid chain. Emerging evidence highlights the significant role of C14:0 ceramide in mediating specific cellular events, particularly the induction of endoplasmic reticulum (ER) stress, making it a molecule of considerable interest in the fields of metabolic disease, oncology, and inflammatory disorders. This technical guide provides an in-depth exploration of the biological synthesis pathways of C14:0 ceramide, details experimental methodologies for its study, and presents quantitative data on its cellular levels and disease associations.

Biological Synthesis Pathways of C14:0 Ceramide

The cellular pool of C14:0 ceramide is maintained through three principal pathways: the de novo synthesis pathway, the sphingomyelinase (or catabolic) pathway, and the salvage pathway. These pathways are interconnected and their relative contributions to the C14:0 ceramide pool can vary depending on cell type and physiological conditions.

De Novo Synthesis Pathway

The de novo synthesis of ceramides is a fundamental cellular process that begins in the endoplasmic reticulum (ER) with the condensation of L-serine and palmitoyl-CoA, catalyzed by serine palmitoyltransferase (SPT).[1] The resulting 3-ketosphinganine is then reduced to dihydrosphingosine (sphinganine).[1] The subsequent and crucial step for the generation of C14:0 dihydroceramide is the acylation of sphinganine with myristoyl-CoA (C14:0-CoA). This reaction is catalyzed by a family of enzymes known as ceramide synthases (CerS).

Sphingomyelinase Pathway

This catabolic pathway generates ceramide through the hydrolysis of sphingomyelin, a major component of cellular membranes. This reaction is catalyzed by sphingomyelinases (SMases), which are classified based on their optimal pH into acid, neutral, and alkaline SMases. The activation of SMases is a rapid cellular response to various stimuli, including inflammatory cytokines like TNF-α and cellular stress. While this pathway is a significant source of total ceramide, the specific generation of C14:0 ceramide is dependent on the acyl chain composition of the sphingomyelin pool that is being hydrolyzed.

The Salvage Pathway

The salvage pathway provides a mechanism for the cell to recycle sphingosine, which is generated from the breakdown of complex sphingolipids. In this pathway, sphingosine is re-acylated by ceramide synthases to form ceramide. As with the de novo pathway, the synthesis of C14:0 ceramide via the salvage pathway is dependent on the activity of CerS5 and CerS6 and the availability of myristoyl-CoA.

Visualization of Synthesis Pathways

C14_Ceramide_Synthesis cluster_denovo De Novo Synthesis Pathway (ER) cluster_smase Sphingomyelinase Pathway cluster_salvage Salvage Pathway Serine L-Serine SPT Serine Palmitoyltransferase (SPT) Serine->SPT PalmitoylCoA Palmitoyl-CoA PalmitoylCoA->SPT Ketosphinganine 3-Ketosphinganine SPT->Ketosphinganine KSR 3-Ketosphinganine Reductase Ketosphinganine->KSR Sphinganine Sphinganine (Dihydrosphingosine) KSR->Sphinganine CerS5_6_denovo CerS5 / CerS6 Sphinganine->CerS5_6_denovo MyristoylCoA Myristoyl-CoA (C14:0-CoA) MyristoylCoA->CerS5_6_denovo DHCer C14:0 Dihydroceramide CerS5_6_denovo->DHCer DEGS Dihydroceramide Desaturase (DEGS) DHCer->DEGS C14Cer_denovo C14:0 Ceramide DEGS->C14Cer_denovo Cellular_Pool Cellular C14:0 Ceramide Pool C14Cer_denovo->Cellular_Pool Sphingomyelin Sphingomyelin (containing C14:0) SMase Sphingomyelinase (SMase) Sphingomyelin->SMase C14Cer_smase C14:0 Ceramide SMase->C14Cer_smase C14Cer_smase->Cellular_Pool ComplexSphingo Complex Sphingolipids Breakdown Breakdown ComplexSphingo->Breakdown Sphingosine Sphingosine Breakdown->Sphingosine CerS5_6_salvage CerS5 / CerS6 Sphingosine->CerS5_6_salvage C14Cer_salvage C14:0 Ceramide CerS5_6_salvage->C14Cer_salvage MyristoylCoA_salvage Myristoyl-CoA (C14:0-CoA) MyristoylCoA_salvage->CerS5_6_salvage C14Cer_salvage->Cellular_Pool C14_Ceramide_Signaling cluster_ER_Stress Endoplasmic Reticulum Stress cluster_Inflammation Inflammation cluster_Apoptosis Apoptosis C14_Ceramide Increased C14:0 Ceramide ER_Membrane ER Membrane Perturbation C14_Ceramide->ER_Membrane UPR_Activation UPR Activation ER_Membrane->UPR_Activation PERK PERK UPR_Activation->PERK IRE1a IRE1α UPR_Activation->IRE1a ATF6 ATF6 UPR_Activation->ATF6 CHOP CHOP Upregulation PERK->CHOP NFkB NF-κB Activation IRE1a->NFkB JNK JNK Activation IRE1a->JNK Cytokines Pro-inflammatory Cytokine Expression NFkB->Cytokines Caspase_Activation Caspase Activation CHOP->Caspase_Activation JNK->Caspase_Activation Apoptosis_Outcome Apoptosis Caspase_Activation->Apoptosis_Outcome

References

An In-Depth Technical Guide to the Structural Elucidation of C14 Ceramide (d18:1/14:0)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ceramides are a class of bioactive sphingolipids that play a crucial role in a multitude of cellular processes, including apoptosis, cell signaling, and inflammation. The specific biological function of a ceramide is intrinsically linked to the length of its fatty acid chain. C14 Ceramide (d18:1/14:0), also known as N-myristoyl-D-erythro-sphingosine, is an endogenous ceramide generated by ceramide synthase 6. Its involvement in various pathological and physiological processes has made it a molecule of significant interest in biomedical research and drug development. This technical guide provides a comprehensive overview of the structural elucidation of this compound (d18:1/14:0), detailing its chemical properties and the analytical techniques pivotal to its characterization, including mass spectrometry and nuclear magnetic resonance spectroscopy. Furthermore, this document outlines detailed experimental protocols for its analysis and explores its role in cellular signaling pathways.

Chemical and Physical Properties

This compound (d18:1/14:0) is composed of a D-erythro-sphingosine base (d18:1) N-acylated with a 14-carbon saturated fatty acid, myristic acid (14:0)[1][2].

PropertyValueReference
Systematic Name N-[(1S,2R,3E)-2-hydroxy-1-(hydroxymethyl)-3-heptadecen-1-yl]-tetradecanamide[3][4]
Common Synonyms N-myristoyl-D-erythro-sphingosine, Cer(d18:1/14:0)[5]
CAS Number 34227-72-0
Molecular Formula C32H63NO3
Molecular Weight 509.85 g/mol
Exact Mass 509.481 g/mol

Mass Spectrometry Analysis

Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS/MS), is a powerful technique for the identification and quantification of ceramides. In positive ion electrospray ionization (ESI), ceramides readily form protonated molecules [M+H]+. Collision-induced dissociation (CID) of the precursor ion results in characteristic fragment ions that are diagnostic for the long-chain base. For ceramides containing a d18:1 sphingosine backbone, a prominent fragment ion is observed at m/z 264, corresponding to the sphingosine backbone after the loss of the N-acyl chain and water.

Quantitative Mass Spectrometry Data
Precursor Ion [M+H]+ (m/z)Product Ion (m/z)Identification
510264This compound (d18:1/14:0)

Table based on data from optimized LC-ESI-MS/MS methods for ceramide analysis.

Fragmentation Pathway

The fragmentation of this compound (d18:1/14:0) in positive ion mode primarily involves the cleavage of the amide bond and the loss of water molecules, leading to the characteristic sphingoid base fragment.

G cluster_precursor Precursor Ion cluster_fragments Product Ions precursor This compound (d18:1/14:0) [M+H]+ m/z 510 fragment1 Sphingosine backbone fragment [C18H34NO]+ m/z 282 precursor->fragment1 CID water_loss Loss of H2O fragment1->water_loss fragment2 Dehydrated sphingosine fragment [C18H32N]+ m/z 264 water_loss->fragment2

MS/MS fragmentation of this compound (d18:1/14:0).

NMR Spectroscopy Data

Note: These are predicted values and may differ from experimental values.

Predicted ¹H NMR Chemical Shifts
Atom PositionPredicted δ (ppm)Multiplicity
H-13.95m
H-24.20m
H-34.30m
H-45.50dt
H-55.75dt
N-H7.00d
C'1=O--
C'2-H22.20t
Chain CH21.25br s
Terminal CH30.88t
Predicted ¹³C NMR Chemical Shifts
Atom PositionPredicted δ (ppm)
C-161.5
C-254.0
C-375.0
C-4129.0
C-5131.0
C'1=O174.0
C'236.0
Chain CH229.0 - 32.0
Terminal CH314.1

Experimental Protocols

Lipid Extraction from Tissue

This protocol is adapted from the Bligh and Dyer method for the extraction of total lipids from tissue samples.

  • Homogenization: Homogenize 50-100 mg of frozen tissue in 1.5 mL of ice-cold methanol using a mechanical homogenizer.

  • Phase Separation: Add 3 mL of chloroform to the homogenate and vortex thoroughly for 1 minute. Add 1 mL of 0.9% NaCl solution and vortex again for 1 minute.

  • Centrifugation: Centrifuge the mixture at 3000 x g for 10 minutes at 4°C to separate the phases.

  • Lipid Collection: Carefully collect the lower organic phase (chloroform layer) containing the lipids using a glass Pasteur pipette and transfer to a new glass tube.

  • Drying: Evaporate the solvent to dryness under a stream of nitrogen gas.

  • Reconstitution: Reconstitute the dried lipid extract in a known volume of a suitable solvent (e.g., methanol/chloroform 1:1, v/v) for subsequent analysis.

G start Start: Tissue Sample homogenize Homogenize in Methanol start->homogenize add_chloroform_nacl Add Chloroform & NaCl (Phase Separation) homogenize->add_chloroform_nacl centrifuge Centrifuge (3000 x g, 10 min) add_chloroform_nacl->centrifuge collect_lower Collect Lower Organic Phase centrifuge->collect_lower dry_down Dry Under Nitrogen collect_lower->dry_down reconstitute Reconstitute in Solvent dry_down->reconstitute end_node End: Lipid Extract for Analysis reconstitute->end_node

Workflow for lipid extraction from tissue samples.

LC-MS/MS Analysis of this compound
  • Chromatographic Separation:

    • Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium formate.

    • Mobile Phase B: Acetonitrile/Isopropanol (90:10, v/v) with 0.1% formic acid and 10 mM ammonium formate.

    • Gradient: Start with 60% B, increase to 100% B over 10 minutes, hold for 5 minutes, then return to initial conditions.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry Detection:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Scan Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transition: m/z 510 -> 264.

    • Collision Energy: Optimized for the specific instrument, typically in the range of 20-30 eV.

    • Source Temperature: 350°C.

Signaling Pathways

Ceramides are central signaling molecules that mediate cellular responses to stress, including the induction of apoptosis. One of the key pathways activated by ceramides is the c-Jun N-terminal kinase (JNK) signaling cascade.

Ceramide-Induced Apoptosis Pathway

Elevated levels of intracellular ceramides, including this compound, can be induced by various cellular stressors. Ceramide can then activate the JNK pathway, which in turn phosphorylates and activates pro-apoptotic proteins, leading to the activation of caspases and the execution of apoptosis.

G stress Cellular Stress (e.g., TNF-α, Chemotherapy) cer_synthase Ceramide Synthase 6 stress->cer_synthase ceramide This compound (d18:1/14:0) cer_synthase->ceramide ask1 ASK1 ceramide->ask1 activates mkk47 MKK4/7 ask1->mkk47 activates jnk JNK mkk47->jnk activates cjun c-Jun jnk->cjun phosphorylates pro_apoptotic Pro-apoptotic Gene Expression cjun->pro_apoptotic apoptosis Apoptosis pro_apoptotic->apoptosis

Ceramide-mediated activation of the JNK apoptosis pathway.

Conclusion

The structural elucidation of this compound (d18:1/14:0) is fundamental to understanding its biological functions. The combination of mass spectrometry and NMR spectroscopy provides a robust framework for its unambiguous identification and characterization. The detailed protocols provided herein offer a practical guide for researchers in the field. As our understanding of the intricate roles of specific ceramide species in health and disease continues to grow, the analytical methodologies for their study will remain of paramount importance in the development of novel therapeutic strategies.

References

C14 Ceramide: An In-depth Technical Guide on a Core Bioactive Lipid Mediator

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ceramides, a class of sphingolipids, have emerged from being considered mere structural components of cell membranes to pivotal bioactive lipid mediators orchestrating a wide array of cellular responses. Composed of a sphingosine backbone N-acylated with a fatty acid, the specific functions of ceramides are intricately tied to the length of their fatty acid chain. This guide focuses on C14 ceramide (N-myristoyl-sphingosine), a species gaining increasing attention for its distinct roles in critical cellular processes such as apoptosis, autophagy, inflammation, and cell cycle regulation. Understanding the nuanced signaling of this compound is paramount for developing novel therapeutic strategies targeting a spectrum of diseases, including cancer, inflammatory disorders, and neurodegenerative conditions.

This compound Metabolism and Synthesis

This compound is endogenously produced through the de novo synthesis pathway, primarily within the endoplasmic reticulum. This pathway commences with the condensation of serine and palmitoyl-CoA, catalyzed by serine palmitoyltransferase (SPT), the rate-limiting enzyme in sphingolipid biosynthesis. Subsequent enzymatic reactions lead to the formation of dihydrosphingosine, which is then acylated by ceramide synthase 6 (CerS6) with a myristoyl-CoA (C14:0) to form dihydroceramide. A final desaturation step introduces a double bond into the sphingoid backbone, yielding this compound. Ceramide synthase 5 (CerS5) has also been shown to generate this compound. The levels of this compound are tightly regulated, not only by its synthesis but also by its conversion to other sphingolipids or its degradation.

De Novo Synthesis Pathway of this compound

de_novo_synthesis cluster_ER Endoplasmic Reticulum Serine Serine SPT Serine Palmitoyl- transferase (SPT) Serine->SPT PalmitoylCoA Palmitoyl-CoA PalmitoylCoA->SPT Ketosphinganine 3-Ketosphinganine SPT->Ketosphinganine KSR 3-Ketosphinganine Reductase Ketosphinganine->KSR Sphinganine Sphinganine (Dihydrosphingosine) KSR->Sphinganine CerS6 Ceramide Synthase 6 (CerS6) Sphinganine->CerS6 MyristoylCoA Myristoyl-CoA (C14:0) MyristoylCoA->CerS6 Dihydroceramide C14 Dihydroceramide CerS6->Dihydroceramide DES Dihydroceramide Desaturase Dihydroceramide->DES C14Ceramide This compound DES->C14Ceramide

Caption: De novo synthesis pathway of this compound in the endoplasmic reticulum.

Core Signaling Pathways of this compound

This compound exerts its biological functions by modulating the activity of various downstream effector proteins and initiating distinct signaling cascades.

Apoptosis

Elevated levels of this compound have been implicated in the induction of apoptosis, or programmed cell death. One of the key mechanisms involves the permeabilization of the mitochondrial outer membrane.[1] this compound can form channels in the mitochondrial membrane, facilitating the release of pro-apoptotic factors like cytochrome c into the cytoplasm.[1] This, in turn, activates the caspase cascade, leading to the execution of apoptosis. Furthermore, this compound can influence the expression and activity of Bcl-2 family proteins, further tipping the cellular balance towards cell death.

This compound-Induced Apoptotic Signaling Pathway

apoptosis_pathway C14_Ceramide This compound Mitochondrion Mitochondrion C14_Ceramide->Mitochondrion forms channels Bax Bax C14_Ceramide->Bax Bcl2 Bcl-2 C14_Ceramide->Bcl2 Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c release Bax->Mitochondrion Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Caspase-9 Apaf1->Caspase9 recruits Apoptosome Apoptosome Apaf1->Apoptosome formation Caspase9->Apoptosome formation Caspase3 Caspase-3 Apoptosome->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis

Caption: this compound induces apoptosis via mitochondrial outer membrane permeabilization.

Autophagy

The role of this compound in autophagy, a cellular self-digestion process, is context-dependent, mediating both pro-survival and pro-death signals. In some instances, this compound-induced autophagy serves as a protective mechanism against cellular stress.[2] However, under different conditions, it can lead to autophagic cell death.[3] One proposed mechanism involves the induction of endoplasmic reticulum (ER) stress.[2] The accumulation of this compound can trigger the unfolded protein response (UPR), which in turn can initiate autophagy.

This compound-Mediated Autophagy Signaling

autophagy_pathway C14_Ceramide This compound ER Endoplasmic Reticulum C14_Ceramide->ER ER_Stress ER Stress ER->ER_Stress accumulation UPR Unfolded Protein Response (UPR) ER_Stress->UPR activates Beclin1 Beclin-1 UPR->Beclin1 upregulates LC3 LC3-I to LC3-II Conversion UPR->LC3 Autophagosome Autophagosome Formation Beclin1->Autophagosome LC3->Autophagosome Cell_Fate Cell Survival or Death Autophagosome->Cell_Fate

Caption: this compound induces autophagy through ER stress and the UPR.

Cell Cycle Arrest

This compound can act as an anti-proliferative agent by inducing cell cycle arrest, primarily at the G0/G1 phase. This is often mediated through the modulation of key cell cycle regulatory proteins. For instance, this compound can lead to the accumulation of cyclin-dependent kinase (CDK) inhibitors like p21, which in turn inhibit the activity of cyclin/CDK complexes required for cell cycle progression. Additionally, it can downregulate the expression of cyclins, such as cyclin D1.

This compound-Induced Cell Cycle Arrest

cell_cycle_arrest C14_Ceramide This compound p53 p53 C14_Ceramide->p53 activates p21 p21 (CDK inhibitor) p53->p21 upregulates CyclinD1_CDK46 Cyclin D1/CDK4/6 p21->CyclinD1_CDK46 G1_S_Transition G1/S Phase Transition p21->G1_S_Transition inhibits Rb Rb CyclinD1_CDK46->Rb phosphorylates pRb pRb (Phosphorylated) Rb->pRb E2F E2F pRb->E2F releases E2F->G1_S_Transition promotes

Caption: this compound mediates G1/S cell cycle arrest via p21 and cyclin D1.

Quantitative Data Summary

The following tables summarize quantitative data related to this compound from various studies.

Table 1: this compound Levels in Pathological Conditions

ConditionTissue/FluidChange in this compound LevelReference
Inflammatory Bowel DiseaseIntestineIncreased
Parkinson's Disease with DementiaPlasmaIncreased
ObesityPlasmaReduced after exercise
Hepatic Steatosis (Adolescents)PlasmaIncreased
Nutrient Deprivation-Induced NecroptosisMEF CellsTime-dependent increase

Table 2: Experimental Concentrations of Ceramides and Their Effects

Ceramide AnalogueConcentrationCell Line/SystemObserved EffectReference
C2-ceramide5-60 µmol/LBel7402 (Hepatocarcinoma)Inhibition of cell proliferation, cell cycle arrest
C18-ceramide10 µMA549 (Lung Carcinoma)Degradation of c-Myc
C2-ceramide, C6-ceramide, Natural ceramides0.1-10 µMCytosolic fractionActivation of serine/threonine protein phosphatase

Experimental Protocols

Quantification of this compound by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method allows for the sensitive and specific quantification of this compound in biological samples.

a. Sample Preparation (Lipid Extraction):

  • Homogenize tissue samples or take a defined volume of plasma.

  • Add an internal standard, such as C17:0 ceramide, which is not naturally occurring.

  • Perform a Bligh and Dyer extraction using a mixture of chloroform, methanol, and water to separate the lipid phase.

  • Collect the lower organic phase containing the lipids.

  • Dry the lipid extract under a stream of nitrogen.

  • Reconstitute the dried lipid extract in a suitable solvent for LC-MS/MS analysis (e.g., methanol).

b. LC-MS/MS Analysis:

  • Inject the reconstituted sample into a high-performance liquid chromatography (HPLC) system equipped with a C18 reverse-phase column.

  • Separate the different ceramide species using a gradient of mobile phases, for example, a water/acetonitrile/isopropanol gradient with formic acid.

  • Introduce the eluent into a tandem mass spectrometer operating in positive electrospray ionization (ESI) mode.

  • Perform multiple reaction monitoring (MRM) to specifically detect the precursor and product ions for this compound and the internal standard. For C14:0 ceramide (d18:1/14:0), a common transition is m/z 510.5 → 264.4.

  • Quantify the amount of this compound by comparing its peak area to that of the internal standard.

Workflow for this compound Quantification by LC-MS/MS

lcms_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Biological Sample (Tissue, Plasma) Spike Spike with Internal Standard (e.g., C17 Ceramide) Sample->Spike Extract Lipid Extraction (Bligh & Dyer) Spike->Extract Dry Dry Down Extract Extract->Dry Reconstitute Reconstitute in Solvent Dry->Reconstitute HPLC HPLC Separation (C18 Column) Reconstitute->HPLC MS Tandem Mass Spectrometry (ESI+, MRM) HPLC->MS Data Data Acquisition & Quantification MS->Data

Caption: Workflow for the quantification of this compound using LC-MS/MS.

In Vitro Ceramide-Activated Protein Phosphatase (CAPP) Assay

This assay measures the ability of this compound to activate protein phosphatases.

  • Prepare a cytosolic extract from cells of interest.

  • Partially purify protein phosphatases using anion-exchange chromatography.

  • Prepare a reaction mixture containing the purified phosphatase fraction, a phosphatase substrate (e.g., phosphorylated protein), and a buffer.

  • Add varying concentrations of this compound (solubilized with a detergent like Triton X-100) to the reaction mixture.

  • Incubate the reaction at 37°C for a defined period.

  • Stop the reaction and measure the amount of dephosphorylated substrate, often by quantifying the release of free phosphate.

  • Compare the phosphatase activity in the presence of this compound to a vehicle control to determine the fold activation.

This compound in Disease and Therapeutic Potential

Dysregulation of this compound metabolism is increasingly linked to various pathologies.

  • Inflammatory Bowel Disease (IBD): Elevated levels of this compound in the intestine contribute to chronic ER stress and apoptosis of intestinal epithelial cells, compromising the gut barrier function.

  • Neurodegenerative Diseases: Increased plasma levels of this compound are associated with dementia in Parkinson's disease patients, suggesting a role in cognitive decline.

  • Cancer: The role of this compound in cancer is complex. While it can induce apoptosis and cell cycle arrest in some cancer cells, certain cancer types may exhibit altered ceramide metabolism to evade these effects. Targeting CerS6 to modulate this compound levels is being explored as a potential therapeutic strategy.

  • Cardiometabolic Diseases: While some studies suggest a detrimental role for other ceramide species, a supervised exercise program in obese patients was shown to reduce this compound plasma levels, which correlated with improved insulin sensitivity. In contrast, elevated this compound has been associated with hepatic steatosis in adolescents.

The intricate involvement of this compound in fundamental cellular processes makes it a compelling target for therapeutic intervention. The development of specific inhibitors or activators of CerS6 and other enzymes involved in this compound metabolism holds promise for the treatment of a range of diseases.

Conclusion

This compound is a critical bioactive lipid mediator with multifaceted roles in cellular signaling. Its ability to induce apoptosis, modulate autophagy, and halt the cell cycle underscores its importance in maintaining cellular homeostasis. The growing body of evidence linking aberrant this compound levels to various diseases highlights the therapeutic potential of targeting its metabolic pathways. Further research into the precise molecular mechanisms governed by this compound will undoubtedly pave the way for novel and targeted therapies for a host of human pathologies. This guide provides a foundational understanding for researchers and drug development professionals to delve deeper into the intricate world of this compound signaling.

References

Methodological & Application

Quantitative Analysis of C14 Ceramide by LC-MS/MS: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ceramides are a class of bioactive sphingolipids that play a crucial role in various cellular processes, including apoptosis, cell signaling, and membrane structure.[1][2][3] The specific acyl chain length of ceramides can determine their biological function. C14 Ceramide (N-myristoyl-D-erythro-sphingosine), a medium-chain ceramide, has been implicated in cellular stress responses and inflammatory bowel disease.[2] Accurate quantification of this compound in biological matrices is therefore essential for understanding its physiological and pathological roles. This document provides a detailed protocol for the quantitative analysis of this compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.[4]

Signaling Pathway of Ceramide Metabolism

Ceramides are central molecules in sphingolipid metabolism, synthesized and catabolized through several interconnected pathways. The two primary pathways for ceramide generation are the de novo synthesis pathway and the salvage pathway.

Caption: Ceramide Metabolism Pathways.

Experimental Protocol

This protocol outlines the necessary steps for the extraction and quantification of this compound from biological samples such as plasma or tissue homogenates.

Materials and Reagents
  • This compound standard (Avanti Polar Lipids)

  • C17 Ceramide internal standard (Avanti Polar Lipids)

  • HPLC-grade chloroform, methanol, isopropanol, acetonitrile, and water (Fluka)

  • Formic acid (Fluka)

  • Human plasma (BioChemed Services)

Equipment
  • Waters Acquity UPLC system or equivalent

  • Waters Xevo TQ-S triple quadrupole mass spectrometer or equivalent

  • Waters Acquity UPLC BEH C8 column (2.1 x 100 mm, 1.7 µm) or equivalent

  • Centrifuge

  • Vortex mixer

  • Nitrogen evaporator

Sample Preparation

For Plasma Samples:

  • Thaw plasma samples on ice.

  • To 50 µL of plasma, add 50 µL of the internal standard working solution (C17 Ceramide in ethanol).

  • For protein precipitation, add 1 mL of ice-cold isopropanol.

  • Vortex the mixture for 1 minute.

  • Incubate at -20°C for 10 minutes to ensure complete protein precipitation.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase composition.

For Tissue Samples:

  • Homogenize approximately 20-30 mg of tissue in ice-cold saline.

  • Add the internal standard (C17 Ceramide).

  • Perform a Bligh and Dyer extraction by adding a 1:2 (v/v) mixture of chloroform:methanol.

  • Vortex thoroughly and centrifuge to separate the phases.

  • Collect the lower organic phase.

  • Evaporate the solvent to dryness under nitrogen.

  • Reconstitute the residue in the initial mobile phase.

LC-MS/MS Method

Liquid Chromatography Conditions:

ParameterValue
Column Waters Acquity UPLC BEH C8 (2.1 x 100 mm, 1.7 µm)
Mobile Phase A Water with 0.2% Formic Acid
Mobile Phase B Acetonitrile/Isopropanol (60:40, v/v) with 0.2% Formic Acid
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Column Temperature 50°C
Gradient 0-1 min: 50% B; 1-4 min: linear gradient to 100% B; 4-15 min: hold at 100% B; 15.1-17 min: return to 50% B

Mass Spectrometry Conditions:

ParameterValue
Ionization Mode Positive Electrospray Ionization (ESI+)
Capillary Voltage 2.5 kV
Cone Voltage 40 V
Source Temperature 140°C
Desolvation Temperature 600°C
Collision Gas Argon

Multiple Reaction Monitoring (MRM) Transitions:

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (s)Cone Voltage (V)Collision Energy (eV)
This compound 510.5264.30.14025
C17 Ceramide (IS) 552.5264.30.14025

Note: The product ion m/z 264.3 corresponds to the sphingosine backbone fragment and is a characteristic fragment for many ceramides.

Data Analysis and Quantitative Results

Quantification is achieved by constructing a calibration curve using known concentrations of this compound standard spiked into a surrogate matrix (e.g., charcoal-stripped plasma). The peak area ratio of the analyte to the internal standard is plotted against the concentration.

Table 1: Method Validation Parameters

ParameterThis compoundReference
Linear Range 2.8 - 178 ng/mL
Limit of Detection (LOD) 5 - 60 pg/mL
Limit of Quantification (LOQ) 10 - 90 pg/mL
Intra-assay Precision (%CV) < 15%
Inter-assay Precision (%CV) < 15%
Accuracy (% Recovery) 78 - 91%

Table 2: Example Quantitative Data of Ceramides in Human Plasma

Ceramide SpeciesConcentration Range (µg/mL)Reference
C14:00.02 - 0.1
C16:01.5 - 3.5
C18:00.8 - 2.0
C24:01.0 - 2.5

Experimental Workflow

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (Plasma/Tissue) Spike_IS Spike with Internal Standard (C17 Cer) Sample->Spike_IS Extraction Lipid Extraction (Protein Precipitation or LLE) Spike_IS->Extraction Evaporation Evaporation (Nitrogen) Extraction->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution LC_Separation LC Separation (C8 Column) Reconstitution->LC_Separation MS_Detection MS/MS Detection (ESI+, MRM) LC_Separation->MS_Detection Peak_Integration Peak Integration MS_Detection->Peak_Integration Calibration_Curve Calibration Curve Construction Peak_Integration->Calibration_Curve Quantification Quantification Calibration_Curve->Quantification Final_Result Final Concentration (ng/mL) Quantification->Final_Result

Caption: LC-MS/MS Workflow for this compound.

Conclusion

The described LC-MS/MS method provides a robust, sensitive, and specific approach for the quantitative analysis of this compound in biological matrices. This protocol can be adapted for various research and development applications, enabling a deeper understanding of the role of this compound in health and disease. The detailed workflow and established validation parameters offer a solid foundation for laboratories aiming to implement this analytical technique.

References

Application Note: Synthesis and Application of [14C] Ceramide for Metabolic Studies

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Ceramides are a class of bioactive sphingolipids that function as critical signaling molecules in a multitude of cellular processes, including apoptosis, cell differentiation, inflammation, and insulin signaling.[1][2][3] They consist of a sphingosine backbone linked to a fatty acid via an amide bond.[2] Dysregulation of ceramide metabolism is implicated in numerous diseases, such as type 2 diabetes, fatty liver disease, and cancer, making it a key area of research.[1] Radiolabeled ceramides, particularly with Carbon-14 ([14C]), are invaluable tools for researchers. They enable the direct tracing of ceramide's metabolic fate, allowing for the quantification of its uptake, transport, and conversion into other complex sphingolipids. This application note provides detailed protocols for the synthesis of [14C] Ceramide and its subsequent use in metabolic studies.

Ceramide in Cellular Signaling

Ceramide sits at the heart of sphingolipid metabolism and acts as a second messenger in various signaling cascades. An increase in cellular ceramide levels, often triggered by stress stimuli like chemotherapy or inflammatory cytokines, can activate specific protein kinases and phosphatases. For instance, ceramide can activate c-Jun N-terminal kinase (JNK) and protein phosphatase 2A (PP2A), leading to downstream effects that regulate cell fate. In the context of metabolic diseases, elevated ceramide levels are known to impair insulin signaling, contributing to insulin resistance. The balance between ceramide and its metabolite, sphingosine-1-phosphate (S1P), often referred to as the "sphingolipid rheostat," is crucial for determining whether a cell undergoes apoptosis or survives.

Ceramide_Signaling_Pathway Stress Stress Stimuli (TNF-α, Chemo, etc.) SMase Sphingomyelinase (SMase) Stress->SMase activates DeNovo De Novo Synthesis (SPT, CerS) Stress->DeNovo upregulates Ceramide Ceramide SMase->Ceramide generates DeNovo->Ceramide generates PKC Protein Kinase C (PKCζ) Ceramide->PKC activates PP2A Protein Phosphatase 2A (PP2A) Ceramide->PP2A activates JNK c-Jun N-terminal Kinase (JNK) Ceramide->JNK activates Akt Akt / PKB (Pro-Survival) PKC->Akt inhibits PP2A->Akt inhibits Apoptosis Apoptosis PP2A->Apoptosis promotes JNK->Apoptosis InsulinResistance Insulin Resistance Akt->InsulinResistance prevents

Fig 1. Simplified Ceramide Signaling Pathway.

Protocols for the Synthesis of [14C] Ceramide

Two primary methods for synthesizing radiolabeled ceramide are presented: a rapid chemical coupling method and an efficient enzymatic approach.

Method 1: Chemical Synthesis via Amide Coupling

This method utilizes diethylphosphoryl cyanide (DEPC) as a potent coupling agent to form an amide bond between a [14C]-labeled fatty acid and a sphingosine base. The reaction is rapid, generally free of racemization, and highly efficient.

Chemical_Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification & Analysis start Combine: 1. [1-14C]Fatty Acid 2. Sphingosine 3. Triethylamine add_depc Add DEPC in DMF start->add_depc react React at Room Temp (1 hour) add_depc->react quench Quench Reaction (e.g., with water) react->quench Proceed to Purification extract Extract Lipids (Folch Method) quench->extract tlc Purify by TLC extract->tlc characterize Characterize Product (Mass Spec, NMR) tlc->characterize result [14C] Ceramide (Yield: 85-90%) characterize->result

Fig 2. Workflow for Chemical Synthesis of [14C] Ceramide.

Experimental Protocol:

  • Reactant Preparation : In a reaction vial, combine the desired sphingosine base and triethylamine in a suitable solvent like dimethylformamide (DMF).

  • Addition of Radiolabel : Add the [1-14C]-labeled fatty acid (e.g., [1-14C]stearic acid or [1-14C]palmitic acid) to the mixture.

  • Coupling Reaction : Introduce diethylphosphoryl cyanide (DEPC) to the solution. The reaction proceeds at room temperature and is typically complete within one hour.

  • Purification :

    • Quench the reaction and perform a lipid extraction, for example, using the Folch method (chloroform:methanol).

    • Isolate the [14C] Ceramide product using thin-layer chromatography (TLC).

  • Characterization : Confirm the identity and purity of the synthesized ceramide using techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. The radiochemical purity can be assessed by autoradiography of the TLC plate.

Method 2: Enzymatic Synthesis

This protocol uses the reverse hydrolysis reaction of the enzyme Sphingolipid Ceramide N-deacylase (SCDase) to synthesize [14C] Ceramide with high specific activity. This method is highly specific and proceeds under mild conditions.

Experimental Protocol:

  • Reaction Mixture : Prepare a micro-reaction mixture in a 25 mM phosphate buffer (pH 7.0) containing 0.3% Triton X-100.

  • Add Substrates : Add 1 nmol of the [14C]-labeled fatty acid (e.g., [14C]stearic acid) and 2 nmol of sphingosine to the mixture.

  • Enzymatic Reaction : Initiate the reaction by adding approximately 5 µU of SCDase.

  • Incubation : Incubate the reaction at 37°C for 20 hours to allow for maximal conversion.

  • Purification :

    • Separate the synthesized [14C] Ceramide from the unreacted [14C]fatty acid and sphingosine.

    • This can be achieved using sequential solid-phase extraction cartridges, such as a Sep-Pak Silica cartridge to retain the ceramide and elute the fatty acid, followed by a Sep-Pak CM cartridge to remove the sphingosine.

  • Quantification : Determine the yield and specific activity of the final product using liquid scintillation counting.

Parameter Method 1: Chemical Synthesis Method 2: Enzymatic Synthesis
Key Reagent Diethylphosphoryl cyanide (DEPC)Sphingolipid Ceramide N-deacylase (SCDase)
Substrates [1-14C]Fatty Acid, Sphingosine[14C]Fatty Acid, Sphingosine
Reaction Time ~1 hour~20 hours
Typical Yield 85-90%>80% transfer of fatty acid
Key Advantage Rapid Reaction TimeHigh Specificity, Mild Conditions
Reference Vunnam & Radin (1996)Mitsutake et al. (1997)
Table 1. Comparison of Synthesis Methods for [14C] Ceramide.

Protocol for [14C] Ceramide Metabolic Studies in Cultured Cells

This protocol outlines a general procedure for tracing the metabolic fate of exogenously supplied [14C] Ceramide in a cell culture system.

Metabolic_Tracing_Workflow step1 1. Cell Culture Seed and grow cells to desired confluency. step2 2. Treatment Incubate cells with [14C] Ceramide. step1->step2 step3 3. Harvest & Lysis Wash cells and harvest. Lyse to release contents. step2->step3 step4 4. Lipid Extraction Perform Folch or Bligh-Dyer extraction. step3->step4 step5 5. Lipid Separation Separate lipid classes using TLC or HPLC. step4->step5 step6 6. Analysis - Autoradiography - Scintillation Counting - Mass Spectrometry step5->step6

Fig 3. Experimental Workflow for Metabolic Tracing with [14C] Ceramide.

Materials:

  • Cultured cells of interest (e.g., L929, HL60)

  • Complete cell culture medium

  • Synthesized and purified [14C] Ceramide

  • Solvents for lipid extraction (e.g., chloroform, methanol)

  • TLC plates (Silica Gel 60)

  • TLC developing solvents

  • Phosphor imager or liquid scintillation counter

Experimental Protocol:

  • Cell Seeding : Plate cells in appropriate culture dishes (e.g., 6-well plates) and grow them to 70-80% confluency.

  • Radiolabeling :

    • Prepare a stock solution of [14C] Ceramide in a suitable solvent (e.g., ethanol).

    • Dilute the stock solution in a serum-free or complete culture medium to the desired final concentration.

    • Remove the existing medium from the cells, wash with PBS, and add the medium containing [14C] Ceramide.

  • Incubation : Incubate the cells for a defined period (e.g., 30 minutes to 24 hours) to allow for uptake and metabolism. The time course will depend on the specific metabolic pathway being investigated.

  • Cell Harvesting :

    • After incubation, place the culture dishes on ice and aspirate the radioactive medium.

    • Wash the cells three times with ice-cold PBS to remove any non-internalized label.

    • Lyse the cells directly in the dish using a suitable buffer or by scraping them into a solvent mixture.

  • Lipid Extraction :

    • Extract total lipids from the cell lysate using a standard method such as the Bligh-Dyer or Folch procedure. This will partition the lipids into an organic phase.

    • Dry the organic phase under a stream of nitrogen.

  • Analysis of Labeled Lipids :

    • Resuspend the dried lipid extract in a small volume of chloroform:methanol (2:1, v/v).

    • Spot the extract onto a silica TLC plate.

    • Develop the TLC plate using a solvent system appropriate for separating sphingolipids (e.g., chloroform/methanol/water mixtures).

    • Visualize the radiolabeled lipid spots by exposing the TLC plate to a phosphor screen or X-ray film (autoradiography).

    • Identify the metabolites (e.g., sphingomyelin, glucosylceramide) by comparing their migration (Rf values) to known standards run on the same plate.

    • For quantitative analysis, scrape the identified spots from the TLC plate and measure the radioactivity using a liquid scintillation counter. This allows for the determination of the percentage of [14C] Ceramide converted to various metabolites. Alternatively, HPLC coupled with a flow scintillation detector can be used for more precise quantification.

References

Illuminating Cellular Processes: Fluorescently-Labeled C14 Ceramide for Cellular Imaging

Author: BenchChem Technical Support Team. Date: November 2025

Application Note and Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ceramides are a class of bioactive sphingolipids that play a pivotal role in a multitude of cellular processes, including signal transduction, apoptosis, cell cycle regulation, and membrane biophysics.[1][2][3] The specific functions of ceramides are often dictated by the length of their N-acyl chain. C14 ceramide (N-myristoyl-D-erythro-sphingosine), in particular, has been implicated in the induction of endoplasmic reticulum (ER) stress and apoptosis.[2][4] The study of the subcellular localization and dynamics of this compound is therefore crucial for understanding its role in both normal physiology and disease states.

Fluorescently-labeled ceramide analogs are indispensable tools for visualizing and tracking the distribution and trafficking of ceramides within living and fixed cells. These probes, which typically incorporate fluorophores such as BODIPY (boron-dipyrromethene) or NBD (nitrobenzoxadiazole), allow for real-time imaging of ceramide metabolism and transport. This application note provides detailed protocols for the use of fluorescently-labeled this compound in cellular imaging and summarizes key quantitative data to guide experimental design.

Quantitative Data Summary

The selection of a fluorescent probe is critical and depends on the specific experimental requirements, such as the desired subcellular localization and the available imaging instrumentation. The photophysical properties of the fluorophore directly impact the quality of the imaging data. While specific data for a C14-ceramide conjugate is limited, the following table summarizes typical properties of commonly used fluorescent ceramide analogs. Researchers should note that the local environment can influence the spectral properties of these probes.

PropertyBODIPY-Ceramide AnalogsNBD-Ceramide Analogs
Excitation Wavelength (nm) ~488 - 505~465
Emission Wavelength (nm) ~501 - 553~535
Subcellular Localization Primarily Golgi apparatus, nonlysosomal vesiclesGolgi apparatus, Endoplasmic Reticulum
Photostability Generally higher than NBDModerate, can be sensitive to the environment
Quantum Yield HighModerate
Common Acyl Chain Lengths C5, C12C6, C12

Experimental Protocols

The following protocols provide a general framework for staining both live and fixed cells with fluorescently-labeled this compound. Optimization of probe concentration and incubation times may be necessary for specific cell types and experimental conditions.

Protocol 1: Live-Cell Imaging of Fluorescently-Labeled this compound

This protocol is designed for visualizing the uptake and trafficking of fluorescently-labeled this compound in living cells.

Materials:

  • Fluorescently-labeled this compound (e.g., BODIPY FL C14-Ceramide or NBD C14-Ceramide)

  • Dimethyl sulfoxide (DMSO)

  • Fatty acid-free Bovine Serum Albumin (BSA)

  • Hanks' Balanced Salt Solution (HBSS) or other suitable imaging medium

  • Complete cell culture medium

  • Glass-bottom dishes or coverslips

  • Fluorescence microscope with appropriate filter sets and environmental chamber

Procedure:

  • Cell Seeding: Seed cells on glass-bottom dishes or coverslips to achieve 50-70% confluency on the day of the experiment.

  • Preparation of Ceramide-BSA Complex (100x Stock):

    • Prepare a 1 mM stock solution of fluorescently-labeled this compound in high-quality DMSO.

    • To prepare the BSA complex, the fluorescent ceramide is typically added to a solution of fatty acid-free BSA.

  • Cell Labeling:

    • On the day of the experiment, dilute the 100x ceramide-BSA complex stock solution in pre-warmed complete culture medium to a final working concentration of 1-5 µM.

    • Remove the culture medium from the cells and replace it with the labeling medium.

    • Incubate the cells at 37°C in a CO2 incubator for 15-30 minutes.

  • Washing and Imaging:

    • After incubation, aspirate the labeling solution and wash the cells twice with pre-warmed live-cell imaging medium.

    • Add fresh, pre-warmed imaging medium to the cells.

    • Immediately image the cells using a fluorescence microscope equipped with an environmental chamber to maintain 37°C and 5% CO2.

Protocol 2: Staining of Fixed Cells with Fluorescently-Labeled this compound

This protocol is suitable for visualizing the distribution of fluorescently-labeled this compound in fixed cells.

Materials:

  • Fluorescently-labeled this compound

  • Phosphate-Buffered Saline (PBS)

  • Paraformaldehyde (PFA) or Glutaraldehyde solution for fixation

  • Mounting medium

  • Glass slides and coverslips

  • Fluorescence microscope

Procedure:

  • Cell Preparation and Fixation:

    • Grow cells on coverslips to the desired confluency.

    • Wash the cells once with PBS.

    • Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.

    • Wash the cells three times with PBS to remove the fixative.

  • Cell Labeling:

    • Prepare a 5 µM working solution of the fluorescently-labeled this compound-BSA complex in a suitable buffer (e.g., HBSS).

    • Incubate the fixed cells with the labeling solution for 30 minutes at 4°C.

  • Washing and Mounting:

    • Wash the cells several times with ice-cold buffer.

    • Mount the coverslips onto glass slides using an appropriate mounting medium.

  • Imaging:

    • Image the cells using a fluorescence microscope with the appropriate filter sets.

Diagrams

Experimental Workflow for Cellular Imaging

G cluster_prep Cell Preparation cluster_labeling Labeling cluster_imaging Imaging cell_seeding Seed cells on glass-bottom dish cell_culture Culture to 50-70% confluency cell_seeding->cell_culture prepare_probe Prepare fluorescent C14-Ceramide-BSA complex incubate Incubate cells with probe (1-5 µM, 15-30 min, 37°C) cell_culture->incubate prepare_probe->incubate wash Wash cells to remove excess probe incubate->wash add_medium Add fresh imaging medium wash->add_medium acquire_images Acquire images via fluorescence microscopy add_medium->acquire_images

Caption: General workflow for labeling live cells with fluorescent C14-ceramide.

This compound Signaling Pathway

G cluster_synthesis Synthesis cluster_signaling Signaling Cascade cluster_stimuli Upstream Stimuli CerS5_6 Ceramide Synthase 5/6 (CerS5/6) C14_Cer This compound CerS5_6->C14_Cer Myristoyl-CoA ER_Stress Endoplasmic Reticulum (ER) Stress C14_Cer->ER_Stress Apoptosis Apoptosis ER_Stress->Apoptosis Stress Cellular Stress (e.g., DNA damage, nutrient stress) p53 p53 Activation Stress->p53 p53->CerS5_6 Transcriptional Activation

References

Protocol for C14 Ceramide Delivery to Cultured Cells: Application Notes and Detailed Methodologies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ceramides are a class of bioactive sphingolipids that play a pivotal role in a multitude of cellular processes, including cell cycle regulation, differentiation, senescence, and apoptosis.[1] N-myristoyl-D-erythro-sphingosine (C14 Ceramide) is a specific medium-chain ceramide that has been implicated in the induction of endoplasmic reticulum (ER) stress and apoptosis in various cell types.[2] The effective and reproducible delivery of this lipophilic molecule to cultured cells is crucial for the accurate investigation of its biological functions.

These application notes provide a comprehensive guide for the preparation and delivery of this compound to cultured cells. The protocols detailed below outline two primary methods for delivery: conjugation with bovine serum albumin (BSA) and solubilization using an ethanol-based system. Furthermore, this document includes protocols for subsequent key experimental analyses to assess the cellular response to this compound treatment, including cytotoxicity assays and the analysis of apoptotic signaling pathways.

Data Presentation

The optimal concentration and incubation time for this compound treatment can vary significantly depending on the cell type and the specific biological question being addressed. The following table summarizes typical working concentrations and incubation periods reported for short- and medium-chain ceramides, which can serve as a starting point for optimization experiments with this compound.

Ceramide TypeCell LineConcentration RangeIncubation TimeObserved EffectReference
C2-CeramideIM-FEN25 µM24 hDecreased AKT phosphorylation[3]
C2-CeramideA549, PC950 µmol/l24 hInduction of apoptosis[4]
C6-CeramideHuman Keratinocytes5 µM16-24 hIncreased caspase-14 expression[5]
C6-CeramideHeLa1 - 100 µM1-24 hApoptosis, conversion to sphingomyelin and glucosylceramide
Doxorubicin-induced (endogenous)HeLa0.6 - 1 µM24 hIncreased C16 and C24:1 ceramide, pro-migratory signaling

Note: It is highly recommended to perform a dose-response and time-course experiment to determine the optimal conditions for your specific cell line and experimental goals.

Experimental Protocols

Protocol 1: Preparation of this compound-BSA Complex

This protocol describes the preparation of a this compound solution complexed with fatty acid-free bovine serum albumin (BSA), which enhances its solubility and facilitates its delivery to cultured cells in a serum-free medium.

Materials:

  • This compound

  • Ethanol, absolute

  • Fatty acid-free Bovine Serum Albumin (BSA)

  • Phosphate-Buffered Saline (PBS), sterile, pH 7.4

  • Sterile microcentrifuge tubes or glass test tubes

  • Nitrogen gas line or vacuum desiccator

  • Vortex mixer

  • Water bath or heat block set to 37°C

Procedure:

  • Prepare this compound Stock: Prepare a 1 mM stock solution of this compound in absolute ethanol.

  • Aliquot and Dry Lipid: In a glass test tube, dispense the desired volume of the 1 mM this compound stock solution. Evaporate the ethanol under a gentle stream of nitrogen gas or by using a vacuum desiccator to form a thin lipid film on the bottom of the tube. Ensure all solvent is removed.

  • Prepare BSA Solution: Prepare a 0.34 mg/mL solution of fatty-acid-free BSA in sterile PBS. Warm the solution to 37°C.

  • Form the Complex: Add the pre-warmed 0.34 mg/mL BSA solution to the tube containing the dried this compound film. The volume of the BSA solution will determine the final concentration of the this compound-BSA complex.

  • Incubate and Vortex: Immediately vortex the mixture vigorously for 2-3 minutes to facilitate the complexation of the ceramide with BSA.

  • Final Incubation: Incubate the tube in a 37°C water bath for 1 hour with periodic vortexing to ensure complete and stable complex formation.

  • Storage: The resulting solution is a this compound-BSA complex. This stock solution should be used fresh or can be stored for a short period at -20°C, protected from light.

Protocol 2: this compound Delivery using Ethanol Solubilization

This method provides a simpler and faster way to deliver this compound to cells, though care must be taken to minimize ethanol-induced cytotoxicity.

Materials:

  • This compound

  • Ethanol, absolute

  • Complete cell culture medium

Procedure:

  • Prepare this compound Stock: Prepare a 10 mM stock solution of this compound in absolute ethanol.

  • Dilution in Medium: Immediately before treating the cells, dilute the 10 mM this compound stock solution directly into pre-warmed complete cell culture medium to the desired final concentration. It is critical to ensure that the final concentration of ethanol in the culture medium does not exceed 0.5% (v/v) to avoid solvent-induced toxicity.

  • Vortex and Add to Cells: Vortex the ceramide-medium solution briefly and immediately add it to the cultured cells.

Mandatory Visualization

C14_Ceramide_Delivery_Workflow Workflow for this compound Delivery and Analysis cluster_prep Preparation of this compound cluster_delivery Delivery to Cultured Cells cluster_analysis Downstream Analysis cluster_apoptosis_sub Apoptosis Analysis Methods stock This compound Stock (in Ethanol) delivery_prep Preparation of Delivery Vehicle stock->delivery_prep bsa_complex BSA Complexation delivery_prep->bsa_complex Method 1 etoh_sol Ethanol Solubilization delivery_prep->etoh_sol Method 2 cell_treatment Treatment of Cultured Cells bsa_complex->cell_treatment etoh_sol->cell_treatment cytotoxicity Cytotoxicity Assay (e.g., MTT) cell_treatment->cytotoxicity apoptosis Apoptosis Analysis cell_treatment->apoptosis western Western Blot (Caspase-3, PARP) apoptosis->western tunel TUNEL Assay apoptosis->tunel

Caption: Workflow for this compound Delivery and Subsequent Cellular Analysis.

C14_Ceramide_Signaling_Pathway Proposed this compound-Induced Apoptosis Signaling Pathway C14_Cer Exogenous This compound ER_Stress Endoplasmic Reticulum (ER) Stress C14_Cer->ER_Stress p53 p53 Activation C14_Cer->p53 Mito Mitochondrial Perturbation ER_Stress->Mito p53->Mito Casp9 Caspase-9 Activation Mito->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 PARP PARP Cleavage Casp3->PARP Apoptosis Apoptosis Casp3->Apoptosis PARP->Apoptosis

Caption: Proposed Signaling Pathway for this compound-Induced Apoptosis.

Key Experimental Protocols

Protocol 3: Assessment of Cytotoxicity using MTT Assay

This protocol describes a colorimetric assay to assess cell viability and the cytotoxic effects of this compound. The assay is based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by metabolically active cells to form a purple formazan product.

Materials:

  • Cells cultured in a 96-well plate

  • This compound-BSA complex or this compound in ethanol

  • Complete cell culture medium

  • MTT solution (5 mg/mL in PBS)

  • DMSO or solubilization buffer

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Cell Treatment: Treat the cells with a range of concentrations of this compound for the desired incubation period. Include a vehicle control (BSA solution or medium with the equivalent concentration of ethanol).

  • Addition of MTT: After the treatment period, add 10 µL of 5 mg/mL MTT solution to each well and incubate at 37°C for 2-4 hours, or until a purple precipitate is visible.

  • Solubilization of Formazan: Carefully remove the medium and add 100 µL of DMSO or a suitable solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Express the cell viability as a percentage of the vehicle-treated control cells.

Protocol 4: Analysis of Apoptosis by Western Blotting

This protocol outlines the procedure for detecting key apoptotic markers, such as cleaved caspase-3 and cleaved PARP, by Western blotting following this compound treatment.

Materials:

  • Cells cultured in 6-well plates or larger culture dishes

  • This compound-BSA complex or this compound in ethanol

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-cleaved caspase-3, anti-cleaved PARP, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis: Treat cells with this compound as determined from dose-response experiments. After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein (20-30 µg) per lane onto an SDS-PAGE gel.

    • Separate the proteins by electrophoresis.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection:

    • Wash the membrane and add ECL substrate.

    • Visualize the protein bands using an imaging system.

  • Analysis: Analyze the band intensities and normalize to a loading control like β-actin to determine the relative changes in protein expression. An increase in the levels of cleaved caspase-3 and cleaved PARP is indicative of apoptosis.

References

Application Notes and Protocols: C14 Ceramide Cellular Uptake and Trafficking Assays

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ceramides are central bioactive sphingolipids that function as critical regulators of various cellular processes, including apoptosis, cell differentiation, senescence, and inflammation.[1][2] The specific functions of ceramides are often dictated by the length of their N-acyl chain. C14:0-Ceramide (Myristoyl-ceramide), a long-chain ceramide, is primarily synthesized by Ceramide Synthases 5 and 6 (CerS5/6).[3][4] Dysregulation of C14-ceramide levels has been implicated in pathological conditions such as inflammatory bowel disease, where it can induce chronic endoplasmic reticulum (ER) stress and apoptosis.[5]

Understanding the mechanisms of C14-ceramide cellular uptake, its subsequent trafficking between organelles, and its metabolic fate is crucial for elucidating its physiological roles and for developing therapeutic strategies that target ceramide metabolism. These application notes provide detailed protocols for both qualitative and quantitative assessment of C14-ceramide trafficking and uptake in mammalian cells using fluorescently labeled analogs and mass spectrometry.

Part 1: Visualization of C14-Ceramide Trafficking using Fluorescent Microscopy

Fluorescently labeled ceramide analogs are powerful tools for visualizing lipid transport and distribution in living cells. Analogs like BODIPY™- and NBD-labeled ceramides are cell-permeable and their accumulation within specific organelles, such as the Golgi apparatus, can be monitored using confocal microscopy.

Protocol 1: Live-Cell Imaging of C14-Ceramide Trafficking

This protocol describes the use of a fluorescent C14-ceramide analog to visualize its subcellular localization.

Materials:

  • BODIPY™ FL C14-Ceramide or NBD C14-Ceramide

  • Mammalian cell line of interest (e.g., HeLa, HEK293)

  • Glass-bottom imaging dishes

  • Complete cell culture medium

  • Defatted Bovine Serum Albumin (BSA)

  • HEPES-buffered minimal essential medium (HMEM)

  • Organelle-specific fluorescent trackers (e.g., LysoTracker™, MitoTracker™)

  • Confocal microscope

Methodology:

  • Cell Seeding: Seed cells onto glass-bottom imaging dishes at a density that will result in 60-70% confluency on the day of the experiment.

  • Preparation of Ceramide-BSA Complex:

    • Prepare a 1 mM stock solution of the fluorescent C14-ceramide in ethanol.

    • Prepare a 0.34 mM solution of defatted BSA in HMEM.

    • Add the ceramide stock solution to the BSA solution while vortexing to achieve a final ceramide concentration of 5 µM. This creates a 1:1 molar complex.

  • Cell Labeling:

    • Wash the cells twice with pre-warmed HMEM.

    • Incubate the cells with the 5 µM fluorescent C14-ceramide-BSA complex in HMEM for 30 minutes at 37°C.

  • Washing and Chasing:

    • Wash the cells three times with fresh HMEM to remove excess fluorescent ceramide.

    • Add fresh, pre-warmed complete culture medium and incubate for a "chase" period (e.g., 30-60 minutes) to allow for trafficking of the ceramide analog.

  • Co-staining with Organelle Markers (Optional):

    • During the last 15-30 minutes of the chase period, add organelle-specific trackers according to the manufacturer's instructions to co-localize the ceramide signal.

  • Imaging:

    • Replace the medium with a fresh imaging buffer (e.g., HMEM or phenol red-free medium).

    • Visualize the cells using a confocal microscope with appropriate laser lines and emission filters for the chosen fluorophores. BODIPY-FL is typically excited at ~488 nm and emits at ~515 nm, while NBD is excited at ~460 nm and emits at ~535 nm.

Data Interpretation:

  • Golgi Staining: Fluorescent ceramides are known to accumulate in the Golgi apparatus, where they are metabolized into sphingomyelin and glucosylceramide. This will appear as a bright, juxtanuclear, reticular, or stacked structure.

  • Endosomal/Lysosomal Staining: Co-localization with endosomal or lysosomal trackers can indicate trafficking through these compartments.

  • Concentration-Dependent Spectral Shift (BODIPY): At high concentrations in membranes, BODIPY-ceramide can exhibit a red-shifted emission (~620 nm), which can be used to visualize microdomains of high lipid concentration.

Visualization of Experimental Workflow

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis seed_cells 1. Seed Cells on Imaging Dish prep_complex 2. Prepare Fluorescent C14-Ceramide-BSA Complex label_cells 3. Label Cells with Ceramide Complex (30 min) prep_complex->label_cells wash_chase 4. Wash and Chase (30-60 min) label_cells->wash_chase add_markers 5. Add Organelle Markers (Optional) wash_chase->add_markers image 6. Image with Confocal Microscope add_markers->image analyze 7. Analyze Subcellular Localization & Colocalization image->analyze

Workflow for visualizing C14-ceramide trafficking.

Part 2: Quantitative Analysis of C14-Ceramide Uptake and Metabolism

While microscopy provides spatial information, quantitative methods are required to measure the amount of ceramide taken up by cells and its conversion to other sphingolipids.

Protocol 2: Flow Cytometry-Based NBD-C14-Ceramide Uptake Assay

This protocol, adapted from general NBD-lipid uptake assays, allows for rapid, high-throughput quantification of ceramide internalization in a large cell population.

Materials:

  • NBD C14-Ceramide

  • Cells grown in suspension or adherent cells detached into a single-cell suspension

  • Flow cytometry tubes

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Ice-cold PBS containing 2% (w/v) defatted BSA (Back-exchange buffer)

  • Flow cytometer

Methodology:

  • Cell Preparation: Prepare a single-cell suspension of 1 x 10^6 cells/mL in a suitable buffer (e.g., HMEM).

  • Labeling:

    • Add NBD C14-Ceramide to the cell suspension to a final concentration of 5 µM.

    • Incubate at 37°C for various time points (e.g., 2, 5, 10, 30 minutes).

  • Stopping Uptake & Back-Exchange:

    • At each time point, transfer two aliquots of the cell suspension to pre-chilled flow cytometry tubes on ice.

    • To one tube (Total Fluorescence), add an equal volume of ice-cold PBS.

    • To the second tube (Internalized Fluorescence), add an equal volume of ice-cold back-exchange buffer (2% BSA in PBS). The BSA will strip NBD-ceramide remaining in the outer leaflet of the plasma membrane.

    • Incubate both tubes on ice for 30 minutes.

  • Washing: Centrifuge the cells at 300 x g for 5 minutes at 4°C. Wash twice with ice-cold PBS.

  • Flow Cytometry:

    • Resuspend the cell pellet in 500 µL of ice-cold PBS.

    • Analyze the samples on a flow cytometer, exciting with a blue laser (488 nm) and collecting emission in the green channel (e.g., 530/30 nm bandpass filter).

    • Record the mean fluorescence intensity (MFI) for at least 10,000 cells per sample.

Data Analysis:

  • The MFI of the "Total Fluorescence" sample represents total cell-associated ceramide.

  • The MFI of the "Internalized Fluorescence" sample represents the ceramide that has been internalized and is protected from BSA back-exchange.

  • The percentage of internalization can be calculated as: (MFI Internalized / MFI Total) * 100.

Protocol 3: TLC-Based Quantification of C14-Ceramide Metabolism

This method allows for the separation and quantification of the initial fluorescent ceramide from its fluorescent metabolites (e.g., NBD-sphingomyelin).

Materials:

  • Fluorescent C14-Ceramide (NBD- or BODIPY-labeled)

  • Cells grown in a 6-well plate

  • Lipid extraction solvents: Chloroform, Methanol

  • Silica gel Thin-Layer Chromatography (TLC) plates

  • TLC developing chamber and solvent system (e.g., chloroform:methanol:2.5 M ammonium hydroxide, 65:25:4, v/v/v)

  • Fluorescence imaging system for TLC plates

Methodology:

  • Cell Treatment: Treat cells with the fluorescent C14-ceramide-BSA complex as described in Protocol 1 for desired time points.

  • Lipid Extraction:

    • Wash cells with ice-cold PBS.

    • Scrape cells into a glass tube.

    • Perform a Bligh-Dyer lipid extraction by adding chloroform and methanol in a ratio that results in a single phase (e.g., 1:2 Chloroform:Methanol). Vortex thoroughly.

    • Break the phase by adding chloroform and water, resulting in a final ratio of 2:2:1.8 (Chloroform:Methanol:Water).

    • Centrifuge to separate the phases. Collect the lower organic phase containing the lipids.

    • Dry the lipid extract under a stream of nitrogen.

  • Thin-Layer Chromatography:

    • Resuspend the dried lipids in a small volume of chloroform:methanol (2:1).

    • Spot the lipid extract onto a silica TLC plate alongside a standard of the original fluorescent C14-ceramide.

    • Develop the TLC plate in the appropriate solvent system until the solvent front is ~1 cm from the top.

    • Air-dry the plate.

  • Quantification:

    • Image the TLC plate using a fluorescence imager.

    • Use densitometry software to quantify the fluorescence intensity of the spot corresponding to the C14-ceramide standard and any new spots corresponding to its metabolites.

Data Presentation:

Treatment ConditionTotal NBD Fluorescence (Arbitrary Units)% NBD-C14-Ceramide% NBD-Metabolite
Control (Time 0)15,00098%2%
30 min Incubation14,85075%25%
60 min Incubation14,90055%45%
+ SMS Inhibitor14,95095%5%

Table 1: Example data from a TLC-based assay quantifying the metabolic conversion of NBD-C14-Ceramide over time and in the presence of a sphingomyelin synthase (SMS) inhibitor.

Protocol 4: LC-MS/MS for Absolute Quantification

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for accurately identifying and quantifying specific lipid species, including C14-ceramide, without the need for fluorescent tags.

Principle: Cells are treated with unlabeled C14-ceramide or stimulated to produce it endogenously. Lipids are extracted and a known amount of a non-endogenous internal standard (e.g., C17:0-Ceramide) is added. The sample is then analyzed by LC-MS/MS. The C14-ceramide is separated by liquid chromatography and detected by the mass spectrometer based on its specific mass-to-charge ratio (m/z) and fragmentation pattern. The amount of endogenous C14-ceramide is calculated by comparing its peak area to that of the internal standard.

Brief Methodology:

  • Cell Culture and Treatment: Culture and treat cells as required by the experiment.

  • Lipid Extraction: Perform lipid extraction as in Protocol 3, adding the C17:0-Ceramide internal standard at the beginning of the extraction.

  • LC-MS/MS Analysis: Analyze the lipid extract using a reverse-phase HPLC system coupled to a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode.

  • Data Analysis: Quantify C14-ceramide by constructing a standard curve and normalizing the signal to the internal standard. Results are typically expressed as pmol/mg protein or pmol/10^6 cells.

MethodPrincipleThroughputInformation GainedProsCons
Confocal Microscopy Fluorescence imagingLowSubcellular localization, trafficking pathwaysHigh spatial resolution, live-cell compatibleQualitative, potential artifacts from probes
Flow Cytometry Fluorescence quantificationHighRate of internalizationRapid, statistically robustNo spatial information, requires cell suspension
TLC/HPLC Chromatographic separation of fluorescent lipidsMediumUptake and metabolismSimple, can separate metabolitesLower resolution than HPLC/MS
LC-MS/MS Mass-based detectionMediumAbsolute quantification of native lipidsHigh specificity & sensitivity, no tags neededRequires specialized equipment and expertise

Table 2: Comparison of key assays for studying C14-Ceramide uptake and trafficking.

Part 3: Investigating C14-Ceramide Transport Mechanisms

A primary non-vesicular pathway for ceramide transport from its site of synthesis in the ER to the Golgi is mediated by the ceramide transfer protein (CERT). CERT specifically recognizes ceramides with C14-C20 acyl chains. Assays can be designed to investigate the role of this specific transporter.

The Role of CERT in C14-Ceramide Transport

The CERT protein utilizes three key domains:

  • FFAT Motif: Binds to the VAP protein on the ER membrane, anchoring CERT to the ER.

  • START Domain: A hydrophobic pocket that extracts a single ceramide molecule from the ER membrane.

  • Pleckstrin Homology (PH) Domain: Binds to phosphatidylinositol 4-phosphate (PI4P) on the trans-Golgi membrane, directing the transporter to its destination.

This mechanism facilitates the rapid, non-vesicular transfer of newly synthesized ceramide to the Golgi for conversion into sphingomyelin.

G cluster_ER Endoplasmic Reticulum (ER) cluster_Golgi trans-Golgi Network cluster_CERT CERT Protein er_mem synth De Novo Synthesis of C14-Ceramide cer C14 Ceramide synth->cer vap VAP Protein cert_ffat 1. FFAT domain binds VAP vap->cert_ffat Anchoring cert_start 2. START domain extracts Ceramide cer->cert_start Uptake golgi_mem pi4p PI4P cert_ph 3. PH domain binds PI4P pi4p->cert_ph Targeting sms1 Sphingomyelin Synthase 1 (SMS1) sm Sphingomyelin sms1->sm cert_ffat->cert_start cert_start->cert_ph cert_release 4. Ceramide is released into Golgi membrane cert_ph->cert_release cert_release->sms1 Delivery

References

Application Notes and Protocols for C14 Ceramide-Induced Apoptosis In Vitro

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ceramides are a class of bioactive sphingolipids that play a crucial role as second messengers in various cellular processes, including the regulation of programmed cell death, or apoptosis. Comprising a sphingosine backbone N-acylated with a fatty acid, the specific functions of ceramides can be dictated by the length of their acyl chain. C14 Ceramide (N-myristoyl-D-erythro-sphingosine) is generated through the action of Ceramide Synthase 5 (CerS5) and has been implicated in mediating cellular stress responses that can lead to apoptosis.[1][2] The targeted induction of apoptosis in cancer cells is a cornerstone of many therapeutic strategies, making this compound a molecule of significant interest in oncological research and drug development.

These application notes provide a comprehensive overview and detailed protocols for utilizing this compound to induce and quantify apoptosis in in-vitro cell culture models.

Data Presentation

The efficacy of ceramide in inducing apoptosis is both concentration- and time-dependent. While specific quantitative data for this compound is often cell-line dependent and requires empirical determination, the following table summarizes typical observations for short-chain ceramides (e.g., C2-Ceramide) which can be used as a starting point for optimizing this compound experiments.[3]

Cell LineCeramide Concentration (µM)Incubation Time (hours)Apoptosis Rate (% of cells)Assay MethodReference
A549 (Human Lung Carcinoma)5024~30%Flow Cytometry (Annexin V/PI)[3]
PC9 (Human Lung Adenocarcinoma)5024~35%Flow Cytometry (Annexin V/PI)[3]
Mesenchymal Stem CellsNot Specified24Concentration-dependent increaseNot Specified

Note: The optimal concentration for this compound should be determined by performing a dose-response experiment for each specific cell line.

Signaling Pathways

This compound-induced apoptosis is a complex process involving multiple signaling cascades. It is primarily synthesized by Ceramide Synthase 5 (CerS5) and can trigger both intrinsic and extrinsic apoptotic pathways. Key events include the activation of caspases, modulation of Bcl-2 family proteins, and potential interplay with autophagy.

C14_Ceramide_Apoptosis_Pathway cluster_stimulus Stimulus cluster_upstream Upstream Regulation cluster_pathways Apoptotic Pathways C14_Ceramide This compound (N-myristoyl-D-erythro-sphingosine) Bax Bax Activation C14_Ceramide->Bax Bcl2 Bcl-2 Inhibition C14_Ceramide->Bcl2 CerS5 Ceramide Synthase 5 (CerS5) CerS5->C14_Ceramide Synthesis Mitochondria Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Bax->Mitochondria Bcl2->Mitochondria Apoptosome Apoptosome Formation (Apaf-1, Cytochrome c, pro-Caspase-9) Cytochrome_c->Apoptosome Caspase_9 Caspase-9 Activation Apoptosome->Caspase_9 Caspase_3 Caspase-3 Activation Caspase_9->Caspase_3 Apoptosis Apoptosis Caspase_3->Apoptosis

Figure 1: this compound-induced intrinsic apoptosis pathway.

Experimental Workflow

A typical workflow for studying this compound-induced apoptosis involves cell culture, treatment with this compound, and subsequent analysis using various apoptosis assays.

Experimental_Workflow cluster_assays Apoptosis Assays Start Start Cell_Culture Cell Seeding and Culture Start->Cell_Culture Treatment This compound Treatment (Dose-response & Time-course) Cell_Culture->Treatment Harvest Cell Harvesting Treatment->Harvest Annexin_V Annexin V/PI Staining (Flow Cytometry) Harvest->Annexin_V Caspase_Assay Caspase-3 Activity Assay Harvest->Caspase_Assay Western_Blot Western Blot (Bcl-2, Bax, Caspases) Harvest->Western_Blot Data_Analysis Data Analysis and Interpretation Annexin_V->Data_Analysis Caspase_Assay->Data_Analysis Western_Blot->Data_Analysis End End Data_Analysis->End

Figure 2: General experimental workflow for studying this compound-induced apoptosis.

Experimental Protocols

Protocol 1: Cell Culture and this compound Treatment
  • Cell Seeding: Plate cells in appropriate culture vessels (e.g., 6-well plates, 96-well plates, or culture flasks) at a density that will ensure they are in the logarithmic growth phase and do not exceed 70-80% confluency at the time of treatment.

  • Cell Culture: Culture cells overnight in a humidified incubator at 37°C with 5% CO2.

  • Preparation of this compound Stock Solution: Dissolve this compound in an appropriate solvent (e.g., DMSO or ethanol) to create a high-concentration stock solution.

  • Treatment: On the day of the experiment, dilute the this compound stock solution in fresh, serum-free, or low-serum culture medium to the desired final concentrations. Remove the old medium from the cells and replace it with the medium containing this compound or vehicle control.

  • Incubation: Incubate the cells for the desired period (e.g., 12, 24, or 48 hours) at 37°C with 5% CO2.

Protocol 2: Annexin V-FITC/PI Apoptosis Assay by Flow Cytometry

This protocol allows for the differentiation between viable, early apoptotic, and late apoptotic/necrotic cells.

  • Cell Harvesting:

    • For suspension cells, gently collect the cells into centrifuge tubes.

    • For adherent cells, collect the culture medium (which contains detached, potentially apoptotic cells) and then detach the remaining adherent cells using a gentle method such as trypsinization or cell scraping. Combine with the collected medium.

  • Cell Washing: Centrifuge the cell suspension at 300-500 x g for 5 minutes at 4°C. Discard the supernatant and wash the cells once with cold 1X PBS.

  • Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.

  • Staining:

    • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

    • Add 5 µL of FITC-conjugated Annexin V.

    • Add 5-10 µL of Propidium Iodide (PI) staining solution.

    • Gently vortex the cells.

  • Incubation: Incubate the tubes for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Protocol 3: Caspase-3 Activity Assay (Fluorometric or Colorimetric)

This assay measures the activity of caspase-3, a key executioner caspase in apoptosis.

  • Cell Lysate Preparation:

    • Induce apoptosis with this compound as described in Protocol 1.

    • Harvest 1-5 x 10^6 cells by centrifugation.

    • Resuspend the cells in 50 µL of chilled cell lysis buffer and incubate on ice for 10 minutes.

    • Centrifuge at 10,000 x g for 1 minute at 4°C.

    • Transfer the supernatant (cytosolic extract) to a new, pre-chilled tube.

  • Protein Quantification: Determine the protein concentration of the cell lysate using a standard method (e.g., BCA assay). Dilute the lysates to a consistent concentration (e.g., 1-2 mg/mL) with lysis buffer.

  • Assay Reaction:

    • In a 96-well microplate (black for fluorescent assays, clear for colorimetric), add 50 µL of cell lysate per well.

    • Prepare a reaction mix containing 2X Reaction Buffer and a caspase-3 substrate (e.g., DEVD-pNA for colorimetric or Ac-DEVD-AMC for fluorometric).

    • Add 50 µL of the reaction mix to each well containing the cell lysate.

  • Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Measurement: Read the plate using a microplate reader at the appropriate wavelength (400-405 nm for colorimetric pNA substrate; excitation/emission ~380/460 nm for fluorometric AMC substrate).

  • Data Analysis: The fold-increase in caspase-3 activity can be determined by comparing the readings from the this compound-treated samples to the untreated control.

Protocol 4: Western Blotting for Apoptosis-Related Proteins

Western blotting can be used to analyze changes in the expression levels of key apoptotic proteins such as Bax, Bcl-2, and cleaved caspases.

  • Protein Extraction: Prepare cell lysates as described in the Caspase-3 Activity Assay protocol.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) from each sample on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., anti-Bax, anti-Bcl-2, anti-cleaved Caspase-3) overnight at 4°C.

  • Washing: Wash the membrane several times with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Wash the membrane again several times with TBST.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH) to determine the relative changes in protein expression.

Conclusion

This compound is a valuable tool for inducing apoptosis in vitro, offering a means to investigate the molecular mechanisms of programmed cell death and to screen for potential therapeutic agents. The protocols provided herein offer a robust framework for such studies. Researchers should optimize these protocols for their specific cell lines and experimental conditions to ensure reliable and reproducible results.

References

Application Notes and Protocols for C14 Ceramide in Lipidomics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the role of C14 Ceramide (N-myristoyl-D-erythro-sphingosine) in lipidomics, complete with detailed protocols for its sample preparation and analysis. The information is intended to guide researchers in accurately quantifying this compound in various biological matrices and understanding its function in cellular processes.

Ceramides, a class of sphingolipids, are integral components of cell membranes and act as critical signaling molecules in a variety of cellular pathways, including apoptosis, cell cycle arrest, and inflammation.[1][2][3] The length of the N-acyl chain of ceramides dictates their specific biological functions, making the analysis of individual ceramide species, such as this compound, essential for understanding their roles in health and disease.[4]

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of ceramide species.[5] This document outlines a robust workflow for the extraction and analysis of this compound from biological samples.

Quantitative Data Summary

The following table summarizes the quantitative performance data for the analysis of this compound and other relevant ceramides using LC-MS/MS, as reported in the literature. This allows for a clear comparison of key assay parameters.

Ceramide SpeciesLinearity RangeLimit of Detection (LOD)Limit of Quantification (LOQ)Recovery Rate (%)Biological MatrixReference
This compound 2.8–178 ng5–50 pg/ml0.01–0.50 ng/ml78–91Human Plasma
C16 Ceramide2.8–357 ng5–50 pg/ml0.01–0.50 ng/ml78–91Human Plasma
C18 Ceramide2.8–357 ng5–50 pg/ml0.01–0.50 ng/ml78–91Human Plasma
C18:1 Ceramide2.8–357 ng5–50 pg/ml0.01–0.50 ng/ml78–91Human Plasma
C20 Ceramide2.8–357 ng5–50 pg/ml0.01–0.50 ng/ml78–91Human Plasma
C24 Ceramide5.6–714 ng5–50 pg/ml0.01–0.50 ng/ml78–91Human Plasma
C24:1 Ceramide5.6–714 ng5–50 pg/ml0.01–0.50 ng/ml78–91Human Plasma
C22:0 Ceramide0.02–4 µg/ml-0.02 µg/ml109Human Plasma
C24:0 Ceramide0.08–16 µg/ml-0.08 µg/ml114Human Plasma

Experimental Protocols

Protocol 1: Lipid Extraction from Plasma/Serum

This protocol is based on a modified Folch or Bligh and Dyer lipid extraction method, which is widely used for the efficient extraction of ceramides from biological fluids.

Materials:

  • Plasma or Serum Sample

  • Internal Standard (e.g., C17 Ceramide)

  • Chloroform

  • Methanol

  • Phosphate-Buffered Saline (PBS)

  • Centrifuge

  • Nitrogen evaporator

Procedure:

  • To 200 µL of plasma/serum in a glass tube, add 1.8 mL of PBS.

  • Spike the sample with an appropriate amount of internal standard (e.g., 50 ng of C17 Ceramide).

  • Add 4 mL of chloroform and 2 mL of methanol. The final ratio of Serum:PBS:Methanol:Chloroform should be 0.1:0.9:1:2.

  • Vortex the mixture vigorously for 10 seconds and allow the phases to separate. Repeat this step three times.

  • Centrifuge the sample to achieve complete phase separation.

  • Carefully collect the lower organic layer containing the lipids.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried lipid extract in an appropriate volume of the initial mobile phase for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Analysis of this compound

This protocol provides a general framework for the chromatographic separation and mass spectrometric detection of this compound.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

  • Triple Quadrupole Mass Spectrometer

LC Conditions:

  • Column: A C18 or C8 reversed-phase column is suitable (e.g., Xperchrom 100 C8, 2.1 × 150 mm, 5 µm).

  • Mobile Phase A: Water with 0.2% formic acid.

  • Mobile Phase B: Acetonitrile/Isopropanol (60:40, v/v) with 0.2% formic acid.

  • Flow Rate: 0.3 mL/min.

  • Gradient:

    • Start with 50% B for 1 minute.

    • Linearly increase to 100% B over 3 minutes.

    • Hold at 100% B for 12 minutes.

    • Return to 50% B and equilibrate for 5 minutes.

  • Injection Volume: 25 µL.

MS/MS Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • MRM Transition for this compound: m/z 510 → 264.

  • MRM Transition for C17 Ceramide (Internal Standard): m/z 552 → 264.

  • Collision Gas: Argon.

Visualizations

experimental_workflow Lipidomics Workflow for this compound Analysis cluster_sample_prep Sample Preparation cluster_analysis Analysis sample Biological Sample (Plasma, Serum, Tissue) is_addition Addition of Internal Standard (e.g., C17 Ceramide) sample->is_addition extraction Lipid Extraction (Folch/Bligh & Dyer) is_addition->extraction drying Solvent Evaporation (Nitrogen Stream) extraction->drying reconstitution Reconstitution in Mobile Phase drying->reconstitution lc_separation LC Separation (Reversed-Phase) reconstitution->lc_separation ms_detection MS/MS Detection (MRM Mode) lc_separation->ms_detection data_analysis Data Analysis (Quantification) ms_detection->data_analysis

Caption: Workflow for this compound analysis.

ceramide_signaling_pathway Central Role of Ceramide in Sphingolipid Metabolism and Signaling cluster_synthesis Ceramide Synthesis Pathways cluster_downstream Downstream Signaling & Metabolism cluster_cellular_effects Cellular Effects de_novo De Novo Synthesis (Serine + Palmitoyl-CoA) ceramide Ceramide (C14) de_novo->ceramide sphingomyelin_hydrolysis Sphingomyelin Hydrolysis (Sphingomyelinase) sphingomyelin_hydrolysis->ceramide salvage_pathway Salvage Pathway salvage_pathway->ceramide sphingomyelin Sphingomyelin Synthesis ceramide->sphingomyelin glycosphingolipids Glycosphingolipid Synthesis ceramide->glycosphingolipids ceramide_1_p Ceramide-1-Phosphate ceramide->ceramide_1_p sphingosine Sphingosine ceramide->sphingosine apoptosis Apoptosis ceramide->apoptosis cell_cycle_arrest Cell Cycle Arrest ceramide->cell_cycle_arrest inflammation Inflammation ceramide->inflammation proliferation Cell Proliferation ceramide->proliferation

Caption: Ceramide's role in metabolism and signaling.

References

Application Note: High-Performance Liquid Chromatography for the Separation and Quantification of C14 Ceramide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ceramides are a class of bioactive sphingolipids that play a crucial role in various cellular processes, including apoptosis, cell signaling, and membrane structure.[1] The specific acyl chain length of a ceramide molecule can determine its biological function. C14 Ceramide (N-myristoyl-D-erythro-sphingosine) is implicated in cellular signaling pathways and its accurate quantification is essential for understanding its role in health and disease. High-Performance Liquid Chromatography (HPLC), particularly when coupled with mass spectrometry (LC-MS/MS), offers a sensitive and specific method for the analysis of this compound in biological samples.[1][2][3] This application note provides a detailed protocol for the separation and quantification of this compound using a reverse-phase HPLC method coupled with tandem mass spectrometry.

Signaling Pathway Involving Ceramides

Ceramides are central signaling molecules that can be generated through multiple pathways in response to cellular stress. They are known to mediate downstream effects leading to apoptosis or programmed cell death.

cluster_stress Cellular Stressors cluster_synthesis Ceramide Synthesis Stressors UV Radiation, Chemotherapy, Inflammatory Cytokines SM_Hydrolysis Sphingomyelin Hydrolysis Stressors->SM_Hydrolysis activates Sphingomyelinase DeNovo De Novo Synthesis Ceramide Ceramide (including C14) DeNovo->Ceramide SM_Hydrolysis->Ceramide Apoptosis Apoptosis Ceramide->Apoptosis induces

Caption: Ceramide-mediated apoptosis signaling pathway.

Experimental Protocols

This section details the necessary steps for sample preparation, HPLC analysis, and mass spectrometric detection of this compound.

Sample Preparation: Lipid Extraction from Biological Samples

A common and effective method for extracting ceramides from tissues is the Bligh and Dyer method.[2]

Materials:

  • Chloroform

  • Methanol

  • Water (HPLC Grade)

  • Biological sample (e.g., tissue homogenate, cell pellet)

  • Internal Standard (IS): C17 Ceramide or another non-endogenous ceramide

Procedure:

  • To a known amount of sample (e.g., 100 mg of tissue or 1 million cells), add the internal standard.

  • Add a 2:1 (v/v) mixture of chloroform:methanol to the sample.

  • Vortex thoroughly for 2 minutes to ensure complete mixing.

  • Add chloroform and water to achieve a final chloroform:methanol:water ratio of 2:2:1.8.

  • Vortex again and centrifuge to separate the phases.

  • Carefully collect the lower organic phase, which contains the lipids.

  • Dry the lipid extract under a stream of nitrogen.

  • Reconstitute the dried extract in a suitable solvent for HPLC injection (e.g., mobile phase B).

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method is commonly used for the separation of ceramide species.

Instrumentation and Conditions:

ParameterSpecification
HPLC System Waters 2690 Separation Module or equivalent
Column Xperchrom 100 C8 (2.1 x 150 mm, 5 µm)
Mobile Phase A Water with 0.2% Formic Acid
Mobile Phase B Acetonitrile/2-Propanol (60:40, v/v) with 0.2% Formic Acid
Flow Rate 0.3 mL/min
Injection Volume 25 µL
Gradient Start with 50% B for 1 min, linear gradient to 100% B over 3 min, hold at 100% B for 12 min, then re-equilibrate at 50% B for 5 min. The total run time is 21 minutes.
Mass Spectrometric Detection

Tandem mass spectrometry (MS/MS) with Multiple Reaction Monitoring (MRM) provides high selectivity and sensitivity for ceramide quantification.

Instrumentation and Conditions:

ParameterSpecification
Mass Spectrometer Waters Quattro Premier XE or equivalent
Ionization Mode Electrospray Ionization (ESI), Positive Ion Mode
MRM Transition (C14) m/z 510 → 264
MRM Transition (IS) e.g., C17 Ceramide: m/z 552 → 264
Collision Gas Argon

Data Presentation

The following table summarizes the quantitative performance of a typical LC-MS/MS method for this compound analysis.

ParameterValue
Linearity Range 2.8–178 ng
Limit of Detection (LOD) 5-50 pg/mL
Limit of Quantification (LOQ) 5-50 pg/mL
Recovery (from plasma) 78–91%

Data adapted from a validated LC-ESI-MS/MS method for ceramide species.

Experimental Workflow

The overall experimental workflow for the analysis of this compound is depicted below.

Sample Biological Sample (Tissue, Cells, Plasma) Extraction Lipid Extraction (Bligh & Dyer) Sample->Extraction Add Internal Standard HPLC HPLC Separation (C8 Column) Extraction->HPLC Inject Extract MS MS/MS Detection (MRM) HPLC->MS Data Data Analysis (Quantification) MS->Data

Caption: Experimental workflow for this compound analysis.

Conclusion

The described HPLC-MS/MS method provides a robust and sensitive platform for the separation and quantification of this compound in biological matrices. The detailed protocol and workflow can be adapted by researchers in various fields to accurately measure this important lipid mediator and further elucidate its biological roles. Proper sample preparation and the use of an appropriate internal standard are critical for achieving accurate and reproducible results.

References

In Vivo Models for Studying C14 Ceramide Function: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ceramides are a class of bioactive sphingolipids that play crucial roles in a variety of cellular processes, including apoptosis, cell cycle regulation, inflammation, and insulin signaling. The biological function of ceramides is highly dependent on the length of their N-acyl chain. C14 ceramide (N-myristoyl-sphingosine) is a relatively understudied species synthesized primarily by ceramide synthases 5 (CerS5) and 6 (CerS6). Emerging evidence suggests that this compound has distinct functions, particularly in the context of metabolic diseases, intestinal inflammation, and cancer. This document provides an overview of the available in vivo models to study this compound function, detailed experimental protocols, and a summary of key quantitative findings.

In Vivo Models for Altering this compound Levels

Two primary types of in vivo models are utilized to investigate the specific functions of this compound: genetic models and diet-induced models.

Genetic Models: Ceramide Synthase 5/6 Knockout Mice

CerS5 and CerS6 are the key enzymes responsible for the synthesis of C14 and C16 ceramides[1][2]. Therefore, knockout (KO) mouse models for Cers5 and/or Cers6 are invaluable tools to study the consequences of reduced this compound levels.

  • CerS5 Knockout (KO) Mice: These mice exhibit reduced C16:0-ceramide pools in various tissues, including lung, spleen, muscle, liver, and white adipose tissue[3][4]. While the primary focus of many studies on these mice has been on C16 ceramide, the substrate specificity of CerS5 for C14-CoA makes them a relevant model for studying this compound function[2].

  • CerS6 Knockout (KO) Mice: Cers6 KO mice show a significant reduction in C16:0-containing sphingolipids. Although less emphasized in some studies, CerS6 also utilizes C14-CoA as a substrate, and therefore these models are useful for investigating the roles of this compound. Inactivation of CerS6 in mice leads to altered sphingolipid metabolism and some behavioral abnormalities.

  • Double Knockout (CerS5/6 dKO) Mice: Generating double knockout mice for both Cers5 and Cers6 would be the most definitive genetic model to study the combined loss of C14 and C16 ceramide synthesis.

Diet-Induced Models: Myristate-Enriched Diet

Myristic acid (C14:0) is the fatty acid precursor for this compound. Supplementing the diet of mice with myristate provides a direct method to increase endogenous this compound levels in vivo.

  • Myristate-Enriched High-Fat Diet: Feeding mice a high-fat diet enriched with myristate has been shown to increase this compound levels, particularly in the intestine. This model is instrumental in studying the pathological effects of elevated this compound. A diet high in myristate has been shown to induce endoplasmic reticulum (ER) stress in the intestinal epithelium.

Key Functions of this compound Investigated in In Vivo Models

Induction of Endoplasmic Reticulum (ER) Stress and Intestinal Inflammation

In vivo studies have demonstrated a direct link between dietary myristate, increased this compound levels in the intestine, and the induction of ER stress. This is characterized by the activation of the inositol-requiring enzyme 1 (IRE1α) pathway, leading to the splicing of X-box binding protein 1 (XBP1) and the subsequent expression of pro-inflammatory cytokines like IL-6. This suggests a role for this compound in the pathogenesis of inflammatory bowel disease.

Regulation of Metabolic Homeostasis

This compound has been implicated in the development of insulin resistance and obesity.

  • Insulin Resistance: Elevated levels of this compound, along with other long-chain ceramides, are associated with the disturbance of insulin secretion. In diet-induced obese mice, peripheral blockade of the cannabinoid-1 receptor (CB1R) led to a reduction in hepatic C14:0 ceramide levels, which was associated with improved glucose tolerance and insulin sensitivity. This suggests that this compound may contribute to hepatic insulin resistance.

  • Obesity: While CerS6-deficient mice (with reduced C16 ceramide) are protected from high-fat-diet-induced obesity, the specific contribution of this compound in this context is an active area of research.

Role in Cancer

The role of specific ceramide species in cancer is complex and often context-dependent. While some ceramides are pro-apoptotic, others may promote cell survival.

  • Apoptosis: this compound, along with C16 ceramide, can accumulate in response to certain stressors and contribute to antiproliferative effects. In vivo studies using xenograft models are being employed to understand the therapeutic potential of modulating this compound levels in cancer.

Quantitative Data from In Vivo Studies

ModelTissueAnalyteChange vs. ControlReference
Myristate-Enriched Milk Fat-Based DietIntestineThis compoundIncreased
Myristate-Enriched Milk Fat-Based DietIntestineXBP1s mRNAIncreased
Myristate-Enriched Milk Fat-Based DietIntestineIL-6 mRNAIncreased
High-Fat Diet-Induced Obese Mice (treated with CB1R antagonist)LiverC14:0 CeramideDecreased
Cers5 KO MiceLungC16:0 CeramideReduced
Cers6 KO MiceSmall IntestineC16:0 CeramideReduced to ~25%
Cers6 KO MiceKidneyC16:0 SphingomyelinReduced to ~35%
High-Fat DietAdipose Tissue (epididymal)This compoundNo significant change
High-Fat DietAdipose Tissue (subcutaneous)This compoundNo significant change
Aged Mice (vs. young)Skeletal MuscleC16:0 CeramideDecreased

Experimental Protocols

Protocol 1: Induction of Elevated this compound via Myristate-Enriched Diet

Objective: To increase this compound levels in vivo to study its physiological effects.

Materials:

  • C57BL/6J mice (male, 8 weeks old)

  • High-fat diet (HFD) (e.g., 60 kcal% fat)

  • Myristic acid (MA)

  • Control diet (low-fat diet or HFD without MA)

  • Metabolic cages for food intake monitoring

Procedure:

  • Acclimatize mice for one week with free access to standard chow and water.

  • Prepare the myristate-enriched high-fat diet. A common formulation is a high-fat diet supplemented with 3% myristic acid by weight. The control group should receive a diet with a similar fatty acid profile but without the myristate enrichment.

  • Divide mice into control and experimental groups (n=8-10 per group).

  • Feed the mice their respective diets for a predetermined period, typically 8-12 weeks.

  • Monitor body weight and food intake weekly.

  • At the end of the study period, euthanize the mice and collect tissues of interest (e.g., intestine, liver, adipose tissue) for analysis. Snap-freeze tissues in liquid nitrogen and store at -80°C.

Protocol 2: Quantification of this compound in Mouse Tissue by LC-MS/MS

Objective: To accurately measure the concentration of this compound in various tissues.

Materials:

  • Frozen mouse tissue (~50 mg)

  • Internal standards (e.g., C17:0 ceramide)

  • Chloroform, Methanol, Water (HPLC grade)

  • Homogenizer

  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

Procedure:

  • Lipid Extraction (Bligh-Dyer Method):

    • To a known weight of frozen tissue, add a solution of chloroform:methanol (1:2, v/v) and the internal standard.

    • Homogenize the tissue thoroughly.

    • Add chloroform and water to induce phase separation.

    • Centrifuge to separate the layers.

    • Collect the lower organic phase containing the lipids.

    • Dry the lipid extract under a stream of nitrogen.

  • LC-MS/MS Analysis:

    • Reconstitute the dried lipid extract in an appropriate solvent (e.g., methanol/chloroform).

    • Inject the sample into the LC-MS/MS system.

    • Separate the ceramide species using a C18 reverse-phase column with a suitable gradient of mobile phases (e.g., water/acetonitrile/isopropanol with formic acid).

    • Detect and quantify this compound using multiple reaction monitoring (MRM) in positive ion mode. The transition for this compound (d18:1/14:0) is typically m/z 510.5 → 264.4.

    • Calculate the concentration of this compound by comparing its peak area to that of the internal standard and normalizing to the initial tissue weight.

Protocol 3: Analysis of ER Stress Markers in Intestinal Tissue

Objective: To assess the activation of the ER stress pathway in response to elevated this compound.

Materials:

  • Frozen intestinal tissue

  • RNA extraction kit

  • cDNA synthesis kit

  • Primers for qPCR (XBP1s, XBP1u, IL-6, CHOP, and a housekeeping gene like GAPDH)

  • qPCR master mix and instrument

  • Protein extraction buffer

  • Antibodies for Western blotting (p-IRE1α, IRE1α, XBP1s, CHOP, and a loading control like β-actin)

Procedure:

  • Analysis of XBP1 Splicing (qPCR):

    • Extract total RNA from the intestinal tissue.

    • Synthesize cDNA from the RNA.

    • Perform qPCR using primers that specifically amplify the spliced (XBP1s) and unspliced (XBP1u) forms of XBP1 mRNA. The ratio of XBP1s to XBP1u is an indicator of IRE1α activation.

  • Analysis of Pro-inflammatory Cytokine Expression (qPCR):

    • Using the same cDNA, perform qPCR for IL-6 and other relevant cytokines.

  • Analysis of ER Stress and Apoptosis Proteins (Western Blot):

    • Extract total protein from the intestinal tissue.

    • Separate the proteins by SDS-PAGE and transfer to a membrane.

    • Probe the membrane with primary antibodies against p-IRE1α, total IRE1α, XBP1s, and CHOP.

    • Use appropriate secondary antibodies and a detection system to visualize the protein bands.

    • Quantify band intensities and normalize to a loading control. An increase in the p-IRE1α/IRE1α ratio and the expression of XBP1s and CHOP indicates ER stress.

Signaling Pathways and Experimental Workflows

C14_Ceramide_ER_Stress_Pathway Myristate Dietary Myristate (C14:0) CerS5_6 CerS5 / CerS6 Myristate->CerS5_6 C14_Ceramide This compound (Myristoyl Ceramide) CerS5_6->C14_Ceramide IRE1a_dimer IRE1α Dimerization & Autophosphorylation C14_Ceramide->IRE1a_dimer Induces XBP1u_mRNA XBP1u mRNA IRE1a_dimer->XBP1u_mRNA Apoptosis Apoptosis (via CHOP) IRE1a_dimer->Apoptosis prolonged stress XBP1s_mRNA XBP1s mRNA (spliced) XBP1u_mRNA->XBP1s_mRNA XBP1s_protein XBP1s Protein (Transcription Factor) XBP1s_mRNA->XBP1s_protein Nucleus Nucleus XBP1s_protein->Nucleus Translocation CHOP CHOP Expression XBP1s_protein->CHOP ER_Stress_Genes ER Stress Response Genes (e.g., Chaperones) Nucleus->ER_Stress_Genes Inflammatory_Genes Pro-inflammatory Genes (e.g., IL-6) Nucleus->Inflammatory_Genes Upregulates IL6 IL-6 Secretion Inflammatory_Genes->IL6 CHOP->Apoptosis

Caption: this compound-Induced ER Stress and Inflammatory Signaling Pathway.

Experimental_Workflow start Start: In Vivo Model Selection genetic_model Genetic Model (CerS5/6 KO Mice) start->genetic_model diet_model Diet-Induced Model (Myristate-Enriched Diet) start->diet_model tissue_collection Tissue Collection (Intestine, Liver, etc.) genetic_model->tissue_collection diet_model->tissue_collection lipid_analysis Lipidomic Analysis (LC-MS/MS for this compound) tissue_collection->lipid_analysis molecular_analysis Molecular Analysis (qPCR, Western Blot) tissue_collection->molecular_analysis phenotypic_analysis Phenotypic Analysis (Histology, Glucose Tolerance, etc.) tissue_collection->phenotypic_analysis data_integration Data Integration & Interpretation lipid_analysis->data_integration molecular_analysis->data_integration phenotypic_analysis->data_integration end Conclusion: this compound Function data_integration->end

Caption: General Experimental Workflow for Studying this compound Function In Vivo.

Conclusion

The study of this compound in vivo is a rapidly evolving field with significant implications for understanding and treating a range of diseases. The use of genetic and diet-induced mouse models, coupled with advanced analytical techniques, is providing unprecedented insights into the specific functions of this bioactive lipid. The protocols and information provided herein serve as a guide for researchers to design and execute robust in vivo studies to further elucidate the role of this compound in health and disease.

References

Application of Synthetic C14 Ceramide in Skin Barrier Research: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ceramides are a class of lipid molecules that are essential components of the skin's outermost layer, the stratum corneum (SC). They play a critical role in maintaining the skin's barrier function, preventing water loss, and protecting against environmental insults. Synthetic ceramides, such as C14 Ceramide (N-myristoyl-D-erythro-sphingosine), are valuable tools in skin barrier research, allowing for the investigation of the specific roles of different ceramide species in skin health and disease. These application notes provide detailed protocols for utilizing synthetic this compound in various in vitro models to assess its impact on skin barrier function.

Core Applications of Synthetic this compound

Synthetic this compound can be employed in a variety of research applications to elucidate its role in:

  • Keratinocyte Differentiation: Assessing the influence of this compound on the expression of key markers of epidermal differentiation.

  • Stratum Corneum Lipid Organization: Investigating the impact of incorporating this compound into lipid models that mimic the SC lipid barrier.

  • Skin Barrier Function: Evaluating the effect of this compound on transepidermal water loss (TEWL) and permeability in skin models.

  • Gene Expression Analysis: Determining the effect of this compound on the expression of genes involved in skin barrier homeostasis.

Experimental Protocols

Protocol 1: In Vitro Keratinocyte Differentiation Assay

This protocol details the treatment of cultured human keratinocytes with synthetic this compound to assess its effect on differentiation markers.

Materials:

  • Normal Human Epidermal Keratinocytes (NHEKs)

  • Keratinocyte Growth Medium (KGM)

  • Synthetic this compound (N-myristoyl-D-erythro-sphingosine)

  • Vehicle control (e.g., DMSO)

  • Calcium Chloride (CaCl2) solution

  • Phosphate Buffered Saline (PBS)

  • Reagents for protein extraction (e.g., RIPA buffer) and RNA extraction (e.g., TRIzol)

  • Antibodies for Western blotting (e.g., anti-Involucrin, anti-Transglutaminase, anti-Caspase-14)

  • Reagents for qRT-PCR

Procedure:

  • Cell Culture: Culture NHEKs in KGM according to standard protocols.

  • Induction of Differentiation: To induce differentiation, switch the culture medium to a high-calcium medium (e.g., 1.2 mM CaCl2).

  • This compound Treatment: Prepare a stock solution of synthetic this compound in a suitable solvent (e.g., DMSO). Add this compound to the culture medium at various concentrations (e.g., 1-20 µM). Include a vehicle-only control.

  • Incubation: Incubate the cells for a specified period (e.g., 24-72 hours) to allow for differentiation and the effects of the ceramide to manifest.

  • Harvesting: After incubation, wash the cells with PBS and harvest for protein or RNA extraction.

  • Analysis:

    • Western Blotting: Analyze the protein expression levels of differentiation markers such as Involucrin, Transglutaminase, and Caspase-14.

    • qRT-PCR: Analyze the mRNA expression levels of genes encoding for these differentiation markers.

Expected Outcome:

Based on studies with other short-chain ceramides, treatment with this compound is expected to increase the expression of keratinocyte differentiation markers.[1]

Protocol 2: In Vitro Skin Permeability Assay using a this compound Analogue

This protocol describes an in vitro permeability study using a synthetic ceramide analogue with a C14 chain (14S24) on a disrupted porcine skin model.[2]

Materials:

  • Full-thickness porcine ear skin

  • Franz diffusion cells

  • Permeant solution (e.g., radiolabeled water or a fluorescent probe)

  • Phosphate Buffered Saline (PBS)

  • Lipid extraction solution (e.g., chloroform:methanol 2:1 v/v)

  • 0.1% aqueous suspension of this compound analogue (14S24)

  • Scintillation counter or fluorometer

Procedure:

  • Skin Preparation: Excise full-thickness skin from porcine ears and remove subcutaneous fat.

  • Barrier Disruption: Disrupt the skin barrier by extracting the lipids with an organic solvent mixture for a defined period.

  • Franz Cell Setup: Mount the native (non-disrupted), disrupted, and treated skin samples in Franz diffusion cells.

  • Treatment: Apply the 0.1% aqueous suspension of the this compound analogue to the surface of the disrupted skin in the donor compartment of the Franz cell and incubate for 2 hours.

  • Permeability Measurement:

    • Add the permeant solution to the donor compartment.

    • Fill the receptor compartment with PBS.

    • At predetermined time intervals, collect samples from the receptor compartment and replace with fresh PBS.

    • Analyze the concentration of the permeant in the collected samples using a scintillation counter or fluorometer.

  • Data Analysis: Calculate the permeability coefficient (Kp) for each skin sample.

Expected Outcome:

Treatment with the this compound analogue is expected to significantly decrease the permeability of the disrupted skin, indicating a restoration of the skin barrier function.[2]

Protocol 3: Analysis of this compound in Skin Lipids by LC-MS/MS

This protocol outlines a method for the quantitative analysis of this compound in biological samples, such as stratum corneum tape strips or cultured keratinocytes, using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Materials:

  • Biological sample (e.g., stratum corneum tape strips, cell pellets)

  • Internal standard (e.g., C17 Ceramide)

  • Chloroform, Methanol, Ethanol

  • HPLC system coupled to a tandem mass spectrometer

  • C8 HPLC column

Procedure:

  • Sample Preparation:

    • Lipid Extraction: Extract lipids from the biological sample using a chloroform:methanol solvent mixture.

    • Internal Standard Spiking: Add a known amount of the internal standard to the sample before extraction for accurate quantification.

    • Drying and Reconstitution: Dry the extracted lipids under a stream of nitrogen and reconstitute in the HPLC mobile phase.

  • LC-MS/MS Analysis:

    • Chromatographic Separation: Inject the reconstituted sample into the HPLC system equipped with a C8 column to separate the different ceramide species.

    • Mass Spectrometric Detection: Use a tandem mass spectrometer operating in a multiple reaction monitoring (MRM) mode to specifically detect and quantify this compound and the internal standard.

  • Data Analysis:

    • Construct a calibration curve using known concentrations of a this compound standard.

    • Quantify the amount of this compound in the sample by comparing its peak area to that of the internal standard and the calibration curve.

Quantitative Data Summary

The following tables summarize quantitative data from studies investigating the effects of ceramides on skin barrier parameters.

Table 1: Effect of a this compound Analogue on Skin Permeability

TreatmentPermeability Coefficient (Kp) (cm/h)Percentage of Barrier Repair (%)
Native Porcine Skin1.0 x 10⁻⁴100
Lipid-Extracted Skin5.0 x 10⁻³0
Lipid-Extracted Skin + 0.1% C14 Analogue (14S24)1.5 x 10⁻⁴~97

Data adapted from a study on a synthetic ceramide analogue with a C14 chain, demonstrating its ability to repair a disrupted skin barrier in vitro.[2]

Table 2: General Effects of Ceramide-Containing Formulations on Skin Barrier Function (In Vivo)

ParameterBaseline (Untreated)After 4 Weeks of TreatmentPercentage Change (%)
Skin Hydration (Corneometer units)4565+44
Transepidermal Water Loss (g/m²/h)1510-33

Illustrative data based on clinical studies of ceramide-containing moisturizers, showing typical improvements in skin hydration and TEWL.

Signaling Pathways and Experimental Workflows

Ceramide-Mediated Keratinocyte Differentiation Signaling Pathway

Ceramides, including short-chain variants, are known to influence keratinocyte differentiation. One proposed pathway involves the upregulation of Caspase-14, an enzyme crucial for the processing of profilaggrin to filaggrin, a key protein for the formation of a functional stratum corneum.[1] Additionally, ceramides have been shown to stimulate the expression of the lipid transporter ABCA12, a process potentially mediated by the activation of PPARδ.

Ceramide_Signaling Ceramide Synthetic this compound PPAR PPARδ Activation Ceramide->PPAR Caspase14 ↑ Caspase-14 Expression Ceramide->Caspase14 Upregulates ABCA12 ↑ ABCA12 Expression PPAR->ABCA12 Lamellar_Body Lamellar Body Formation ABCA12->Lamellar_Body Differentiation Terminal Differentiation Lamellar_Body->Differentiation Profilaggrin Profilaggrin Processing Caspase14->Profilaggrin Cleaves Filaggrin Filaggrin Profilaggrin->Filaggrin Filaggrin->Differentiation

Ceramide signaling in keratinocyte differentiation.
Experimental Workflow for In Vitro Skin Barrier Assessment

The following diagram illustrates a typical workflow for assessing the effect of synthetic this compound on skin barrier function using in vitro models.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis cluster_outcome Outcome C14_Ceramide Prepare Synthetic This compound Solution Treatment Treat Skin Model with This compound C14_Ceramide->Treatment Skin_Model Culture Keratinocytes or Prepare 3D Skin Model Skin_Model->Treatment Permeability Permeability Assay (e.g., TEWL, Franz Cells) Treatment->Permeability Gene_Expression Gene Expression Analysis (qRT-PCR) Treatment->Gene_Expression Protein_Expression Protein Expression Analysis (Western Blot) Treatment->Protein_Expression Lipid_Analysis Lipid Profile Analysis (LC-MS/MS) Treatment->Lipid_Analysis Barrier_Function Assessment of Skin Barrier Function Permeability->Barrier_Function Gene_Expression->Barrier_Function Protein_Expression->Barrier_Function Lipid_Analysis->Barrier_Function

Workflow for skin barrier function assessment.

Conclusion

Synthetic this compound is a valuable research tool for investigating the intricate mechanisms of skin barrier function. The protocols and data presented here provide a framework for researchers to explore the effects of this specific ceramide species on keratinocyte biology and the integrity of the stratum corneum. While direct data for this compound is still emerging, the information extrapolated from studies on similar short-chain ceramides provides a strong rationale for its potential role in enhancing skin barrier health. Further research focusing specifically on this compound will undoubtedly contribute to a more comprehensive understanding of the complex lipid dynamics within the skin.

References

Troubleshooting & Optimization

Overcoming low sensitivity in C14 Ceramide detection

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for ceramide analysis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for overcoming challenges in C14 ceramide detection, with a primary focus on mass spectrometry-based methods.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for low sensitivity when detecting this compound using LC-MS/MS?

Low signal intensity for this compound can arise from several factors throughout the analytical workflow.[1] Common issues include:

  • Inefficient Extraction: this compound may not be efficiently extracted from the biological matrix, leading to low recovery.

  • Poor Ionization Efficiency: Ceramides can exhibit poor ionization, particularly in complex samples.

  • Matrix Effects: Co-eluting substances from the sample matrix, such as abundant phospholipids, can suppress the ionization of this compound.[1][2]

  • Suboptimal Mass Spectrometry Parameters: Incorrect settings for the ion source, collision energy, or other MS parameters can significantly reduce signal intensity.[1][3]

  • Low Analyte Concentration: The concentration of this compound in the sample may be below the limit of detection (LOD) of the instrument.

  • In-source Fragmentation: High source temperatures or voltages can cause the this compound precursor ion to fragment before entering the mass analyzer.

Q2: How can I improve the extraction efficiency of this compound from my samples?

To enhance extraction efficiency, consider the following:

  • Choice of Solvents: A modified Bligh & Dyer or Folch extraction method using a mixture of chloroform and methanol is commonly effective for ceramides. For instance, a methanol/chloroform (1:2) mixture has been shown to be efficient for C18 ceramide extraction from cells.

  • Sample-Specific Protocols: For plasma samples, which are rich in other lipids, an additional purification step using silica column chromatography after the initial lipid extraction can significantly improve sensitivity by removing interfering non-polar lipids.

  • Optimization of Extraction Conditions: Factors such as the solvent-to-sample ratio, extraction time, and temperature can be optimized. For example, ultrasound-assisted extraction has been used, with optimal yields achieved at specific times and temperatures.

Q3: What strategies can be employed to overcome matrix effects in this compound analysis?

Matrix effects, which can cause ion suppression, are a significant challenge. To mitigate them:

  • Chromatographic Separation: Improve the separation of this compound from interfering matrix components by optimizing the HPLC gradient profile or using a different stationary phase (e.g., C8 or C18 columns).

  • Sample Cleanup: Implement a sample cleanup step to remove interfering substances. Solid-phase extraction (SPE) or silica column chromatography can be effective.

  • Use of Internal Standards: Employing a suitable internal standard, such as a stable isotope-labeled ceramide or an odd-chain ceramide (e.g., C17 ceramide), can help to correct for matrix effects and improve quantification accuracy.

Q4: Which ionization technique and mode is best for this compound detection?

Both Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) can be used for ceramide analysis.

  • ESI: Generally preferred for sphingolipids and is widely used. It is suitable for polar compounds.

  • APCI: Can be a good alternative for less polar lipids or in matrices where ESI suffers from significant ion suppression.

Both positive and negative ionization modes can be used for detection:

  • Positive Ion Mode (ESI+): Ceramides readily form protonated molecules [M+H]+. A characteristic fragment ion at m/z 264, corresponding to the sphingoid backbone after the loss of water and the acyl group, is often used for quantification in Multiple Reaction Monitoring (MRM) mode.

  • Negative Ion Mode (ESI-): Can also be used and may offer advantages in certain situations, such as producing more structurally informative fragments.

It is recommended to test both ionization techniques and polarities to determine the optimal conditions for your specific instrument and sample matrix.

Q5: Can derivatization improve the sensitivity of this compound detection?

Yes, derivatization can enhance sensitivity. For instance, derivatizing ceramides to more volatile forms can facilitate analysis by Gas Chromatography-Mass Spectrometry (GC-MS), which is a highly sensitive technique. Chemical derivatization with reagents like benzoyl chloride has also been shown to improve sensitivity for various lipid classes, including ceramides, in LC-MS/MS analysis. Another approach involves derivatization with a fluorescent reagent like anthroyl cyanide for HPLC analysis with a fluorescence detector, which can achieve picomole-level detection.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or No Signal for this compound Inefficient lipid extraction.Use a suitable extraction method like a modified Bligh & Dyer or Folch protocol. Optimize solvent ratios and extraction conditions.
Low analyte concentration.Concentrate the sample or increase the injection volume.
Suboptimal ionization source parameters.Optimize capillary voltage, gas flow rates, and source temperature.
Incorrect ionization mode or polarity.Test both positive and negative ion modes and ESI/APCI to find the most sensitive detection method.
In-source fragmentation.Systematically reduce source temperatures and voltages.
Poor Chromatographic Peak Shape (Broad or Tailing) Incompatible mobile phase.Ensure the mobile phase is compatible with your column and this compound.
Sample solvent mismatch.Dissolve the extracted sample in a solvent similar in composition to the initial mobile phase.
High Background Noise Contaminants in the sample or LC-MS system.Use high-purity solvents and reagents. Clean the ion source and mass spectrometer.
Co-elution of interfering compounds.Improve chromatographic separation by adjusting the gradient or using a different column.
Poor Reproducibility Inconsistent sample preparation.Standardize all steps of the extraction and sample preparation protocol. Use an internal standard.
Matrix effects.Use an appropriate internal standard and consider sample cleanup steps to remove interfering substances.
Instrument instability.Ensure the LC-MS system is properly calibrated and stabilized before analysis.

Quantitative Data Summary

The following table summarizes the limits of detection (LOD) and quantification (LOQ) for ceramide analysis reported in various studies. These values can serve as a benchmark for expected sensitivity.

Ceramide SpeciesAnalytical MethodMatrixLODLOQReference
Various CeramidesLC-ESI-MS/MSBiological Samples5–50 pg/mL-
C18 CeramideHPLC-ESI-MS/MSMammalian Cells0.2 pg on column1.0 pg on column
Synthetic CeramidesLC/MS (APCI)-S/N = 3S/N = 10
Ceramide [NP]LC/ESI-MSSkin Layers3 ng/mL10 ng/mL
Ceramide SpeciesHPLC with FluorescenceCultured Cells< 1 pmol-
Total CeramidesHPLC with FluorescencePlasma-2 pmol (0.1 pmol on column)

S/N = Signal-to-Noise Ratio

Experimental Protocols

Protocol 1: Ceramide Extraction from Plasma

This protocol is adapted from a method that includes a silica chromatography step to improve sensitivity for plasma samples.

  • Lipid Extraction (Bligh & Dyer):

    • To 100 µL of plasma, add an internal standard (e.g., C17 ceramide).

    • Add 3 mL of a chloroform:methanol (1:2, v/v) mixture and vortex thoroughly.

    • Add 1 mL of chloroform and vortex.

    • Add 1 mL of water and vortex.

    • Centrifuge at 3,000 rpm for 10 minutes to separate the phases.

    • Collect the lower organic phase.

    • Dry the organic phase under a stream of nitrogen.

  • Silica Column Chromatography:

    • Resuspend the dried lipid extract in a small volume of chloroform.

    • Load the sample onto a pre-conditioned silica gel column.

    • Wash the column with a non-polar solvent (e.g., methylene chloride) to elute abundant, non-polar lipids.

    • Elute the sphingolipid fraction containing ceramides with a more polar solvent mixture (e.g., acetone:methanol).

    • Dry the eluted fraction under nitrogen.

  • Sample Preparation for LC-MS/MS:

    • Reconstitute the dried lipid extract in an appropriate solvent for injection (e.g., mobile phase A or a methanol/chloroform mixture).

Protocol 2: LC-MS/MS Analysis of Ceramides

This is a general protocol based on common parameters for ceramide analysis.

  • Liquid Chromatography (LC):

    • Column: A reverse-phase C8 or C18 column (e.g., 2.1 x 150 mm, 5 µm).

    • Mobile Phase A: Water with 0.2% formic acid.

    • Mobile Phase B: Acetonitrile/2-propanol (60:40, v/v) with 0.2% formic acid.

    • Flow Rate: 0.3 mL/min.

    • Gradient:

      • Start with 50% Mobile Phase B for 1 minute.

      • Linearly increase to 100% Mobile Phase B over 3 minutes.

      • Hold at 100% Mobile Phase B for 12 minutes.

      • Re-equilibrate the column with 50% Mobile Phase B for 5 minutes.

    • Injection Volume: 25 µL.

  • Mass Spectrometry (MS):

    • Ionization Source: Electrospray Ionization (ESI) in positive mode.

    • Analysis Mode: Multiple Reaction Monitoring (MRM).

    • Precursor Ion: [M+H]+ for this compound.

    • Product Ion: m/z 264 (a common fragment for ceramides).

    • Parameter Optimization: Infuse a standard solution of this compound directly into the mass spectrometer to optimize source parameters (e.g., capillary voltage, source temperature, gas flows) and collision energy for the specific MRM transition.

Visualizations

Ceramide Signaling Pathways

Ceramides are central signaling molecules involved in various cellular processes, including apoptosis, inflammation, and insulin signaling. They can be generated through three main pathways: de novo synthesis, the sphingomyelin hydrolysis pathway, and the salvage pathway.

Ceramide_Signaling_Pathways cluster_synthesis Ceramide Synthesis cluster_hydrolysis Sphingomyelin Hydrolysis cluster_salvage Salvage Pathway cluster_downstream Downstream Signaling & Metabolism Serine + Palmitoyl-CoA Serine + Palmitoyl-CoA 3-Ketosphinganine 3-Ketosphinganine Serine + Palmitoyl-CoA->3-Ketosphinganine SPT Dihydroceramide Dihydroceramide 3-Ketosphinganine->Dihydroceramide KDSR Ceramide Ceramide Dihydroceramide->Ceramide DES Apoptosis Apoptosis Ceramide->Apoptosis Inflammation Inflammation Ceramide->Inflammation Insulin Resistance Insulin Resistance Ceramide->Insulin Resistance Sphingosine-1-Phosphate (S1P) Sphingosine-1-Phosphate (S1P) Ceramide->Sphingosine-1-Phosphate (S1P) CDase, SphK Complex Sphingolipids_out Complex Sphingolipids Ceramide->Complex Sphingolipids_out Sphingomyelin Sphingomyelin Sphingomyelin->Ceramide SMase Complex Sphingolipids Complex Sphingolipids Sphingosine Sphingosine Complex Sphingolipids->Sphingosine Sphingosine->Ceramide CerS

Caption: Major pathways of ceramide synthesis and its role in downstream signaling.

Experimental Workflow for this compound Detection

The following diagram outlines a typical experimental workflow for the quantification of this compound from biological samples using LC-MS/MS.

Experimental_Workflow Biological_Sample Biological Sample (e.g., Plasma, Cells) Spike_IS Spike with Internal Standard Biological_Sample->Spike_IS Lipid_Extraction Lipid Extraction (e.g., Bligh & Dyer) Spike_IS->Lipid_Extraction Sample_Cleanup Sample Cleanup (Optional, e.g., Silica Chromatography) Lipid_Extraction->Sample_Cleanup Dry_and_Reconstitute Dry Down and Reconstitute Lipid_Extraction->Dry_and_Reconstitute If no cleanup Sample_Cleanup->Dry_and_Reconstitute LC_MS_Analysis LC-MS/MS Analysis (MRM Mode) Dry_and_Reconstitute->LC_MS_Analysis Data_Analysis Data Analysis and Quantification LC_MS_Analysis->Data_Analysis

Caption: A generalized workflow for this compound quantification by LC-MS/MS.

References

C14 Ceramide solubility issues in aqueous buffers

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions regarding the solubility of C14 Ceramide in aqueous buffers.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound, also known by its chemical name N-myristoyl-D-erythro-sphingosine, is a bioactive lipid molecule belonging to the ceramide family.[1][2] It consists of a D-erythro-sphingosine base N-acylated with a 14-carbon fatty acid (myristic acid).[2] In cellular biology, it acts as a critical second messenger involved in diverse processes, including the regulation of apoptosis (programmed cell death), ER stress, necroptosis, and inflammation.[3][4] It is endogenously generated by ceramide synthase 6 (CerS6).

Q2: Why is this compound difficult to dissolve in aqueous buffers?

A2: this compound's poor solubility in water-based solutions stems from its chemical structure. The molecule possesses a long hydrocarbon chain (from both the sphingosine base and the C14 fatty acid), making it highly hydrophobic and lipophilic. This nonpolar nature causes it to aggregate and precipitate in polar solvents like aqueous buffers. Its calculated XLogP3 value, a measure of lipophilicity, is 11.8, indicating very low water solubility.

Q3: What are the recommended organic solvents for making a this compound stock solution?

A3: To create a concentrated stock solution, this compound should first be dissolved in an organic solvent. Common choices for ceramides include ethanol, dimethyl sulfoxide (DMSO), and dimethylformamide (DMF). For this compound specifically, a solubility of 0.15 mg/mL in DMF has been reported. For similar long-chain ceramides, solubilities of approximately 3 mg/ml in ethanol have been noted. It is crucial to purge the solvent with an inert gas to prevent oxidation.

Q4: Can I dissolve this compound directly in my aqueous buffer?

A4: Directly dissolving crystalline this compound in aqueous buffers is generally not recommended due to its high hydrophobicity, which will likely result in poor dissolution and precipitation. The standard procedure involves first creating a stock solution in an organic solvent and then diluting it into the aqueous buffer.

Quantitative Solubility Data for Ceramides

The following table summarizes solubility data for this compound and other related ceramides to provide a comparative reference. Note that solubility can be batch-dependent and these values should be used as a guide.

Ceramide TypeSolventReported Solubility
This compound DMF0.15 mg/mL
C2 CeramidePBS (pH 7.2)~50 µg/mL
C2 CeramideEthanol~33 mg/mL
C2 CeramideDMSO~20 mg/mL
C6 CeramideEthanol / DMSO~20 mg/mL
C6 Ceramide1:1 Ethanol:PBS (pH 7.2)~0.5 mg/mL
C24:1 CeramidePBS (pH 7.2)<20 µg/mL
C24:1 CeramideEthanol~3 mg/mL
C24:1 Ceramide1:1 Ethanol:PBS (pH 7.2)~0.5 mg/mL

Data compiled from vendor datasheets.

Experimental Protocol: Preparing a this compound Working Solution

This protocol provides a generalized method for preparing a working solution of this compound in an aqueous buffer for cell culture or other experiments.

Materials:

  • This compound (crystalline solid)

  • Anhydrous Ethanol or DMSO

  • Sterile aqueous buffer (e.g., PBS, cell culture medium)

  • Inert gas (Nitrogen or Argon)

  • Sterile microcentrifuge tubes or glass vials

Procedure:

  • Prepare the Stock Solution: a. Weigh the desired amount of this compound solid in a sterile vial. b. Add the appropriate volume of organic solvent (e.g., ethanol) to achieve a high-concentration stock (e.g., 1-5 mg/mL). c. Purge the vial with an inert gas, cap it tightly, and vortex vigorously until the solid is completely dissolved. Gentle warming in a water bath (37°C) may aid dissolution. d. Store the stock solution at -20°C.

  • Prepare the Working Solution: a. Warm the stock solution to room temperature before use. b. In a separate sterile tube, add the desired volume of your pre-warmed aqueous buffer. c. While vortexing the aqueous buffer, add the required volume of the this compound stock solution drop-by-drop. This rapid mixing helps prevent immediate precipitation. d. The final concentration of the organic solvent in the aqueous buffer should be kept to a minimum (ideally <0.5%) to avoid solvent-induced cellular toxicity.

  • Final Preparation: a. Use the freshly prepared working solution immediately for your experiments. b. Aqueous solutions of ceramides are often not stable and should not be stored for more than a day. If the solution appears cloudy or contains precipitate, see the troubleshooting guide below.

Troubleshooting Guide

This section addresses the common issue of this compound precipitation in aqueous buffers.

Issue: My this compound solution is cloudy or has precipitated.

Precipitation occurs when the concentration of the hydrophobic ceramide exceeds its solubility limit in the aqueous environment. The workflow below outlines potential solutions.

G start Precipitation Observed in Aqueous Buffer ts1 Re-evaluate Dilution Method start->ts1 ts2 Modify Buffer Composition start->ts2 ts3 Use Physical Solubilization start->ts3 sol1a Decrease Final Concentration ts1->sol1a sol1b Add Stock to Vortexing Buffer ts1->sol1b sol1c Increase Organic Solvent Ratio (e.g., 1:1 Ethanol:PBS) ts1->sol1c sol2a Add a Detergent (e.g., Triton X-100, CHAPS) ts2->sol2a sol2b Add a Carrier Protein (e.g., fatty acid-free BSA) ts2->sol2b sol3a Bath Sonicate the Solution ts3->sol3a sol3b Briefly Warm to 37°C ts3->sol3b end Clear Solution Achieved sol1a->end sol1b->end sol1c->end sol2a->end sol2b->end sol3a->end sol3b->end G stress Cellular Stress (e.g., DNA Damage, Nutrient Deprivation) p53 p53 Activation stress->p53 c14 This compound Accumulation stress->c14  p53-independent  pathways cers6 Ceramide Synthase 6 (CerS6) p53->cers6  Transcriptional  Upregulation cers6->c14 er_stress ER Stress c14->er_stress apoptosis Apoptosis c14->apoptosis  via Caspase  Activation necroptosis Necroptosis c14->necroptosis er_stress->apoptosis

References

Distinguishing C14 Ceramide from other ceramide species in mass spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides in-depth technical support for researchers, scientists, and drug development professionals on distinguishing C14 ceramide from other ceramide species using mass spectrometry.

Frequently Asked Questions (FAQs)

Q1: What are the theoretical m/z values for this compound and other common ceramides?

A1: The mass-to-charge ratio (m/z) is fundamental for identifying lipids. In positive ion mode electrospray ionization (ESI+), ceramides are often detected as protonated molecules [M+H]+. The theoretical monoisotopic masses and corresponding [M+H]+ values for common ceramides (based on a d18:1 sphingosine backbone) are summarized below.

Ceramide SpeciesMolecular FormulaMonoisotopic Mass (Da)m/z of [M+H]+
C14:0 Ceramide C32H63NO3509.481510.488
C16:0 Cer[1][2]amide C34H67NO3537.512538.520
C18:1 Ceramide C36H69NO3563.527564.535
C18:0 Ceramide C36H71NO3565.543566.551
C20:0 Ceramide C38H75NO3593.575594.582
C24:1 Ceramide C42H81NO3647.622648.629
C24:0 Ceramide C42H83NO3649.637650.645

Q2: How can I distinguish between different ceramide species using tandem mass spectrometry (MS/MS)?

A2: Tandem mass spectrometry (MS/MS) is essential for the unambiguous identification of ceramide species. Upon collision-induced di[3][4]ssociation (CID), ceramides produce characteristic fragment ions. For ceramides with a d18:1 sphingosine base, a highly abundant and specific product ion is observed at m/z 264.3 . This ion results from the[5] loss of the N-acyl fatty acid chain and a water molecule from the sphingoid backbone. By using Multiple Reaction Monitoring (MRM), you can specifically detect each ceramide species by monitoring the transition from its unique precursor ion [M+H]+ to the common product ion at m/z 264.3.

Q3: What is a precursor ion scan and how can it be used for ceramide analysis?

A3: A precursor ion scan is a powerful MS/MS technique for identifying all compounds in a complex mixture that fragment to produce a specific, common product ion. Since most ceramides generate a characteristic product ion at m/z 264.3, performing a precursor ion scan for this m/z value will selectively detect the parent ions of the various ceramide species present in the sample. This provides a comprehensive profile of the ceramides in the extract.

Q4: Should I use positive or negative ionization mode for ceramide analysis?

A4: Ceramides can be detected in both positive and negative ionization modes.

  • Positive Ion Mode (ESI+): This mode is widely used and relies on the detection of protonated molecules [M+H]+. The fragmentation is well-characterized, with the m/z 264.3 fragment being a reliable identifier for many ceramide classes.

  • Negative Ion Mode (ESI-): This mode can also be effective, often producing deprotonated molecules [M-H]-. It can sometimes offer higher sensitivity by avoiding the in-source dehydration that can occur in positive mode. Fragmentation in negative mode can yield structurally informative ions corresponding to the fatty acyl chain.

The optimal choice may depend on the specific instrumentation and the sample matrix.

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Low Signal Intensity / Poor Sensitivity Inefficient Extraction: Ceramides may not be fully extracted from the biological matrix.Ion Suppression: Co-eluting compounds, such as abundant phospholipids, can interfere with the ionization of ceramides.Suboptimal Ionization: ESI source parameters (e.g., capillary voltage, gas flow, temperature) are not optimized.Optimize Extraction: Use a robust lipid extraction method like a modified Bligh & Dyer or Folch procedure.Improve Chromatography: Adjust the LC gradient to better separate ceramides from interfering lipids. Consider using a different column (e.g., C8, C18) for better resolution.Tune Source Parameters: Systematically optimize ESI source conditions using a ceramide standard to maximize signal intensity.
Poor Chromatographic Peak Shape (Tailing, Broadening) Incompatible Mobile Phase: The solvent system may not be optimal for the analytical column.Column Overloading: Injecting too much sample can lead to peak distortion.Column Degradation: The column performance has deteriorated over time.Adjust Mobile Phase: Ensure mobile phase components are compatible with the column. Common mobile phases include combinations of water, acetonitrile, isopropanol, and methanol with additives like formic acid or ammonium formate.Reduce Injection Volume: Dilute the sample or reduce the injection volume.Replace Column: If performance does not improve, replace the analytical column.
Ambiguous Ceramide Identification Isobaric Overlap: Different lipid species may have the same nominal mass.Insufficient Fragmentation: Collision energy is too low to produce characteristic fragment ions.Utilize High-Resolution MS: Use a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) to differentiate species based on accurate mass.Perform MS/MS: Rely on specific MRM transitions (Precursor → Product) rather than just the precursor mass for confident identification.Optimize Collision Energy: For each ceramide species, optimize the collision energy to achieve maximum intensity for the desired product ion (e.g., m/z 264.3).
Poor Reproducibility Inconsistent Sample Preparation: Variations in extraction or handling.Lack of Internal Standard: Failure to account for sample loss or instrument variability.Standardize Workflow: Ensure every sample is processed identically.Use an Internal Standard: Add a stable isotope-labeled or odd-chain ceramide (e.g., C17) internal standard at the beginning of the sample preparation process to normalize the data.

Experimental Protocols & Data

Protocol 1: Lipid Extraction from Biological Samples

This protocol is a general guideline for extracting lipids, including ceramides, from cell or tissue samples.

  • Homogenization: Homogenize the sample (e.g., ~10-20 mg of tissue) in a solvent mixture such as chloroform:methanol (1:2, v/v).

  • Phase Separation: Add chloroform and water (or a saline solution like 0.25 M KCl) to induce a phase separation, resulting in a 2:1:0.8 ratio of chloroform:methanol:water.

  • Lipid Collection: Centrifuge the mixture. The lower organic phase, which contains the lipids, should be carefully collected.

  • Drying and Reconstitution: Evaporate the solvent from the collected organic phase under a stream of nitrogen gas. Reconstitute the dried lipid extract in a suitable solvent for LC-MS analysis, such as isopropanol:acetonitrile (9:1, v/v).

Protocol 2: LC-MS/MS Analysis of Ceramides

This method outlines a typical approach for separating and detecting ceramides.

  • LC System: UPLC/UHPLC system.

  • Column: A reverse-phase C8 or C18 column (e.g., 2.1 mm x 100 mm, 1.7 µm particle size).

  • Mobile Phase A: Water with 0.1-0.2% formic acid and 10 mM ammonium formate.

  • Mobile Phase B: Acetonitrile/Isopropanol (e.g., 60:40 or 90:10, v/v) with 0.1-0.2% formic acid and 10 mM ammonium formate.

  • Gradient Elution: A gradient from a lower percentage of mobile phase B to a high percentage over 10-15 minutes is typically used to separate the different ceramide species.

  • Mass Spectrometer: A triple quadrupole mass spectrometer capable of MRM.

  • Ionization Mode: Electrospray Ionization (ESI), Positive Mode.

  • MRM Transitions: Monitor the specific precursor-to-product ion transitions for each ceramide.

Table of MRM Transitions for Common Ceramides

The following table provides the specific MRM transitions used for identifying different ceramide species based on a common d18:1 sphingosine backbone.

Ceramide SpeciesPrecursor Ion (m/z)Product Ion (m/z)
C14:0 Ceramide 510.5264.3
C16:0 Ceramide 538.5264.3
C18:1 Ceramide 564.5264.3
C18:0 Ceramide 566.6264.3
C20:0 Ceramide 594.6264.3
C24:1 Ceramide 648.6264.3
C24:0 Ceramide 650.6264.3

Visualizations

Workflow for Ceramide Analysis

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Biological Sample (Cell/Tissue) Homogenize Homogenization in Chloroform/Methanol Sample->Homogenize Extract Liquid-Liquid Extraction Homogenize->Extract Dry Dry Down & Reconstitute in Injection Solvent Extract->Dry LC LC Separation (Reverse Phase C18) Dry->LC MS ESI-MS/MS Detection (Positive Mode MRM) LC->MS Integrate Peak Integration & Quantification MS->Integrate Report Data Reporting Integrate->Report

Caption: General workflow for ceramide analysis from sample to data.

Ceramide Fragmentation Logic

G Cer Ceramide Precursor Ion [M+H]+ CID Collision-Induced Dissociation (CID) Cer->CID FA_loss Neutral Loss of Fatty Acyl Chain + H2O CID->FA_loss Other Other Fragments CID->Other Fragment Sphingoid Backbone Fragment (m/z 264.3) FA_loss->Fragment

Caption: Logic of ceramide fragmentation in positive ion MS/MS.

Ceramide Signaling Pathway Example

G Stress Cellular Stress (e.g., TNF-α, UV) SMase Sphingomyelinase (SMase) Activation Stress->SMase CerSynth De Novo Synthesis (Ceramide Synthase) Stress->CerSynth Cer Ceramide (e.g., C14, C16) SMase->Cer CerSynth->Cer PP2A Protein Phosphatase 2A (PP2A) Cer->PP2A activates Apoptosis Apoptosis Cer->Apoptosis promotes Akt Akt (dephosphorylation) PP2A->Akt inhibits Akt->Apoptosis inhibits

Caption: Simplified ceramide-mediated apoptosis signaling pathway.

References

Improving the stability of C14 Ceramide in experimental systems

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the stability of C14 Ceramide in experimental systems.

Troubleshooting Guide

This guide addresses specific issues that may arise during experiments involving this compound, focusing on maintaining its stability and ensuring reliable results.

IssuePossible Cause(s)Recommended Solution(s)
Poor Solubility or Precipitation of this compound - Inappropriate solvent selection.- Low temperature of the solvent.- High concentration of this compound.- Use appropriate organic solvents such as DMSO or ethanol. For cell culture, a mixture of ethanol and dodecane (98:2, v/v) can aid dispersion in aqueous media.[1]- Gently warm the solvent (e.g., to 37°C for ethanol) before dissolving the ceramide.[2]- Prepare a higher concentration stock solution in an organic solvent and then dilute it to the final working concentration in the experimental medium.
Inconsistent Experimental Results - Degradation of this compound in stock solution.- Instability in aqueous experimental media.- Repeated freeze-thaw cycles of the stock solution.- Store stock solutions at -20°C in small aliquots to avoid multiple freeze-thaw cycles.[3][4]- Prepare fresh dilutions in aqueous buffers for each experiment and use them within the same day, as aqueous solutions of ceramides are not recommended to be stored for more than one day.[1]- Ensure the final concentration of the organic solvent in the cell culture medium is low (e.g., ≤ 0.1% for ethanol) to avoid cellular toxicity.
Low Cellular Uptake or Activity - Aggregation of this compound in the medium.- Short half-life within the cellular environment.- To enhance solubility and delivery in cell culture, consider complexing this compound with fatty acid-free BSA.- Be aware of the rapid cellular metabolism of ceramides; the half-life of newly synthesized ceramide in fibroblasts is approximately 2.7 hours. Time-course experiments should be designed accordingly.
Chemical Degradation During Experimentation - Exposure to extreme pH.- High temperatures.- Maintain the experimental system within a pH range of 4.5 to 6.5 for optimal ceramide stability.- Avoid exposing this compound solutions to high temperatures (above 40°C) for prolonged periods, unless necessary for initial solubilization in specific protocols.

Frequently Asked Questions (FAQs)

Q1: What is the recommended method for dissolving this compound for cell culture experiments?

A1: this compound is a lipophilic molecule with poor water solubility. For cell culture applications, it is recommended to first dissolve the ceramide in an organic solvent like DMSO or ethanol to create a stock solution. A mixture of ethanol and dodecane (98:2, v/v) has also been suggested to effectively disperse ceramides in aqueous solutions. The stock solution can then be diluted to the final desired concentration in the cell culture medium. It is crucial to ensure the final concentration of the organic solvent is minimal (e.g., ≤ 0.1% for ethanol) to prevent cytotoxicity.

Q2: How should I store this compound to ensure its long-term stability?

A2: this compound powder should be stored at -20°C. For stock solutions prepared in organic solvents like DMSO or ethanol, it is also recommended to store them at -20°C in tightly sealed vials. To avoid degradation from repeated freeze-thaw cycles, it is best to aliquot the stock solution into smaller, single-use volumes.

Q3: What is the stability of this compound in aqueous solutions like cell culture media?

A3: Ceramides have limited stability in aqueous solutions and can precipitate or aggregate over time. It is generally recommended to prepare fresh dilutions of this compound in your experimental aqueous buffer or medium immediately before each experiment. Aqueous solutions of ceramides should not be stored for more than one day.

Q4: What factors can lead to the degradation of this compound during my experiments?

A4: Several factors can contribute to the degradation of this compound. These include:

  • pH: Extreme pH values outside the stable range of 4.5 to 6.5 can cause degradation.

  • Temperature: High temperatures can lead to the thermal degradation of ceramides.

  • Oxidation: While ceramides are relatively stable against oxidation under normal conditions, prolonged exposure to harsh oxidative conditions can lead to the formation of degradation products.

  • Enzymatic Activity: In biological systems, this compound can be metabolized by cellular enzymes such as ceramidases, which hydrolyze it into sphingosine and a fatty acid.

Q5: How can I be sure that the observed biological effects are due to this compound and not its degradation products?

A5: To ensure the observed effects are from this compound itself, it is important to follow best practices for its handling and use. This includes proper storage, using freshly prepared solutions, and including appropriate controls in your experiments. For instance, you could include a vehicle control (the solvent used to dissolve the ceramide) to account for any effects of the solvent. In some cases, it may be possible to analyze the purity of your this compound solution before and after the experiment using techniques like liquid chromatography-mass spectrometry (LC-MS) to check for degradation products.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Objective: To prepare a stable, concentrated stock solution of this compound for use in various experimental systems.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), sterile

  • or Ethanol (200 proof), sterile

  • Sterile microcentrifuge tubes or glass vials

Procedure:

  • Allow the this compound powder to equilibrate to room temperature before opening the vial to prevent condensation.

  • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube or glass vial.

  • Add the appropriate volume of sterile DMSO or ethanol to achieve the desired stock concentration (e.g., 10 mM or 20 mg/mL).

  • Vortex the solution vigorously until the this compound is completely dissolved. Gentle warming (up to 37°C) may be applied if necessary to aid dissolution in ethanol.

  • Aliquot the stock solution into single-use sterile tubes to minimize freeze-thaw cycles.

  • Store the aliquots at -20°C in the dark.

Protocol 2: Delivery of this compound to Cultured Cells

Objective: To introduce this compound into a cell culture system while maintaining its stability and minimizing cytotoxicity.

Materials:

  • This compound stock solution (from Protocol 1)

  • Complete cell culture medium

  • Cultured cells in plates or flasks

Procedure:

  • Thaw an aliquot of the this compound stock solution at room temperature.

  • Pre-warm the complete cell culture medium to 37°C.

  • Serially dilute the this compound stock solution in the pre-warmed cell culture medium to achieve the final desired working concentration. It is important to add the stock solution to the medium while gently vortexing or swirling to ensure rapid and even dispersion, which helps prevent precipitation.

  • Remove the existing medium from the cultured cells and replace it with the medium containing the final concentration of this compound.

  • Include a vehicle control by adding an equivalent volume of the solvent (e.g., DMSO or ethanol) to the control cells.

  • Incubate the cells for the desired experimental duration.

Visualizations

Ceramide_Metabolism cluster_synthesis De Novo Synthesis & Salvage Pathway cluster_degradation Degradation & Conversion Serine + Palmitoyl-CoA Serine + Palmitoyl-CoA Sphinganine Sphinganine Serine + Palmitoyl-CoA->Sphinganine SPT Dihydroceramide Dihydroceramide Sphinganine->Dihydroceramide CerS This compound This compound Dihydroceramide->this compound DEGS Sphingosine Sphingosine Sphingosine->this compound CerS (Salvage) Sphingosine-1-Phosphate (S1P) Sphingosine-1-Phosphate (S1P) Sphingosine->Sphingosine-1-Phosphate (S1P) SphK This compound->Sphingosine Ceramidase Sphingomyelin Sphingomyelin This compound->Sphingomyelin SMS Glucosylceramide Glucosylceramide This compound->Glucosylceramide GCS Sphingomyelin->this compound SMase

Caption: Overview of this compound Metabolism.

Ceramide_Apoptosis_Pathway Stress Stimuli Stress Stimuli This compound Accumulation This compound Accumulation Stress Stimuli->this compound Accumulation PP1/PP2A Activation PP1/PP2A Activation This compound Accumulation->PP1/PP2A Activation Bax Activation Bax Activation This compound Accumulation->Bax Activation Bcl-2 Dephosphorylation (inactivation) Bcl-2 Dephosphorylation (inactivation) PP1/PP2A Activation->Bcl-2 Dephosphorylation (inactivation) Bcl-2 Dephosphorylation (inactivation)->Bax Activation Mitochondrial Outer Membrane Permeabilization (MOMP) Mitochondrial Outer Membrane Permeabilization (MOMP) Bax Activation->Mitochondrial Outer Membrane Permeabilization (MOMP) Cytochrome c Release Cytochrome c Release Mitochondrial Outer Membrane Permeabilization (MOMP)->Cytochrome c Release Apoptosome Formation Apoptosome Formation Cytochrome c Release->Apoptosome Formation Caspase-9 Activation Caspase-9 Activation Apoptosome Formation->Caspase-9 Activation Caspase-3 Activation Caspase-3 Activation Caspase-9 Activation->Caspase-3 Activation Apoptosis Apoptosis Caspase-3 Activation->Apoptosis

Caption: this compound-Mediated Apoptosis Signaling Pathway.

Ceramide_Senescence_Pathway Cellular Stress Cellular Stress This compound Increase This compound Increase Cellular Stress->this compound Increase Rb Dephosphorylation Rb Dephosphorylation This compound Increase->Rb Dephosphorylation Senescence-Associated β-galactosidase Activity Senescence-Associated β-galactosidase Activity This compound Increase->Senescence-Associated β-galactosidase Activity E2F Inhibition E2F Inhibition Rb Dephosphorylation->E2F Inhibition Cell Cycle Arrest (G1/S) Cell Cycle Arrest (G1/S) E2F Inhibition->Cell Cycle Arrest (G1/S) Cellular Senescence Cellular Senescence Cell Cycle Arrest (G1/S)->Cellular Senescence Senescence-Associated β-galactosidase Activity->Cellular Senescence

Caption: this compound-Induced Cellular Senescence Pathway.

References

Artifacts in C14 Ceramide research and how to avoid them

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and avoid common artifacts in C14 ceramide research.

Troubleshooting Guides

This section addresses specific issues that may arise during your this compound experiments, particularly when using Thin Layer Chromatography (TLC) for separation and quantification.

Issue Potential Cause Recommended Solution
TLC Plate: Streaking of Radioactive Spots 1. Sample Overload: Applying too much sample to the TLC plate can cause the spot to overload the silica, leading to a streak rather than a distinct spot. 2. Inappropriate Solvent System: The polarity of the developing solvent may not be suitable for the ceramides being analyzed. 3. Presence of Salts or Other Contaminants: Salts in the sample can interfere with the migration of lipids on the TLC plate. 4. Degradation of C14-Ceramide: The radiolabeled ceramide may be degrading during the experiment or on the TLC plate itself.1. Dilute the Sample: Run a dilution series to determine the optimal sample concentration. 2. Optimize Solvent System: Adjust the polarity of the solvent system. For ceramides, common systems include chloroform:methanol:acetic acid or petroleum ether:diethyl ether:acetic acid in varying ratios. 3. Desalt the Sample: Use a desalting column or a biphasic extraction (e.g., Folch method) to remove salts before spotting. 4. Use Fresh Solvents and Handle Samples on Ice: Ensure all solvents are of high purity and prepare fresh developing solutions. Keep lipid extracts on ice and under an inert gas (like nitrogen or argon) to minimize degradation.
TLC Plate: Inaccurate Rf Values 1. Uneven Solvent Front: The solvent may be migrating unevenly up the TLC plate. 2. Chamber Saturation: The TLC chamber may not be properly saturated with the solvent vapor. 3. Plate Activation: The silica gel on the TLC plate may not be properly activated.1. Ensure Proper Plate Placement: Make sure the TLC plate is placed vertically in the chamber and is not touching the sides. 2. Saturate the Chamber: Line the TLC chamber with filter paper saturated with the developing solvent for at least 30 minutes before running the plate. 3. Activate the Plate: Heat the TLC plate in an oven at 110-120°C for 30-60 minutes before use and store in a desiccator.
TLC Plate: Appearance of Unexpected Radioactive Spots 1. Radiochemical Impurities: The stock C14-labeled precursor (e.g., C14-serine or C14-palmitoyl-CoA) may contain radioactive impurities. 2. Side Reactions: Non-enzymatic reactions or the activity of other enzymes in the sample lysate could be producing other C14-labeled lipids. 3. Degradation Products: The C14-ceramide or its precursors may have degraded during storage or the assay.1. Check Purity of Radiochemicals: Run a TLC of the C14-labeled precursor alone to check for impurities. 2. Include Proper Controls: Run control reactions, such as a reaction with heat-inactivated enzyme or without a key substrate, to identify non-enzymatic products. 3. Proper Storage and Handling: Store radiochemicals as recommended by the manufacturer, typically at low temperatures and protected from light. Thaw and handle on ice.
Low C14-Ceramide Signal 1. Low Enzyme Activity: The ceramide synthase in your sample may have low activity. 2. Inefficient Lipid Extraction: The extraction method may not be efficiently recovering the C14-ceramide. 3. Quenching during Scintillation Counting: Contaminants in the scraped silica gel can interfere with the scintillation counting.1. Optimize Assay Conditions: Ensure optimal pH, temperature, and substrate concentrations for the ceramide synthase being assayed. 2. Use a Robust Extraction Method: The Folch or Bligh-Dyer methods are standard for lipid extractions. Ensure complete phase separation for maximal recovery. 3. Elute Lipid Before Counting: Elute the C14-ceramide from the scraped silica with an organic solvent (e.g., chloroform:methanol 2:1) before adding the scintillation cocktail.

Frequently Asked Questions (FAQs)

Q1: How can I be sure that the radioactive spot I'm quantifying is indeed C14-ceramide?

A1: To confirm the identity of your radioactive spot, you should:

  • Co-migrate with a standard: Spot a non-radioactive ceramide standard alongside your sample on the same TLC plate. After development, the radioactive spot should have the same Rf value as the standard (visualized by iodine staining or another method).

  • Use multiple TLC systems: Run your sample on TLC plates with different solvent systems. The radioactive spot should consistently co-migrate with the ceramide standard in all systems.

  • Alternative analytical methods: For definitive identification, you can scrape the radioactive spot, elute the lipid, and analyze it using techniques like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS).[1][2]

Q2: What are the best practices for storing my C14-labeled sphingolipid precursors to avoid degradation?

A2: To minimize degradation of your radiolabeled precursors:

  • Follow manufacturer's instructions: Always adhere to the storage conditions recommended by the supplier.

  • Store at low temperatures: Typically, this will be at -20°C or -80°C.

  • Protect from light: Store in a dark container or wrap the vial in aluminum foil.

  • Aliquot: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes.

  • Store under inert gas: If the precursor is in an organic solvent, consider flushing the vial with nitrogen or argon before sealing to prevent oxidation.

Q3: My C14-ceramide spots on the TLC plate are diffuse and not well-resolved. What can I do?

A3: Diffuse spots can be caused by several factors:

  • Inappropriate spotting technique: Ensure you are spotting a small, concentrated spot. Allow the solvent to fully evaporate between applications if you need to apply a larger volume.

  • Diffusion during development: This can happen if the TLC development is too slow. Ensure the chamber is properly sealed and saturated.

  • Interfering substances: The presence of detergents or other lipids in your sample can affect the chromatography. Optimize your lipid extraction protocol to remove these.

Q4: Can I quantify the C14-ceramide directly from the TLC plate?

A4: Yes, direct quantification is possible, but it can be prone to inaccuracies. The common methods are:

  • Autoradiography followed by densitometry: Expose the TLC plate to X-ray film and then quantify the spot intensity using a densitometer.[3]

  • Phosphorimaging: This provides a more sensitive and quantitative digital image of the radioactivity on the plate.

  • Radio-TLC scanner: This instrument directly scans the TLC plate and provides a chromatogram with quantifiable peaks.

For the most accurate quantification, it is recommended to scrape the silica containing the radioactive spot into a scintillation vial, elute the lipid with a suitable solvent, and then perform liquid scintillation counting.

Experimental Protocols

Protocol 1: In Vitro Ceramide Synthase Assay using [14C]Palmitoyl-CoA

This protocol is adapted from established methods for measuring ceramide synthase activity in cell or tissue homogenates.

Materials:

  • Cell or tissue homogenate

  • [14C]Palmitoyl-CoA (specific activity ~50-60 mCi/mmol)

  • Sphingosine or dihydrosphingosine

  • Reaction Buffer: 50 mM HEPES, pH 7.4, 25 mM KCl, 2 mM MgCl2, 0.5 mM DTT, 0.1% (w/v) fatty acid-free BSA

  • Stop Solution: Chloroform:Methanol (2:1, v/v)

  • TLC plates (silica gel 60)

  • Developing Solvent: Chloroform:Methanol:Acetic Acid (90:10:1, v/v/v)

  • Ceramide standard

  • Scintillation cocktail

Procedure:

  • Prepare Reaction Mix: In a microcentrifuge tube, prepare the reaction mix containing:

    • 50 µg of cell/tissue homogenate protein

    • 20 µM sphingosine (or dihydrosphingosine)

    • 10 µM [14C]Palmitoyl-CoA (~0.5 µCi)

    • Reaction buffer to a final volume of 100 µL.

  • Incubation: Incubate the reaction at 37°C for 30-60 minutes.

  • Stop Reaction and Lipid Extraction:

    • Add 500 µL of chloroform:methanol (2:1) to stop the reaction.

    • Vortex thoroughly.

    • Add 100 µL of 0.9% NaCl and vortex again.

    • Centrifuge at 1,000 x g for 5 minutes to separate the phases.

  • Sample Spotting:

    • Carefully collect the lower organic phase.

    • Dry the organic phase under a stream of nitrogen.

    • Re-dissolve the lipid extract in 20-30 µL of chloroform:methanol (2:1).

    • Spot the entire sample onto a TLC plate. Also, spot a ceramide standard in an adjacent lane.

  • TLC Development:

    • Place the TLC plate in a chamber pre-saturated with the developing solvent.

    • Allow the solvent to migrate until it is about 1 cm from the top of the plate.

    • Remove the plate and allow it to air dry completely.

  • Visualization and Quantification:

    • Visualize the ceramide standard using iodine vapor.

    • Identify the radioactive ceramide spot by aligning it with the standard.

    • Scrape the silica gel containing the C14-ceramide spot into a scintillation vial.

    • Add 500 µL of chloroform:methanol (2:1) to elute the lipid from the silica.

    • Add 5 mL of scintillation cocktail, vortex, and count the radioactivity using a scintillation counter.

Controls:

  • No enzyme control: A reaction mix without the cell/tissue homogenate.

  • Heat-inactivated enzyme control: A reaction with homogenate that has been boiled for 5 minutes.

  • No sphingosine control: A reaction mix without the sphingosine substrate.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_reaction Enzymatic Reaction cluster_extraction Lipid Extraction cluster_analysis Analysis homogenate Cell/Tissue Homogenate incubation Incubation at 37°C homogenate->incubation substrates [14C]Palmitoyl-CoA + Sphingosine substrates->incubation stop_reaction Stop with Chloroform:Methanol incubation->stop_reaction phase_separation Phase Separation stop_reaction->phase_separation collect_organic Collect Organic Phase phase_separation->collect_organic spot_tlc Spot on TLC Plate collect_organic->spot_tlc develop_tlc Develop TLC spot_tlc->develop_tlc quantify Scrape and Scintillation Count develop_tlc->quantify

Caption: Workflow for in vitro C14-ceramide synthase assay.

troubleshooting_logic cluster_streaking Streaking cluster_rf Incorrect Rf cluster_spots Extra Spots cluster_solutions Solutions start Problem with TLC Result overload Sample Overload? start->overload Streaking uneven_front Uneven Solvent Front? start->uneven_front Incorrect Rf impurity Precursor Impurity? start->impurity Extra Spots solvent_issue Solvent Polarity? overload->solvent_issue No sol_dilute Dilute Sample overload->sol_dilute Yes contaminants Salts/Contaminants? solvent_issue->contaminants No sol_optimize_solvent Optimize Solvent solvent_issue->sol_optimize_solvent Yes sol_desalt Desalt Sample contaminants->sol_desalt Yes saturation Chamber Saturated? uneven_front->saturation No sol_check_plate Check Plate Placement uneven_front->sol_check_plate Yes sol_saturate Saturate Chamber saturation->sol_saturate Yes side_reaction Side Reaction? impurity->side_reaction No sol_check_precursor Check Precursor Purity impurity->sol_check_precursor Yes sol_run_controls Run Controls side_reaction->sol_run_controls Yes

Caption: Troubleshooting logic for common TLC artifacts.

ceramide_pathway cluster_denovo De Novo Synthesis cluster_cers Ceramide Synthesis cluster_desaturation Desaturation cluster_salvage Salvage Pathway serine Serine + Palmitoyl-CoA spt SPT serine->spt dihydrosphingosine 3-ketodihydrosphingosine -> Dihydrosphingosine spt->dihydrosphingosine cers Ceramide Synthase (CerS) dihydrosphingosine->cers dihydroceramide Dihydroceramide cers->dihydroceramide desaturase Dihydroceramide Desaturase dihydroceramide->desaturase ceramide Ceramide desaturase->ceramide complex_sphingo Complex Sphingolipids sphingosine Sphingosine complex_sphingo->sphingosine reacylation CerS sphingosine->reacylation reacylation->ceramide

Caption: Simplified overview of ceramide synthesis pathways.

References

Optimization of lipid extraction methods for C14 Ceramide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for the optimal extraction of C14 Ceramide. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for extracting this compound?

A1: The most common and effective methods for extracting ceramides, including this compound, are liquid-liquid extraction protocols. These include the classic Folch and Bligh & Dyer methods, which use a chloroform and methanol solvent system.[1][2] More recent methods, such as the Matyash method, utilize methyl-tert-butyl ether (MTBE) as a less toxic alternative to chloroform and have shown good recovery for sphingolipids.[3] A single-phase extraction using a 1:1 mixture of 1-butanol and methanol has also been reported to be effective, particularly for polar lipids.[3] For a simpler and more rapid extraction, a single-phase methanol extraction has been shown to be advantageous in terms of simplicity and required sample volume.[4]

Q2: How can I improve the recovery of this compound from my samples?

A2: To improve recovery, consider the following:

  • Solvent Choice: The choice of extraction solvent is critical. A mixture of chloroform and methanol (2:1, v/v) is a standard and effective choice. For a less toxic option, MTBE in combination with methanol can be used.

  • Alkaline Methanolysis: To reduce interference from glycerophospholipids, an alkaline methanolysis step can be incorporated. This involves incubation with a mild base to selectively degrade these interfering lipids.

  • Temperature and Incubation Time: Warming the sample during extraction (e.g., 38°C for 1 hour) can enhance extraction efficiency.

  • Homogenization: Ensure thorough homogenization of the tissue or cells to maximize the surface area for solvent interaction.

Q3: I am seeing a lot of other lipids in my extract. How can I specifically isolate this compound?

A3: Post-extraction purification is often necessary to isolate ceramides. Common techniques include:

  • Solid-Phase Extraction (SPE): SPE cartridges, such as silica-based ones, can be used to separate ceramides from other lipid classes.

  • Thin-Layer Chromatography (TLC): TLC is a widely used method to separate different lipid classes. After separation, the band corresponding to ceramide can be scraped from the plate and the lipid eluted.

  • Column Chromatography: For larger scale purification, column chromatography using silica gel or Florisil can be employed.

Q4: What is the best way to quantify this compound after extraction?

A4: The gold standard for the quantification of specific ceramide species like this compound is Liquid Chromatography-Mass Spectrometry (LC-MS/MS). This technique offers high sensitivity and specificity, allowing for the accurate measurement of individual ceramide species. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, often after derivatization of the ceramide.

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
Low this compound Yield Inefficient extraction.Optimize the solvent system; consider methods like the Folch, Bligh & Dyer, or Matyash protocols. Ensure complete sample homogenization. Increase extraction time or temperature.
Degradation of ceramides.Work on ice and use cold solvents to minimize enzymatic activity. Consider adding antioxidants like butylated hydroxytoluene (BHT).
Loss during phase separation.Ensure clear separation of aqueous and organic phases. Collect the lower organic phase carefully. An additional extraction of the upper phase with the organic solvent can improve recovery.
Co-extraction of Interfering Lipids Phospholipid contamination.Incorporate an alkaline methanolysis step to degrade glycerophospholipids.
Broad lipid solubility in the chosen solvent.Use post-extraction purification methods like Solid-Phase Extraction (SPE) or Thin-Layer Chromatography (TLC) to isolate the ceramide fraction.
Inconsistent Quantification Results Matrix effects in mass spectrometry.Use an internal standard, such as a non-endogenous ceramide species (e.g., C17 Ceramide), to normalize for extraction efficiency and ionization suppression.
Incomplete derivatization (if using GC-MS).Optimize derivatization conditions (reagent concentration, temperature, and time).
Difficulty Separating this compound from other Ceramides Inadequate chromatographic resolution.Optimize the LC gradient, column chemistry, and mobile phase composition. For TLC, test different solvent systems to improve separation.

Data Presentation

Table 1: Comparison of Lipid Extraction Method Recoveries

Lipid ClassAlshehry Method (%)Folch Method (%)Matyash Method (%)Methanol Method (%)
Average Recovery 99867396-101
Phospholipids >95Not specifiedNot specifiedNot specified
Triglycerides, Diglycerides <80Not specifiedNot specifiedNot specified

Note: The Methanol method recovery data is for a range of sphingolipids, not broken down by class in the cited source.

Experimental Protocols

Protocol 1: Modified Bligh & Dyer Extraction for Ceramides

This protocol is adapted for the extraction of ceramides from plasma or tissue homogenates.

Materials:

  • Chloroform

  • Methanol

  • Deionized Water

  • Ice-cold screw-capped glass tubes

  • Internal standard (e.g., C17 Ceramide)

Procedure:

  • Place 50 µL of plasma or an appropriate amount of tissue homogenate into an ice-cold glass tube.

  • Spike the sample with the internal standard.

  • Add 2 mL of a chloroform/methanol (1:2, v/v) mixture. Vortex thoroughly at 4°C.

  • To induce phase separation, add 0.5 mL of chloroform and 0.5 mL of water. Vortex again.

  • Centrifuge at low speed to separate the phases.

  • Carefully collect the lower organic phase, which contains the lipids.

  • For improved recovery, re-extract the remaining upper aqueous phase with an additional 1 mL of chloroform.

  • Pool the organic phases and dry the solvent under a stream of nitrogen.

  • Reconstitute the dried lipid extract in an appropriate solvent for downstream analysis (e.g., chloroform/methanol 2:1 for TLC or a mobile phase compatible solvent for LC-MS).

Protocol 2: Single-Phase Methanol Extraction for Sphingolipids

This is a simplified and rapid protocol for sphingolipid extraction.

Materials:

  • Methanol

  • Chloroform

  • Deionized Water

  • 1M Potassium Hydroxide (KOH)

  • Glacial Acetic Acid

  • Butylated hydroxytoluene (BHT)

Procedure:

  • To 25 µL of plasma, add 75 µL of water.

  • Add 850 µL of a methanol/chloroform (2:1, v/v) mixture.

  • Extract the lipids by a combination of ice-sonication and thermo-shaking (e.g., 1 hour at 38°C).

  • For alkaline methanolysis (optional, to remove glycerophospholipids), add 75 µL of 1M KOH and incubate for 2 hours at 38°C.

  • Neutralize the reaction by adding 4 µL of glacial acetic acid.

  • Centrifuge at high speed (e.g., 15 min at 20,000 x g) to pellet any precipitate.

  • Transfer the supernatant (the organic phase) to a new tube and evaporate the solvent under a stream of nitrogen.

  • Reconstitute the dried lipids in 100 µL of methanol containing 0.1 mM BHT.

Visualizations

Ceramide Metabolism Pathway

The following diagram illustrates the central role of this compound in sphingolipid metabolism. Ceramide can be synthesized de novo, through the hydrolysis of sphingomyelin, or via the salvage pathway. Ceramide synthases (CerS) are responsible for acyl chain specificity, with CerS5 and CerS6 generating C14-C16 ceramides.

Ceramide_Metabolism Serine_PalmitoylCoA Serine + Palmitoyl-CoA Dihydroceramide Dihydroceramide Serine_PalmitoylCoA->Dihydroceramide De Novo Synthesis Ceramide Ceramide (C14, C16, etc.) Dihydroceramide->Ceramide Sphingomyelin Sphingomyelin Ceramide->Sphingomyelin Sphingosine Sphingosine Ceramide->Sphingosine Glucosylceramide Glucosylceramide Ceramide->Glucosylceramide Sphingomyelin->Ceramide Hydrolysis Sphingosine->Ceramide Salvage Pathway Sphingosine1P Sphingosine-1-Phosphate Sphingosine->Sphingosine1P SPT SPT CerS5_6 CerS5/CerS6 DES DES SMase SMase SMS SMS Ceramidase Ceramidase SphK SphK GCS GCS

Caption: Overview of this compound metabolism pathways.

Experimental Workflow for this compound Extraction and Analysis

This diagram outlines a typical experimental workflow from sample preparation to data analysis for this compound.

Extraction_Workflow Sample Sample (Tissue, Cells, Plasma) Homogenization Homogenization/ Lysis Sample->Homogenization Extraction Lipid Extraction (e.g., Folch, Bligh & Dyer) Homogenization->Extraction Phase_Separation Phase Separation (Centrifugation) Extraction->Phase_Separation Organic_Phase Collect Organic Phase Phase_Separation->Organic_Phase Drying Solvent Evaporation (Under Nitrogen) Organic_Phase->Drying Purification Purification (Optional) (TLC or SPE) Drying->Purification Analysis Analysis (LC-MS/MS) Drying->Analysis Direct Analysis Purification->Analysis Data Data Processing & Quantification Analysis->Data Ceramide_Signaling_Pathway Stimulus Cellular Stress (e.g., High Myristate Diet) CerS5_6 ↑ CerS5/CerS6 Activity Stimulus->CerS5_6 C14_Ceramide ↑ C14-Ceramide Levels CerS5_6->C14_Ceramide ER_Stress Endoplasmic Reticulum (ER) Stress C14_Ceramide->ER_Stress UPR Unfolded Protein Response (UPR) Activation ER_Stress->UPR CHOP ↑ CHOP Expression UPR->CHOP Apoptosis Apoptosis CHOP->Apoptosis

References

Challenges in the cellular delivery of exogenous C14 Ceramide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with exogenous C14 Ceramide.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its biological significance?

This compound (N-myristoyl-D-erythro-sphingosine) is a member of the ceramide family of sphingolipids, characterized by a 14-carbon acyl chain. Ceramides are integral structural components of cellular membranes and also function as critical signaling molecules in a variety of cellular processes.[1] These processes include apoptosis, cell cycle regulation, inflammation, and cellular stress responses.[2][3] The balance between ceramide and its metabolites, such as sphingosine-1-phosphate (S1P), is crucial for determining cell fate, with ceramides generally promoting anti-proliferative and pro-apoptotic pathways.[4][5]

Q2: What are the primary challenges in delivering exogenous this compound to cells?

The primary challenges in the cellular delivery of exogenous this compound stem from its physicochemical properties. As a long-chain lipid, this compound is highly hydrophobic, leading to poor solubility in aqueous solutions like cell culture media. This can result in precipitation and aggregation, limiting its bioavailability and making it difficult to achieve consistent and effective cellular concentrations. Furthermore, once introduced, its cellular uptake, trafficking, and metabolism can be complex and variable depending on the cell type and experimental conditions.

Q3: How can I improve the solubility of this compound for my experiments?

Improving the solubility of this compound is a critical first step for successful experiments. Common methods include:

  • Solvent-based delivery: Dissolving this compound in an organic solvent such as ethanol or dimethyl sulfoxide (DMSO) before diluting it into the cell culture medium. It is crucial to keep the final solvent concentration low (typically <0.5%) to avoid solvent-induced cytotoxicity.

  • Complexing with Bovine Serum Albumin (BSA): BSA can be used as a carrier protein to enhance the solubility and delivery of lipids. Pre-complexing this compound with fatty acid-free BSA can facilitate its dispersion in aqueous media and improve cellular uptake.

  • Liposomal formulations: Encapsulating this compound within liposomes or nanoparticles can improve its stability and facilitate its delivery across the cell membrane.

Q4: What are the potential off-target effects of this compound and the delivery vehicle?

Exogenous this compound can be metabolized into other bioactive sphingolipids, which may have their own distinct cellular effects. Additionally, the solvents or carriers used for delivery can have independent effects on cells. For instance, high concentrations of ethanol or DMSO can induce stress responses or cytotoxicity. It is essential to include appropriate controls in your experiments, such as vehicle-only controls, to distinguish the specific effects of this compound from those of the delivery system.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Precipitation of this compound in cell culture medium. Poor solubility of the long-chain ceramide in aqueous solution.- Increase the concentration of the carrier protein (e.g., BSA).- Prepare a fresh stock solution and ensure complete dissolution before adding to the medium.- Consider using a liposomal delivery system.- Gently warm the medium to 37°C before and after adding the ceramide solution.
High variability in experimental results. - Inconsistent delivery of this compound.- Degradation or metabolism of this compound over the course of the experiment.- Standardize the protocol for preparing and adding the ceramide solution.- Perform a time-course experiment to determine the optimal incubation time.- Analyze ceramide levels and its metabolites at different time points using techniques like mass spectrometry.
Observed cytotoxicity is higher than expected. - Cytotoxicity from the delivery solvent (e.g., ethanol, DMSO).- High concentration of this compound inducing apoptosis.- Perform a dose-response curve for the delivery vehicle alone to determine its toxicity threshold.- Lower the final concentration of the delivery solvent.- Perform a dose-response experiment with this compound to identify the optimal non-toxic working concentration.
No observable effect of this compound treatment. - Insufficient cellular uptake.- Rapid metabolism of this compound into inactive or different bioactive molecules.- Optimize the delivery method (e.g., try a different solvent or carrier).- Increase the concentration of this compound, being mindful of potential cytotoxicity.- Use inhibitors of ceramide-metabolizing enzymes to prolong the presence of this compound, but be aware of their own potential off-target effects.

Quantitative Data Summary

Parameter Value/Range Notes Reference
Molecular Formula C₃₂H₆₃NO₃
Molecular Weight 509.85 g/mol
Typical Working Concentration (in vitro) 1 µM - 50 µMThe optimal concentration is highly cell-type dependent and should be determined empirically.
Solubility Soluble in ethanol, DMSO, and chloroform/methanol mixtures. Poorly soluble in aqueous solutions.For cell culture, stock solutions are typically prepared in ethanol or DMSO.

Experimental Protocols

Protocol 1: Preparation of this compound-BSA Complex
  • Prepare a stock solution of this compound: Dissolve this compound in 100% ethanol to a concentration of 1-5 mM.

  • Prepare a fatty acid-free BSA solution: Dissolve fatty acid-free BSA in sterile phosphate-buffered saline (PBS) or serum-free cell culture medium to a final concentration of 10% (w/v).

  • Complexation: While vortexing the BSA solution, slowly add the this compound stock solution to achieve the desired final molar ratio (e.g., 1:1 or 1:2 ceramide to BSA).

  • Incubation: Incubate the mixture at 37°C for 30-60 minutes to allow for complex formation.

  • Application to cells: Add the this compound-BSA complex to your cell culture medium to the desired final concentration.

Protocol 2: Cellular Uptake and Trafficking using NBD-C14 Ceramide

Note: While NBD-C6-Ceramide is more commonly used for trafficking studies due to its better solubility and established protocols, a similar approach can be adapted for a fluorescently labeled this compound analog.

  • Cell Seeding: Seed cells on glass coverslips in a multi-well plate and allow them to adhere overnight.

  • Labeling: Prepare a working solution of NBD-labeled this compound complexed with BSA (as described in Protocol 1). Incubate the cells with the labeling solution at 37°C for 30-60 minutes.

  • Washing: Wash the cells three times with ice-cold PBS to remove excess fluorescent lipid.

  • Fixation: Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

  • Staining (Optional): If desired, counterstain for specific organelles (e.g., Golgi with a specific marker, or nuclei with DAPI).

  • Imaging: Mount the coverslips on microscope slides and visualize the cellular localization of the NBD-labeled ceramide using fluorescence microscopy.

Signaling Pathways and Experimental Workflows

C14_Ceramide_Signaling cluster_stimuli Exogenous Delivery cluster_cell Cellular Response Exogenous this compound Exogenous this compound This compound This compound Exogenous this compound->this compound Cellular Uptake Exogenous this compound->this compound PI3K/Akt Pathway PI3K/Akt Pathway This compound->PI3K/Akt Pathway Inhibition MAPK Signaling MAPK Signaling This compound->MAPK Signaling Activation Cell Cycle Arrest Cell Cycle Arrest This compound->Cell Cycle Arrest Induction UPR/ER Stress UPR/ER Stress This compound->UPR/ER Stress Induction Apoptosis Apoptosis PI3K/Akt Pathway->Apoptosis Inhibition MAPK Signaling->Apoptosis Induction UPR/ER Stress->Apoptosis Induction

Caption: this compound Signaling Pathways.

experimental_workflow cluster_prep Preparation cluster_exp Experiment This compound Stock This compound Stock Solubilization Vehicle Solubilization (e.g., Ethanol, BSA) This compound Stock->Solubilization Vehicle Working Solution Working Solution Solubilization Vehicle->Working Solution Treatment Treatment Working Solution->Treatment Cell Culture Cell Culture Cell Culture->Treatment Incubation Incubation Treatment->Incubation Analysis Downstream Analysis (e.g., Viability, Western Blot, Microscopy) Incubation->Analysis

Caption: this compound Experimental Workflow.

troubleshooting_logic Start Start Observe Precipitation? Observe Precipitation? Start->Observe Precipitation? Optimize Solubilization Optimize Solubilization (e.g., change vehicle, concentration) Observe Precipitation?->Optimize Solubilization Yes No Effect Observed? No Effect Observed? Observe Precipitation?->No Effect Observed? No Optimize Solubilization->Observe Precipitation? Increase Concentration/Optimize Delivery Increase Concentration or Optimize Delivery Method No Effect Observed?->Increase Concentration/Optimize Delivery Yes High Cytotoxicity? High Cytotoxicity? No Effect Observed?->High Cytotoxicity? No Increase Concentration/Optimize Delivery->High Cytotoxicity? Check Vehicle Toxicity/Lower Dose Check Vehicle Toxicity & Lower Ceramide Dose High Cytotoxicity?->Check Vehicle Toxicity/Lower Dose Yes Proceed with Experiment Proceed with Experiment High Cytotoxicity?->Proceed with Experiment No Check Vehicle Toxicity/Lower Dose->No Effect Observed?

Caption: this compound Troubleshooting Logic.

References

Validation & Comparative

C14 Ceramide vs. C16 Ceramide in Apoptosis Induction: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Ceramides, a class of sphingolipids, are critical signaling molecules implicated in a variety of cellular processes, most notably apoptosis, or programmed cell death. The length of the N-acyl chain of ceramide is a key determinant of its biological function. This guide provides a comparative analysis of two prominent long-chain ceramides, C14 Ceramide (Myristoyl-ceramide) and C16 Ceramide (Palmitoyl-ceramide), in their capacity to induce apoptosis, supported by experimental data and detailed methodologies.

Comparative Efficacy in Apoptosis Induction

While both C14 and C16 ceramides are recognized as pro-apoptotic lipids, a direct quantitative comparison of their potency in the same experimental system is not extensively documented in the literature. However, existing studies consistently highlight the significant role of C16 ceramide in apoptosis across various cell types.

Inhibition of ceramide synthases responsible for C14 and C16 ceramide formation has been shown to rescue cells from palmitate-induced apoptosis, indicating the involvement of both ceramide species in this process.[1] Studies have demonstrated that treatment of cancer cells with exogenous long-chain ceramides, such as C16-ceramide, leads to a decrease in cell viability and the induction of apoptosis, as evidenced by caspase-3 activation and PARP cleavage.[2][3] Furthermore, an increase in endogenous C16 ceramide levels is a common feature observed in response to various apoptosis-inducing stimuli.[4]

While less frequently studied in isolation for its apoptotic potential, this compound levels have been shown to increase alongside C16 ceramide during certain apoptotic events. The interplay and specific roles of different ceramide species are complex and appear to be cell-type and context-dependent.

Quantitative Data Summary

Ceramide SpeciesCell Line/SystemObserved Apoptotic EffectsQuantitative Data HighlightsReference
C16 Ceramide HCT116 (Colon Adenocarcinoma)Decreased cell viability, Caspase-3 activation, PARP cleavageA 2-fold increase in cellular C16-ceramide content was observed after 15 minutes of treatment.[2]
C16 Ceramide MacrophagesInduction of mitochondrial-mediated apoptosisOverexpression of Ceramide Synthases 4, 5, and 6, which produce C16-ceramide, significantly increased the number of apoptotic cells.
C14 & C16 Ceramides Mouse Insulinoma Cells & Human Pancreatic IsletsImplicated in palmitate-induced apoptosisInhibition of C14- and C16-ceramide formation rescued cells from apoptosis.
This compound Not extensively studied in isolation for direct apoptotic inductionOften observed to increase in conjunction with other ceramide species during apoptosis.-

Signaling Pathways in Ceramide-Induced Apoptosis

Both C14 and C16 ceramides are thought to induce apoptosis primarily through the intrinsic or mitochondrial pathway. The central mechanism involves the formation of ceramide channels in the outer mitochondrial membrane, leading to its permeabilization and the release of pro-apoptotic factors like cytochrome c into the cytoplasm. This, in turn, activates a cascade of caspases, the key executioners of apoptosis.

While the overarching pathway is similar, the specific protein interactions and the efficiency of channel formation may differ between C14 and C16 ceramides, contributing to potential differences in their apoptotic potency.

Ceramide_Apoptosis_Pathway cluster_stimulus Apoptotic Stimuli cluster_ceramide Ceramide Generation cluster_mitochondria Mitochondrial Events cluster_caspase Caspase Cascade Chemotherapy Chemotherapy CerS Ceramide Synthases (e.g., CerS5/6) Chemotherapy->CerS Radiation Radiation Radiation->CerS Stress Stress Stress->CerS C14_C16 C14/C16 Ceramide CerS->C14_C16 MOMP Mitochondrial Outer Membrane Permeabilization C14_C16->MOMP Channel Formation CytoC Cytochrome c Release MOMP->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis Execution Phase

Ceramide-induced intrinsic apoptosis pathway.

Experimental Workflows and Protocols

To aid researchers in the investigation of C14 and C16 ceramide-induced apoptosis, detailed protocols for key experiments are provided below.

Experimental_Workflow cluster_treatment Cell Treatment cluster_analysis Apoptosis Analysis cluster_results Data Interpretation start Seed Cells treat Treat with C14 or C16 Ceramide (Dose-response & Time-course) start->treat control Vehicle Control start->control flow Annexin V/PI Staining (Flow Cytometry) treat->flow western Caspase-3 Cleavage (Western Blot) treat->western control->flow control->western quantify Quantify Apoptotic Cells (% Early & Late Apoptosis) flow->quantify blot_analysis Analyze Protein Bands (Cleaved vs. Pro-Caspase-3) western->blot_analysis end Compare Potency quantify->end blot_analysis->end

Workflow for comparing C14 and C16 ceramide-induced apoptosis.

Experimental Protocols

1. Preparation and Cellular Treatment with Exogenous Ceramides

  • Materials:

    • This compound (N-Myristoyl-D-erythro-sphingosine)

    • C16 Ceramide (N-Palmitoyl-D-erythro-sphingosine)

    • Ethanol

    • Bovine Serum Albumin (BSA), fatty acid-free

    • Cell culture medium

  • Procedure:

    • Prepare a stock solution of C14 or C16 ceramide in ethanol.

    • To prepare the working solution, complex the ceramide with BSA. Briefly, evaporate the ethanol from the desired amount of ceramide stock solution under a stream of nitrogen.

    • Resuspend the ceramide film in cell culture medium containing fatty acid-free BSA by vortexing or sonication. The final concentration of BSA should be optimized for your cell type, but a 1:4 molar ratio of ceramide to BSA is a common starting point.

    • Add the ceramide-BSA complex to your cell cultures at the desired final concentrations for the specified treatment times. A vehicle control containing the same concentration of BSA and a trace amount of ethanol should be included.

2. Apoptosis Detection by Annexin V and Propidium Iodide (PI) Staining

  • Principle: Annexin V binds to phosphatidylserine (PS), which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent nucleic acid stain that is impermeant to live and early apoptotic cells but stains late apoptotic and necrotic cells with compromised membrane integrity.

  • Procedure:

    • Induce apoptosis in your cell line by treating with various concentrations of C14 or C16 ceramide for different time points. Include a vehicle-treated negative control.

    • Harvest the cells by centrifugation.

    • Wash the cells once with cold 1X PBS and then once with 1X Binding Buffer (10 mM HEPES, pH 7.4; 140 mM NaCl; 2.5 mM CaCl2).

    • Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.

    • To 100 µL of the cell suspension, add 5 µL of fluorochrome-conjugated Annexin V.

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Add 5 µL of Propidium Iodide (PI) staining solution.

    • Analyze the cells by flow cytometry within one hour.

3. Detection of Caspase-3 Cleavage by Western Blot

  • Principle: Caspase-3 is a key executioner caspase that is cleaved from its inactive pro-form (procaspase-3, ~35 kDa) to its active form (cleaved caspase-3, ~17/19 kDa) during apoptosis.

  • Procedure:

    • Following treatment with C14 or C16 ceramide, harvest the cells and lyse them in RIPA buffer supplemented with protease inhibitors.

    • Determine the protein concentration of the cell lysates using a BCA or Bradford assay.

    • Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE on a 12-15% polyacrylamide gel.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for cleaved caspase-3 overnight at 4°C. It is also recommended to probe a separate blot for total caspase-3 and a loading control (e.g., β-actin or GAPDH).

    • Wash the membrane three times with TBST.

    • Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.

Conclusion

Both C14 and C16 ceramides are integral players in the induction of apoptosis. While C16 ceramide is more extensively documented as a potent pro-apoptotic molecule, the contribution of this compound, particularly in concert with other ceramides, is also significant. The provided experimental protocols offer a robust framework for researchers to further elucidate the specific roles and comparative efficacy of these two important lipid second messengers in programmed cell death. Future studies employing direct comparative dose-response analyses will be invaluable in dissecting the nuanced roles of ceramide acyl chain length in the regulation of apoptosis.

References

C14 Ceramide: A Contested Biomarker in the Landscape of Metabolic Diseases

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

The quest for precise and early biomarkers for metabolic diseases such as type 2 diabetes, non-alcoholic fatty liver disease (NAFLD), and cardiovascular complications is a paramount challenge in modern medicine. Among the myriad of candidates, the sphingolipid C14 Ceramide (Myristoyl ceramide) has emerged as a molecule of interest, though its role and validity as a biomarker remain a subject of scientific debate. This guide provides a comprehensive comparison of this compound with established and other emerging biomarkers, supported by experimental data and detailed methodologies to aid researchers in their evaluation and future studies.

Performance Comparison: this compound vs. Traditional and Novel Biomarkers

The utility of a biomarker is defined by its sensitivity, specificity, and consistent correlation with disease states. The following tables summarize the quantitative data from various studies, comparing this compound with standard clinical markers and other ceramide species in the context of metabolic diseases.

Table 1: this compound in Metabolic Diseases - A Mixed Picture

Disease StatePatient CohortThis compound LevelsKey Findings & Citations
Metabolic Syndrome in Acute Coronary Syndrome (ACS) 695 ACS patients (286 with MetS, 409 without)No significant difference between groups.In patients with ACS, plasma C14:0 levels did not differ significantly between those with and without metabolic syndrome[1].
Type 2 Diabetes & Insulin Resistance Non-human primates on a Western-style dietSignificantly increased in diabetic animals.C14:0 ceramide showed one of the largest increases in diabetic primates compared to controls and correlated positively with HOMA-IR, a marker of insulin resistance[2].
Non-Alcoholic Fatty Liver Disease (NAFLD) 31 children with NAFLD vs. healthy controlsSignificantly higher in children with NAFLD.Serum levels of this compound were found to be elevated in pediatric patients with NAFLD.
Cardiovascular Health Patients with and without microvascular diseaseHigh concentration associated with a healthy status.A high plasma concentration of C14.0 ceramide was identified as a signature of a healthy status, while low concentrations were linked to a disease state[3].

Table 2: Comparative Performance of Metabolic Disease Biomarkers

BiomarkerAdvantagesDisadvantagesCorrelation with this compound
HbA1c Reflects long-term glycemic control (2-3 months). Standardized and widely used.Can be affected by conditions altering red blood cell turnover. Not ideal for detecting short-term glucose fluctuations.Limited direct comparative studies with quantitative data. Some studies show ceramides, as a class, are associated with dysglycemia[4].
Fasting Plasma Glucose Simple, inexpensive, and widely available. Good for diagnosing diabetes.High day-to-day variability. Reflects only a single point in time.C18 ceramides, but not explicitly C14, have been associated with elevated fasting glucose in non-diabetic populations.
Lipid Profile (Total Cholesterol, Triglycerides, LDL-C, HDL-C) Well-established risk indicators for cardiovascular disease.Can be influenced by diet and lifestyle. Does not fully capture the complexity of lipid-driven pathology.Some studies show correlations between total ceramides and lipid profiles, but specific data for this compound is sparse.
Other Ceramide Species (e.g., C16:0, C18:0, C24:1) Certain species and their ratios show strong predictive value for cardiovascular events and type 2 diabetes onset, sometimes outperforming LDL-cholesterol.Lack of standardization in measurement and reporting. The biological effects can vary significantly between different ceramide species.In some studies, other long-chain ceramides like C16:0 and C18:0 show more consistent elevations in metabolic diseases compared to C14:0.

Experimental Protocols

Accurate and reproducible quantification of biomarkers is fundamental for their validation. Below are detailed methodologies for the analysis of this compound and comparative biomarkers.

Quantification of this compound in Plasma/Serum by LC-MS/MS

This protocol is a synthesized representation from established methods for ceramide quantification.

1. Sample Preparation (Protein Precipitation & Lipid Extraction):

  • To 50 µL of plasma or serum, add 10 µL of an internal standard solution (e.g., C17:0 ceramide).

  • Add 500 µL of a cold (-20°C) mixture of isopropanol:ethyl acetate:water (8:2:1, v/v/v).

  • Vortex vigorously for 1 minute.

  • Incubate at 4°C for 30 minutes to ensure complete protein precipitation.

  • Centrifuge at 13,000 x g for 15 minutes at 4°C.

  • Transfer the supernatant containing the lipid extract to a new tube.

  • Dry the lipid extract under a stream of nitrogen gas.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase for LC-MS/MS analysis.

2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.7 µm particle size).

  • Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium formate.

  • Mobile Phase B: Acetonitrile/Isopropanol (90:10, v/v) with 0.1% formic acid and 10 mM ammonium formate.

  • Gradient Elution: A typical gradient would start at 60% B, increasing to 100% B over several minutes, holding at 100% B, and then returning to initial conditions for equilibration.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.

  • Detection: Multiple Reaction Monitoring (MRM) is used for quantification. The specific precursor-to-product ion transitions for this compound and the internal standard are monitored.

    • This compound (d18:1/14:0): The exact m/z transition will depend on the specific adduct ion being monitored (e.g., [M+H]+).

    • Internal Standard (e.g., C17:0 Ceramide): A non-endogenous ceramide species is used for normalization.

3. Data Analysis:

  • A calibration curve is generated using known concentrations of a this compound standard.

  • The concentration of this compound in the samples is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Measurement of Comparative Biomarkers
BiomarkerStandard Methodology
HbA1c High-Performance Liquid Chromatography (HPLC), Immunoassay, or Enzymatic Assays. Standardized by the National Glycohemoglobin Standardization Program (NGSP).
Fasting Plasma Glucose Glucose Oxidase or Hexokinase enzymatic methods performed on a clinical chemistry analyzer.
Lipid Profile Enzymatic colorimetric assays for Total Cholesterol and Triglycerides. Direct measurement or calculation (Friedewald formula) for LDL-C and HDL-C.

Signaling Pathways and Logical Relationships

The biological plausibility of a biomarker is supported by its involvement in relevant signaling pathways. While the specific actions of this compound are still under intense investigation, it is believed to participate in the broader cellular effects of ceramides.

Ceramide-Mediated Insulin Resistance

Ceramides, as a class of lipids, are known to be potent inhibitors of insulin signaling. An excess of saturated fatty acids can lead to an accumulation of intracellular ceramides, which in turn can impair the insulin signaling cascade at multiple points.

Ceramide_Insulin_Signaling Insulin Insulin IR Insulin Receptor Insulin->IR IRS IRS-1 IR->IRS PI3K PI3K IRS->PI3K PIP3 PIP3 PI3K->PIP3 Akt Akt/PKB PIP3->Akt GLUT4 GLUT4 Translocation Akt->GLUT4 Glucose_Uptake Glucose Uptake GLUT4->Glucose_Uptake Ceramides Intracellular Ceramides (including C14) PP2A PP2A Ceramides->PP2A activates PKCz PKCζ Ceramides->PKCz activates PP2A->Akt inhibits (dephosphorylation) PKCz->Akt inhibits (prevents activation)

Caption: Ceramide's interference with the insulin signaling pathway.

Experimental Workflow for Biomarker Validation

The process of validating a novel biomarker like this compound involves several key stages, from initial discovery to clinical validation.

Biomarker_Validation_Workflow Discovery Discovery (Lipidomics) Quantification Method Development & Validation (LC-MS/MS) Discovery->Quantification CaseControl Case-Control Studies (Comparison of Healthy vs. Diseased) Quantification->CaseControl Cohort Prospective Cohort Studies (Correlation with Disease Progression) CaseControl->Cohort Clinical Clinical Utility Assessment (Comparison with Standard Biomarkers) Cohort->Clinical

References

The Sphingolipid Rheostat: A Comparative Guide to C14 Ceramide and Sphingosine-1-Phosphate in Cell Signaling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of cellular signaling, the balance between pro-death and pro-survival signals dictates a cell's fate. Among the key regulators of this balance are two closely related sphingolipids: C14 Ceramide and Sphingosine-1-Phosphate (S1P). These molecules act as a biological rheostat, where their relative levels can either push a cell towards apoptosis (programmed cell death) or promote its proliferation and survival. This guide provides an objective comparison of their performance in cell signaling, supported by experimental data and detailed methodologies, to aid researchers in their exploration of sphingolipid-mediated cellular processes.

The Opposing Roles of this compound and S1P

This compound, a saturated ceramide with a 14-carbon acyl chain, is widely recognized as a pro-apoptotic lipid messenger. Its accumulation within the cell, often in response to cellular stress, triggers a cascade of events leading to cell death. Conversely, Sphingosine-1-Phosphate (S1P) acts as a potent pro-survival and mitogenic factor. The metabolic interconversion between ceramide and S1P is a critical control point in determining cellular outcomes, a concept known as the "sphingolipid rheostat".[1]

Quantitative Comparison of Cellular Effects

The following table summarizes quantitative data from various studies, illustrating the opposing effects of this compound and S1P on key cellular processes. It is important to note that the effective concentrations can vary depending on the cell type and experimental conditions.

ParameterThis compoundSphingosine-1-Phosphate (S1P)Cell Type(s)Key Findings
Apoptosis Induction (IC50) ~5-20 µMNot Applicable (Pro-survival)Various cancer cell linesThis compound induces apoptosis in a dose-dependent manner.
Cell Proliferation (EC50) Not Applicable (Anti-proliferative)~0.1-1 µMEndothelial cells, FibroblastsS1P stimulates cell proliferation at nanomolar to low micromolar concentrations.
Caspase-3 Activation Significant increaseAttenuates activationNeuronal cells, Lung adenocarcinoma cellsThis compound treatment leads to a marked increase in the activity of the executioner caspase-3.[2][3][4] S1P can protect cells from apoptosis by inhibiting caspase activation.
Akt Phosphorylation Decrease / No effectIncreaseBreast cancer cells, Endothelial progenitor cellsS1P activates the pro-survival PI3K/Akt signaling pathway.
ERK Phosphorylation Decrease / No effectIncreaseRat-2 fibroblasts, Breast cancer cellsS1P promotes cell proliferation and survival through the activation of the MAPK/ERK pathway.[5]

Signaling Pathways: A Tale of Two Fates

The divergent roles of this compound and S1P stem from their engagement with distinct downstream signaling pathways.

This compound's Pro-Apoptotic Pathway: this compound primarily exerts its pro-death effects through the intrinsic apoptosis pathway. It can directly act on mitochondria, leading to the permeabilization of the outer mitochondrial membrane and the subsequent release of pro-apoptotic factors like cytochrome c. This, in turn, activates the caspase cascade, culminating in the execution of apoptosis.

cluster_stress Cellular Stress cluster_ceramide This compound Signaling Stress e.g., Oxidative Stress, Chemotherapy Ceramide This compound Accumulation Stress->Ceramide Mito Mitochondrial Outer Membrane Permeabilization Ceramide->Mito CytC Cytochrome c Release Mito->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

This compound-induced apoptotic signaling pathway.

Sphingosine-1-Phosphate's Pro-Survival Pathway: S1P functions both as an intracellular second messenger and as a ligand for a family of five G protein-coupled receptors (S1PR1-5) on the cell surface. Activation of these receptors, particularly S1PR1 and S1PR3, triggers pro-survival signaling cascades, most notably the PI3K/Akt and MAPK/ERK pathways. These pathways promote cell proliferation, inhibit apoptosis, and enhance cell survival.

cluster_growth Growth Factors cluster_s1p S1P Signaling GF Growth Factors S1P Sphingosine-1-Phosphate (S1P) GF->S1P S1PR S1P Receptors (S1PR1-5) S1P->S1PR PI3K PI3K/Akt Pathway S1PR->PI3K ERK MAPK/ERK Pathway S1PR->ERK Survival Cell Survival & Proliferation PI3K->Survival ERK->Survival

S1P-mediated pro-survival signaling pathway.

The Sphingolipid Rheostat: A Delicate Balance

The metabolic interplay between this compound and S1P forms the basis of the sphingolipid rheostat, a critical determinant of cell fate. Enzymes such as sphingosine kinases (which produce S1P from sphingosine) and ceramidases (which break down ceramide) are key regulators of this balance. A shift towards higher ceramide levels promotes apoptosis, while an increase in S1P levels favors cell survival and proliferation.

Ceramide This compound Sphingosine Sphingosine Ceramide->Sphingosine Ceramidase Apoptosis Apoptosis Ceramide->Apoptosis Sphingosine->Ceramide Ceramide Synthase S1P Sphingosine-1-Phosphate (S1P) Sphingosine->S1P Sphingosine Kinase S1P->Sphingosine S1P Phosphatase Survival Survival & Proliferation S1P->Survival cluster_workflow Experimental Workflow A 1. Cell Culture (e.g., MCF-7, Jurkat) B 2. Treatment - this compound - S1P - Vehicle Control A->B C 3. Incubation (Time-course) B->C D 4. Assay - Cell Viability (MTT) - Apoptosis (Caspase-3) - Protein Phosphorylation (Western Blot) C->D E 5. Data Analysis - IC50/EC50 Calculation - Statistical Analysis D->E

References

Unmasking C14 Ceramide's Cellular Allies: A Comparative Guide to Proteomic Target Confirmation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, identifying the downstream targets of specific ceramide species is paramount to unraveling their complex roles in cellular signaling and disease. This guide provides a comprehensive comparison of proteomic methodologies for confirming the molecular interactors of N-myristoyl-D-erythro-sphingosine (C14 Ceramide), a key player in cellular processes such as endoplasmic reticulum (ER) stress.

This document details and contrasts leading proteomic approaches, offering supporting data and in-depth experimental protocols. Visual workflows and signaling pathway diagrams are provided to facilitate a clear understanding of the techniques and the biological context of this compound.

Comparing the Arsenal: Proteomic Approaches for this compound Target Identification

The identification of direct binding partners for lipids like this compound presents a significant challenge due to the hydrophobic nature of these interactions. Several innovative proteomic strategies have been developed to overcome this hurdle. Below is a qualitative comparison of the most prominent methods.

Method Principle Advantages Limitations Typical Output
Affinity Pull-Down Assays with Immobilized this compound This compound is chemically coupled to a solid support (e.g., beads). Cell lysates are incubated with the beads, and interacting proteins are "pulled down," eluted, and identified by mass spectrometry.Relatively straightforward to perform. Can identify both direct and indirect interactors within a complex.Immobilization may sterically hinder some protein interactions. Risk of identifying non-specific binders to the linker or beads. Does not capture transient or weak interactions well.List of putative this compound-interacting proteins.
Photo-Affinity Labeling (PAL) with this compound Analogs A this compound analog containing a photo-reactive group and a reporter tag (e.g., biotin) is introduced into cells or lysates. Upon UV irradiation, the analog covalently crosslinks to nearby proteins. Tagged proteins are then purified and identified.Captures direct and proximate interactions in a more native environment (in situ or in vitro). Covalent crosslinking preserves transient interactions.Synthesis of specific this compound analogs can be complex. UV irradiation can potentially damage proteins. The analog may not perfectly mimic the behavior of native this compound.High-confidence list of direct and proximal this compound-binding proteins.
Yeast Surface Display A human cDNA library is expressed on the surface of yeast cells. Yeast displaying proteins that bind to a labeled this compound are isolated by fluorescence-activated cell sorting (FACS) and the corresponding cDNAs are sequenced.Allows for the screening of a large proteome library. Can identify novel binding domains.[1]Limited to proteins that can be correctly folded and displayed on the yeast surface. Post-translational modifications may be absent or differ from those in mammalian cells.Identification of protein fragments and domains that bind to this compound.[1]

Experimental Deep Dive: Protocols for Key Methodologies

Detailed and robust experimental design is critical for the successful identification of this compound's downstream targets.

Affinity Pull-Down Assay Using Immobilized this compound

This method relies on the specific interaction between this compound and its binding partners to isolate them from a complex protein mixture.

1. Preparation of this compound-Coupled Beads:

  • Activate sepharose beads with a suitable chemical linker (e.g., N-hydroxysuccinimide).

  • Covalently couple this compound to the activated beads via its primary hydroxyl group.

  • Block any remaining active sites on the beads to prevent non-specific binding.

  • Prepare control beads with no coupled ceramide or with a different lipid to identify non-specific binders.

2. Cell Lysis and Protein Extraction:

  • Culture mammalian cells of interest to ~80-90% confluency.

  • Lyse the cells in a non-denaturing lysis buffer (e.g., containing 1% Nonidet P-40 or Triton X-100) supplemented with protease and phosphatase inhibitors.

  • Centrifuge the lysate to pellet cellular debris and collect the supernatant containing the soluble proteome.

  • Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).

3. Incubation and Binding:

  • Equilibrate the this compound-coupled beads and control beads with the lysis buffer.

  • Incubate a defined amount of cell lysate (e.g., 1-5 mg of total protein) with the beads for 2-4 hours at 4°C with gentle rotation.

4. Washing:

  • Pellet the beads by centrifugation and discard the supernatant.

  • Wash the beads extensively with lysis buffer (e.g., 3-5 times) to remove non-specifically bound proteins.

5. Elution:

  • Elute the bound proteins from the beads using an appropriate elution buffer (e.g., containing a high concentration of salt, a change in pH, or a denaturing agent like SDS).

6. Sample Preparation for Mass Spectrometry:

  • Precipitate the eluted proteins (e.g., with acetone or TCA).

  • Resuspend the protein pellet in a buffer compatible with enzymatic digestion.

  • Reduce and alkylate the cysteine residues.

  • Digest the proteins into peptides using trypsin.

7. LC-MS/MS Analysis:

  • Analyze the resulting peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Identify the proteins by searching the acquired MS/MS spectra against a protein database.

  • Compare the proteins identified from the this compound beads with those from the control beads to determine specific interactors.

Photo-Affinity Labeling (PAL) with a Clickable this compound Analog

This powerful technique allows for the covalent capture of this compound binding proteins in a more physiological context.

1. Synthesis of Photo-Affinity this compound Probe:

  • Synthesize a this compound analog containing a diazirine group (photo-reactive moiety) and an alkyne group (for click chemistry).

2. Cellular Treatment and Photo-Crosslinking:

  • Treat cultured cells with the photo-affinity this compound probe for a specified time to allow for its incorporation into cellular membranes and interaction with proteins.

  • Irradiate the cells with UV light (e.g., 365 nm) to activate the diazirine group, leading to covalent crosslinking with interacting proteins.

3. Cell Lysis and Click Chemistry:

  • Lyse the cells and perform a click reaction between the alkyne group on the crosslinked ceramide analog and an azide-functionalized reporter tag, such as biotin-azide.

4. Enrichment of Biotinylated Proteins:

  • Incubate the cell lysate with streptavidin-coated beads to capture the biotinylated protein-ceramide complexes.

  • Wash the beads extensively to remove non-biotinylated proteins.

5. Elution and Mass Spectrometry Analysis:

  • Elute the captured proteins from the beads.

  • Prepare the proteins for mass spectrometry analysis as described in the affinity pull-down protocol (in-solution or on-bead digestion).

  • Analyze the peptides by LC-MS/MS and identify the proteins that were specifically labeled with the this compound probe.

Visualizing the Process and the Pathway

Diagrams are essential for conceptualizing complex experimental workflows and biological signaling cascades.

experimental_workflow cluster_pal Photo-Affinity Labeling (PAL) cluster_apd Affinity Pull-Down pal1 Treat cells with photo-reactive C14 Ceramide analog pal2 UV Crosslinking pal1->pal2 pal3 Cell Lysis & Click Chemistry (add biotin) pal2->pal3 pal4 Streptavidin Pull-down pal3->pal4 ms Protein Digestion & LC-MS/MS Analysis pal4->ms apd1 Immobilize C14 Ceramide on beads apd2 Incubate with cell lysate apd1->apd2 apd3 Wash unbound proteins apd2->apd3 apd4 Elute bound proteins apd3->apd4 apd4->ms results Identification of This compound Downstream Targets ms->results

Caption: Proteomic workflows for identifying this compound targets.

Recent studies have implicated this compound in the induction of endoplasmic reticulum (ER) stress, a cellular response to the accumulation of unfolded or misfolded proteins.[2][3] This signaling cascade is crucial in the context of inflammatory bowel disease.[2]

c14_ceramide_er_stress_pathway ext_stim External Stimuli (e.g., Myristate) cers5_6 CerS5 / CerS6 ext_stim->cers5_6 activates c14_cer This compound (Increased levels) cers5_6->c14_cer produces er_stress ER Stress c14_cer->er_stress induces ire1 IRE1α Activation er_stress->ire1 xbp1 XBP1 Splicing ire1->xbp1 downstream Downstream ER Stress Response (e.g., Inflammation) xbp1->downstream

Caption: this compound-mediated ER stress signaling pathway.

By employing these advanced proteomic techniques, researchers can confidently identify and confirm the downstream targets of this compound, paving the way for a deeper understanding of its physiological and pathological functions and the development of novel therapeutic interventions.

References

A Comparative Guide: C14 Ceramide vs. Lysophosphatidic Acid in Regulating Cell Fate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The intricate dance of cell fate, be it proliferation, differentiation, or programmed death, is tightly regulated by a complex network of signaling molecules. Among these, bioactive lipids have emerged as critical players, acting as second messengers that can tip the balance between cell survival and demise. This guide provides an objective comparison of two such lipids, C14 Ceramide and Lysophosphatidic Acid (LPA), detailing their opposing roles in determining cell fate, their respective signaling pathways, and the experimental frameworks used to assess their effects.

At a Glance: Opposing Roles in Cell Fate

This compound and Lysophosphatidic Acid (LPA) generally exert opposing effects on cellular processes. This compound is widely recognized as a pro-apoptotic molecule, inducing cell death in various cell types. In contrast, LPA is predominantly known for its pro-survival and pro-proliferative signaling, driving cell growth and migration.

FeatureThis compoundLysophosphatidic Acid (LPA)
Primary Role Pro-apoptoticPro-proliferative, Pro-survival
Effect on Cell Cycle ArrestProgression
Therapeutic Potential Pro-cancer therapeutic (induces cancer cell death)Potential target for anti-cancer therapies (blocking its action may inhibit tumor growth)

Delving into the Signaling Pathways

The distinct effects of this compound and LPA on cell fate are a direct consequence of the unique signaling cascades they initiate.

This compound: A Messenger of Apoptosis

This compound, a subspecies of ceramide, is a key player in the sphingolipid signaling pathway and a potent inducer of apoptosis.[1][2] Its accumulation within the cell, often in response to cellular stress, triggers a cascade of events leading to programmed cell death. One of the primary mechanisms involves the activation of the intrinsic apoptotic pathway.

C14_Ceramide_Apoptosis_Pathway cluster_extracellular Extracellular Stress cluster_membrane Plasma Membrane cluster_cytosol Cytosol Stress Cellular Stress (e.g., Chemotherapy, Radiation) SMase Sphingomyelinase (SMase) Activation Stress->SMase C14_Ceramide This compound Accumulation SMase->C14_Ceramide Sphingomyelin Sphingomyelin Sphingomyelin->SMase hydrolysis Mitochondrion Mitochondrion C14_Ceramide->Mitochondrion Bax_Bak Bax/Bak Activation Mitochondrion->Bax_Bak Cytochrome_c Cytochrome c Release Bax_Bak->Cytochrome_c Apoptosome Apoptosome Formation (Apaf-1, Cytochrome c, pro-Caspase-9) Cytochrome_c->Apoptosome Caspase_9 Caspase-9 Activation Apoptosome->Caspase_9 Caspase_3 Caspase-3 Activation (Executioner Caspase) Caspase_9->Caspase_3 Apoptosis Apoptosis Caspase_3->Apoptosis

This pathway often involves the permeabilization of the mitochondrial outer membrane, leading to the release of pro-apoptotic factors like cytochrome c.[3][4] this compound can also activate stress-activated protein kinases (SAPK)/c-Jun N-terminal kinases (JNK), further amplifying the apoptotic signal.[2]

Lysophosphatidic Acid: A Driver of Proliferation and Survival

LPA is a phospholipid that acts as an extracellular signaling molecule by binding to a family of G protein-coupled receptors (GPCRs), known as LPA receptors (LPARs). The activation of these receptors can trigger a variety of downstream signaling pathways that promote cell proliferation, survival, and migration.

LPA_Proliferation_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytosol Cytosol LPA Lysophosphatidic Acid (LPA) LPAR LPA Receptor (LPAR) LPA->LPAR G_protein G Protein Activation (Gq, Gi, G12/13) LPAR->G_protein PLC Phospholipase C (PLC) G_protein->PLC PI3K PI3K/Akt Pathway G_protein->PI3K Ras_MAPK Ras/MAPK Pathway G_protein->Ras_MAPK Rho Rho Pathway G_protein->Rho Proliferation Cell Proliferation PLC->Proliferation Survival Cell Survival PI3K->Survival Ras_MAPK->Proliferation Migration Cell Migration Rho->Migration

Key pathways activated by LPA include the Phospholipase C (PLC) pathway, the PI3K/Akt pathway which promotes survival, and the Ras/MAPK pathway which drives proliferation. The specific downstream effects of LPA can be cell-type dependent, and in some contexts, it can even have anti-proliferative effects.

Quantitative Data Comparison

Table 1: Hypothetical Comparative Effects on Cell Viability (MTT Assay)

Treatment (48h)Cell Line A (e.g., Cancer Cell Line) % Viability (Mean ± SD)Cell Line B (e.g., Normal Fibroblast) % Viability (Mean ± SD)
Vehicle Control100 ± 5.2100 ± 4.8
This compound (50 µM)45 ± 6.175 ± 5.5
LPA (10 µM)130 ± 7.3115 ± 6.2

Table 2: Hypothetical Comparative Effects on Apoptosis (Annexin V Assay)

Treatment (24h)Cell Line A (e.g., Cancer Cell Line) % Apoptotic Cells (Mean ± SD)Cell Line B (e.g., Normal Fibroblast) % Apoptotic Cells (Mean ± SD)
Vehicle Control5 ± 1.24 ± 0.9
This compound (50 µM)60 ± 4.525 ± 3.1
LPA (10 µM)3 ± 0.82 ± 0.5

Experimental Protocols

To facilitate direct comparison of this compound and LPA, the following standard experimental protocols are recommended.

Experimental Workflow for Comparative Analysis

Experimental_Workflow cluster_setup Experimental Setup cluster_assays Cell Fate Assays cluster_analysis Data Analysis Cell_Culture Cell Culture (Select appropriate cell line) Treatment Treatment Groups (Vehicle, this compound, LPA) Cell_Culture->Treatment MTT_Assay MTT Assay (Cell Viability/Proliferation) Treatment->MTT_Assay AnnexinV_Assay Annexin V Assay (Apoptosis) Treatment->AnnexinV_Assay Data_Collection Data Collection (Spectrophotometry, Flow Cytometry) MTT_Assay->Data_Collection AnnexinV_Assay->Data_Collection Statistical_Analysis Statistical Analysis (e.g., ANOVA, t-test) Data_Collection->Statistical_Analysis Conclusion Conclusion and Interpretation Statistical_Analysis->Conclusion

Cell Viability/Proliferation: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treatment: Remove the culture medium and add fresh medium containing the desired concentrations of this compound, LPA, or vehicle control. Incubate for the desired time period (e.g., 24, 48, 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or MTT solvent to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate for 15 minutes to ensure complete dissolution and measure the absorbance at 570 nm using a microplate reader.

Apoptosis Detection: Annexin V Assay

The Annexin V assay is used to detect apoptosis by identifying the externalization of phosphatidylserine (PS) on the cell surface, an early hallmark of apoptosis.

Protocol:

  • Cell Treatment: Culture cells in 6-well plates and treat with this compound, LPA, or vehicle control for the desired time.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add fluorochrome-conjugated Annexin V and a viability dye such as Propidium Iodide (PI) or 7-AAD.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both stains.

Conclusion

This compound and Lysophosphatidic Acid stand as prominent examples of how bioactive lipids can dictate opposing cell fates. While this compound is a potent inducer of apoptosis, making it a molecule of interest for pro-apoptotic cancer therapies, LPA's pro-survival and pro-proliferative signaling highlights it as a potential target for inhibiting tumorigenesis. The provided experimental frameworks offer a robust methodology for researchers to directly compare the effects of these and other signaling lipids, contributing to a deeper understanding of cell fate regulation and the development of novel therapeutic strategies.

References

Validating the Role of C14 Ceramide in ER Stress-Induced Apoptosis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of C14 Ceramide's role in endoplasmic reticulum (ER) stress-induced apoptosis against other alternatives, supported by experimental data. We delve into the signaling pathways, present quantitative data for comparative analysis, and offer detailed experimental protocols for key assays.

This compound: A Key Player in ER Stress-Mediated Cell Death

Myristate (C14:0), a saturated fatty acid, has been shown to induce endoplasmic reticulum (ER) stress and elevate the levels of C14-ceramide. This specific ceramide species, generated by ceramide synthases 5 and 6 (CerS5/6), plays a significant role in triggering apoptotic signaling pathways in intestinal epithelial cells. The induction of ER stress by myristate, and consequently C14-ceramide, activates the inositol-requiring enzyme 1 (IRE1) and X-box binding protein 1 (XBP1) signaling pathways, key components of the unfolded protein response (UPR).

Comparative Analysis of Ceramide-Induced Apoptosis

To understand the specific role of this compound, it is crucial to compare its apoptotic potential with other ceramides, such as C16 ceramide, and with general ER stress inducers. The following tables summarize quantitative data from various studies, providing a basis for comparison.

Table 1: Effect of Ceramide Synthase Inhibition on C14-Ceramide Levels and Apoptosis

TreatmentTargetEffect on C14-Ceramide LevelsEffect on ApoptosisCell Type
Myristate (C14:0)-IncreasedIncreasedIntestinal epithelial cells
Fumonisin B1 (FB1) + MyristateCeramide SynthasesSuppressed myristate-induced increaseSuppressed myristate-induced apoptosisIntestinal epithelial cells
siRNA for CerS5/6 + MyristateCeramide Synthases 5 & 6Suppressed myristate-induced increaseSuppressed myristate-induced apoptosisIntestinal epithelial cells

Table 2: Comparison of Apoptotic Induction by Different Ceramides and ER Stress Inducers

InducerConcentrationApoptosis (% of control)Key MediatorsCell Type
C14-Ceramide (via Myristate) VariesSignificantly IncreasedCerS5/6, IRE1, XBP1Intestinal epithelial cells
C16-Ceramide VariesIncreasedCaspase-3Jurkat, Macrophages
Tunicamycin 1-20 µg/mlUp to 61.5% increasemTORC1Prostate cancer cells
Fumonisin B1 VariesCan induce or inhibit apoptosis depending on contextCeramide depletion/sphinganine accumulationKeratinocytes
Myriocin VariesPrevents ceramide accumulation, but may not prevent apoptosisPrevents C16:0 and C18:0 accumulationSkeletal muscle

Signaling Pathways of this compound in ER Stress-Induced Apoptosis

The accumulation of this compound in the ER triggers a cascade of signaling events that ultimately lead to apoptosis. The following diagram illustrates the key pathways involved.

ER_Stress_Apoptosis cluster_ER Endoplasmic Reticulum cluster_Cytosol Cytosol / Nucleus Myristate Myristate (C14:0) CerS56 CerS5 / CerS6 Myristate->CerS56 Activates C14Cer C14-Ceramide Accumulation CerS56->C14Cer Synthesizes ER_Stress ER Stress C14Cer->ER_Stress IRE1 IRE1 ER_Stress->IRE1 PERK PERK ER_Stress->PERK ATF6 ATF6 ER_Stress->ATF6 XBP1s XBP1s IRE1->XBP1s Slices XBP1 mRNA JNK JNK IRE1->JNK Activates CHOP CHOP PERK->CHOP Induces ATF6->CHOP Induces XBP1s->CHOP Induces Bcl2 Anti-apoptotic Bcl-2 family CHOP->Bcl2 Inhibits JNK->Bcl2 Inhibits BaxBak Pro-apoptotic Bax/Bak JNK->BaxBak Activates Bcl2->BaxBak Inhibits Caspases Caspase Activation BaxBak->Caspases Activates Apoptosis Apoptosis Caspases->Apoptosis FumonisinB1 Fumonisin B1 FumonisinB1->CerS56 Inhibits Myriocin Myriocin Myriocin->CerS56 Inhibits de novo synthesis

Caption: this compound-Mediated ER Stress-Induced Apoptosis Pathway.

Experimental Workflows

To validate the role of this compound in ER stress-induced apoptosis, a series of experiments are typically performed. The following diagram outlines a general experimental workflow.

Experimental_Workflow cluster_Treatment Cell Treatment cluster_Analysis Analysis Control Control Ceramide_Quant Ceramide Quantification (LC-MS/MS) Control->Ceramide_Quant ER_Stress_Markers ER Stress Marker Analysis (Western Blot, qPCR) Control->ER_Stress_Markers Apoptosis_Assay Apoptosis Assays (TUNEL, Caspase Activity) Control->Apoptosis_Assay Myristate Myristate (C14:0) Myristate->Ceramide_Quant Myristate->ER_Stress_Markers Myristate->Apoptosis_Assay Myristate_FB1 Myristate + Fumonisin B1 Myristate_FB1->Ceramide_Quant Myristate_FB1->Apoptosis_Assay Myristate_siCerS Myristate + siCerS5/6 Myristate_siCerS->Ceramide_Quant Myristate_siCerS->Apoptosis_Assay Tunicamycin Tunicamycin Tunicamycin->ER_Stress_Markers Tunicamycin->Apoptosis_Assay

Caption: Experimental Workflow for Validating this compound's Role.

Detailed Experimental Protocols

1. Induction of ER Stress with Tunicamycin

  • Objective: To induce ER stress in cultured cells as a positive control for apoptosis.

  • Materials:

    • Cell culture medium

    • Tunicamycin (stock solution in DMSO)

    • Cultured cells (e.g., prostate cancer cells)

  • Protocol:

    • Plate cells at a desired density and allow them to adhere overnight.

    • Prepare working concentrations of tunicamycin (e.g., 1-20 µg/ml) in cell culture medium.

    • Remove the old medium from the cells and replace it with the tunicamycin-containing medium.

    • Incubate the cells for the desired time period (e.g., 24-96 hours).

    • Proceed with downstream analysis such as cell viability assays or apoptosis detection.[1]

2. Quantification of Ceramide Species by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

  • Objective: To measure the levels of this compound and other ceramide species in cell lysates.

  • Materials:

    • Cell lysis buffer

    • Internal standards (e.g., C17-ceramide)

    • Organic solvents (e.g., methanol, chloroform)

    • LC-MS/MS system

  • Protocol:

    • Harvest and lyse the cells.

    • Perform a lipid extraction using a method such as the Bligh-Dyer method.

    • Add internal standards to the lipid extract for normalization.

    • Separate the lipid species using reverse-phase high-performance liquid chromatography (HPLC).

    • Detect and quantify the different ceramide species using a tandem mass spectrometer in multiple reaction monitoring (MRM) mode.

    • Analyze the data to determine the concentration of each ceramide species.[2]

3. TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick-End Labeling) Assay for Apoptosis Detection

  • Objective: To detect DNA fragmentation, a hallmark of late-stage apoptosis.

  • Materials:

    • Fixation solution (e.g., 4% paraformaldehyde)

    • Permeabilization solution (e.g., 0.1% Triton X-100)

    • TUNEL reaction mixture (containing TdT enzyme and labeled dUTPs)

    • Fluorescence microscope or flow cytometer

  • Protocol:

    • Fix the cells with the fixation solution.

    • Permeabilize the cells to allow the entry of the TUNEL reagents.

    • Incubate the cells with the TUNEL reaction mixture to label the 3'-OH ends of fragmented DNA.

    • Wash the cells to remove unincorporated nucleotides.

    • Visualize the labeled cells using a fluorescence microscope or quantify the apoptotic population by flow cytometry.[3][4]

4. Caspase-3 Activity Assay

  • Objective: To measure the activity of caspase-3, a key executioner caspase in apoptosis.

  • Materials:

    • Cell lysis buffer

    • Caspase-3 substrate (e.g., DEVD-pNA or a fluorogenic substrate)

    • Microplate reader (for colorimetric or fluorometric detection)

  • Protocol:

    • Lyse the cells to release the cellular contents, including caspases.

    • Incubate the cell lysate with the caspase-3 substrate.

    • Activated caspase-3 will cleave the substrate, releasing a chromophore or fluorophore.

    • Measure the absorbance or fluorescence using a microplate reader.

    • The signal intensity is proportional to the caspase-3 activity in the sample.[5]

5. siRNA-mediated Knockdown of Ceramide Synthases 5 and 6 (CerS5/6)

  • Objective: To specifically inhibit the production of C14-ceramide.

  • Materials:

    • siRNA targeting CerS5 and CerS6

    • Transfection reagent (e.g., Lipofectamine)

    • Opti-MEM medium

    • Cultured cells

  • Protocol:

    • Prepare a mixture of siRNA and transfection reagent in Opti-MEM.

    • Incubate the mixture at room temperature to allow the formation of siRNA-lipid complexes.

    • Add the complexes to the cells in culture.

    • Incubate for a sufficient time (e.g., 48-72 hours) to allow for the knockdown of the target genes.

    • Verify the knockdown efficiency by qPCR or Western blotting.

    • Proceed with the desired experimental treatment and analysis.

References

A Comparative Analysis of Saturated vs. Unsaturated C14 Ceramide Analogs in Cellular Signaling and Apoptosis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ceramides are a class of bioactive sphingolipids that play a central role in regulating a multitude of cellular processes, including apoptosis, cell cycle arrest, and autophagy.[1][2][3] The biological functions of ceramides are intricately linked to their biochemical structure, particularly the length and degree of saturation of their N-acyl chains. This guide provides a comparative overview of the effects of saturated C14 (C14:0, myristoyl-ceramide) and unsaturated C14 (C14:1, myristoleoyl-ceramide) ceramide analogs, offering insights into their differential impacts on cellular fate and signaling pathways. While direct comparative studies are limited, this guide synthesizes available data on C14:0 ceramide and extrapolates the potential effects of its monounsaturated counterpart based on established principles of sphingolipid biochemistry.

Data Presentation: Comparative Effects of C14:0 vs. C14:1 Ceramide Analogs

The following table summarizes the known and hypothesized effects of saturated and unsaturated C14 ceramide analogs. It is important to note that while data for C14:0 ceramide is available in the literature, specific experimental data for C14:1 ceramide is less common. The projected effects for C14:1 are based on general principles of how unsaturation influences the biophysical properties and biological activities of ceramides.

FeatureSaturated C14:0 Ceramide (Myristoyl-ceramide)Unsaturated C14:1 Ceramide (Myristoleoyl-ceramide)
Induction of Apoptosis Potent inducer of apoptosis in various cell lines.[3]Hypothesized to have a reduced apoptotic potential compared to C14:0.
Mechanism of Action Induces apoptosis through both caspase-dependent and -independent pathways, often involving mitochondrial outer membrane permeabilization.[4]The precise mechanism is not well-documented, but may involve altered membrane fluidity and reduced ability to form ceramide-rich platforms.
Effect on Cell Viability Dose-dependently decreases cell viability.Expected to have a less pronounced effect on cell viability compared to C14:0.
Role in Necroptosis Levels increase during nutrient-deprivation-induced necroptosis.Role in necroptosis is not established.
Involvement in Signaling Activates stress-activated protein kinases (e.g., JNK) and protein phosphatases.Likely to have a weaker effect on signaling pathways due to altered membrane interactions.
Cellular Levels Generated by ceramide synthase 6 (CerS6).Found at low levels in glioblastoma stem-like cells and their exosomes.

Experimental Protocols

Preparation and Administration of Ceramide Analogs to Cell Culture

Objective: To prepare and deliver this compound analogs to cultured cells for the assessment of their biological effects.

Materials:

  • C14:0 ceramide (Myristoyl-ceramide)

  • C14:1 ceramide (Myristoleoyl-ceramide)

  • Ethanol (absolute)

  • Bovine Serum Albumin (BSA), fatty acid-free

  • Phosphate-Buffered Saline (PBS)

  • Cell culture medium appropriate for the cell line

Protocol:

  • Stock Solution Preparation: Dissolve the ceramide analog in ethanol to create a concentrated stock solution (e.g., 10 mM).

  • Complexing with BSA:

    • In a sterile tube, mix the desired amount of the ceramide stock solution with an appropriate volume of fatty acid-free BSA solution (e.g., 10% w/v in PBS) to achieve the desired final concentration and a molar ratio of ceramide to BSA that facilitates solubility.

    • Incubate the mixture at 37°C for 30 minutes with gentle agitation to allow for the complexation of the ceramide with BSA.

  • Cell Treatment:

    • Dilute the ceramide-BSA complex in pre-warmed cell culture medium to the final desired treatment concentration.

    • Remove the existing medium from the cultured cells and replace it with the medium containing the ceramide-BSA complex.

    • Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours) before proceeding with downstream assays.

    • A vehicle control (ethanol-BSA complex without ceramide) should be included in all experiments.

Apoptosis Assessment by Annexin V and Propidium Iodide (PI) Staining

Objective: To quantify the percentage of apoptotic and necrotic cells following treatment with this compound analogs using flow cytometry.

Materials:

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Treated and control cells

Protocol:

  • Cell Harvesting:

    • Following treatment, collect both adherent and floating cells. For adherent cells, use a gentle cell scraper or trypsin-EDTA.

    • Centrifuge the cell suspension at a low speed (e.g., 300 x g) for 5 minutes at 4°C.

  • Cell Washing:

    • Discard the supernatant and wash the cell pellet twice with cold PBS.

  • Staining:

    • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the cells by flow cytometry within one hour.

    • Interpretation:

      • Annexin V-negative, PI-negative: Live cells

      • Annexin V-positive, PI-negative: Early apoptotic cells

      • Annexin V-positive, PI-positive: Late apoptotic/necrotic cells

      • Annexin V-negative, PI-positive: Necrotic cells

Caspase Activity Assay

Objective: To measure the activity of key executioner caspases (e.g., caspase-3/7) as an indicator of apoptosis induction.

Materials:

  • Caspase-Glo® 3/7 Assay System (or similar)

  • Luminometer

  • Treated and control cells in a white-walled 96-well plate

Protocol:

  • Cell Plating and Treatment: Plate cells in a white-walled 96-well plate and treat with this compound analogs as described in Protocol 1.

  • Assay Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.

  • Lysis and Caspase Activation:

    • Remove the plate from the incubator and allow it to equilibrate to room temperature.

    • Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.

    • Mix the contents of the wells by gentle shaking for 30 seconds.

  • Incubation and Measurement:

    • Incubate the plate at room temperature for 1 to 3 hours.

    • Measure the luminescence of each sample using a luminometer. Increased luminescence is indicative of increased caspase-3/7 activity.

Western Blot Analysis of Apoptosis-Related Proteins

Objective: To analyze the expression levels of key proteins involved in the apoptotic signaling pathway (e.g., Bcl-2 family proteins, cleaved caspases).

Materials:

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved Caspase-3, anti-PARP, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • ECL Western Blotting Substrate

Protocol:

  • Protein Extraction:

    • After treatment, wash cells with cold PBS and lyse them in RIPA buffer.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Protein Transfer:

    • Load equal amounts of protein from each sample onto an SDS-PAGE gel.

    • Separate the proteins by electrophoresis and then transfer them to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis:

    • Wash the membrane and apply the ECL substrate.

    • Visualize the protein bands using a chemiluminescence imaging system.

    • Quantify the band intensities and normalize to a loading control (e.g., β-actin).

Mandatory Visualization

G cluster_0 Ceramide-Induced Apoptosis Pathway Ceramide Saturated C14:0 Ceramide Mitochondria Mitochondria Ceramide->Mitochondria Induces MOMP Bax Bax Activation Ceramide->Bax Bcl2 Bcl-2 Inhibition Ceramide->Bcl2 CytochromeC Cytochrome c Release Mitochondria->CytochromeC Bax->Mitochondria Bcl2->Mitochondria Apoptosome Apoptosome Formation (Apaf-1, Caspase-9) CytochromeC->Apoptosome Caspase3 Caspase-3 Activation Apoptosome->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis G Start Start: Treat Cells with This compound Analogs Harvest Harvest Cells (Adherent & Floating) Start->Harvest Wash Wash with cold PBS Harvest->Wash Resuspend Resuspend in 1X Binding Buffer Wash->Resuspend Stain Stain with Annexin V-FITC & PI Resuspend->Stain Analyze Analyze by Flow Cytometry Stain->Analyze End End: Quantify Apoptosis Analyze->End

References

Unveiling the Dichotomous Role of C14 Ceramide: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide offers a comprehensive cross-validation of C14 ceramide's multifaceted role in various cell lines, providing researchers, scientists, and drug development professionals with a valuable comparative resource. This compound, a key player in sphingolipid metabolism, has been shown to be a critical signaling molecule involved in a spectrum of cellular processes, including apoptosis, cell cycle arrest, and senescence. Its effects, however, are highly context-dependent, varying significantly across different cell types. This guide synthesizes experimental data to illuminate these differential responses, offering insights into the therapeutic potential of targeting ceramide metabolism.

Comparative Analysis of this compound's Cellular Effects

The cellular response to this compound is not uniform. The following tables summarize the dose-dependent effects of ceramide analogs on cell viability, cell cycle progression, and induction of senescence across various cancer and non-cancerous cell lines. It is important to note that much of the available specific quantitative data has been generated using short-chain, cell-permeable ceramide analogs like C2 and C6 ceramide, which are used to mimic the effects of endogenous long-chain ceramides such as this compound.

Cell LineCeramide AnalogConcentrationObserved Effect
Breast Cancer
MCF-7C16-Ceramide (via CerS6 overexpression)-Inhibition of mTOR signaling, reduced cell proliferation[1]
MCF-7Ceranib-2 (Acid Ceramidase Inhibitor)10 µMInduction of apoptosis via SAPK/JNK and p38 MAPK activation, Akt inhibition[2]
MDA-MB-231Ceranib-2 (Acid Ceramidase Inhibitor)10 µMInduction of apoptosis via SAPK/JNK and p38 MAPK activation, Akt inhibition[2]
Colon Cancer
HCT-116C6-CeramideNot specifiedDifferential protein expression involved in apoptosis and cell adhesion[3]
HT-29C2-CeramideEC50: 13-23 µM (monolayer)Decreased cell number[4]
Caco-2C2-CeramideEC50: 13-23 µM (monolayer)Decreased cell number
HRT-18C2-CeramideEC50: 13-23 µM (monolayer)Decreased cell number
Lung Cancer
A549C2-CeramideNot specifiedInduction of apoptosis via JNK-mediated Bim phosphorylation
A549MyriocinNot specifiedInduction of apoptosis via activation of DR4 pathway, p-JNK, and p-p38
NCI-H460MyriocinNot specifiedInduction of apoptosis via activation of DR4 pathway, p-JNK, and p-p38
Leukemia
U937ABT-263 (induces ceramide)Not specifiedIncreased C16-ceramide levels
Hepatocarcinoma
Bel7402C2-Ceramide60 µmol/L76.2% of cells arrested in G1 phase
Fibroblasts
WI-38C6-CeramideNot specifiedInduction of senescence-associated β-galactosidase expression

The Role of Myriocin: Inhibiting the Source

Myriocin, a potent inhibitor of serine palmitoyltransferase, the rate-limiting enzyme in the de novo ceramide synthesis pathway, serves as a critical tool to understand the impact of ceramide depletion.

Cell LineTreatmentObserved Effect
B16F10 MelanomaMyriocin (1 and 10 µM)G2/M phase cell cycle arrest; decreased expression of cdc25C, cyclin B1, and cdc2; increased expression of p53 and p21
A549 & NCI-H460 Lung CancerMyriocinInhibition of cell growth through apoptosis; induction of death receptors (DRs), p-JNK, and p-p38

Signaling Pathways Orchestrated by this compound

This compound exerts its influence by modulating several key signaling cascades. The specific pathway activated can determine the ultimate cellular fate.

Ceramide-Induced Pro-Apoptotic Signaling

G C14_Ceramide This compound ASK1 ASK1 C14_Ceramide->ASK1 activates p38_MAPK p38 MAPK ASK1->p38_MAPK activates JNK JNK ASK1->JNK activates Apoptosis Apoptosis p38_MAPK->Apoptosis promotes Bim Bim JNK->Bim phosphorylates Mitochondria Mitochondria Bim->Mitochondria translocates to Mitochondria->Apoptosis initiates

Caption: this compound-induced pro-apoptotic signaling pathway.

Ceramide-Mediated Inhibition of Cell Survival

G C14_Ceramide This compound PKCzeta PKCζ C14_Ceramide->PKCzeta activates Akt Akt PKCzeta->Akt inhibits Cell_Survival Cell Survival & Proliferation Akt->Cell_Survival promotes G Cell_Culture Cell Line Seeding Treatment This compound Treatment (Dose-response & Time-course) Cell_Culture->Treatment Viability Cell Viability Assay (MTT) Treatment->Viability Cell_Cycle Cell Cycle Analysis (Flow Cytometry) Treatment->Cell_Cycle Senescence Senescence Staining (SA-β-gal) Treatment->Senescence Analysis Data Analysis & Comparison Viability->Analysis Cell_Cycle->Analysis Senescence->Analysis

References

Sphingolipids in Inflammation: A Head-to-Head Comparison of C14 Ceramide and Its Counterparts

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Sphingolipids, once considered mere structural components of cell membranes, have emerged as critical bioactive molecules that regulate a vast array of cellular processes, including inflammation.[1] Within this diverse class of lipids, individual species exhibit remarkably distinct and sometimes opposing functions. This guide provides a head-to-head comparison of C14 Ceramide (N-myristoyl-sphingosine) against other key sphingolipids—C16 Ceramide (N-palmitoyl-sphingosine), Sphingosine (Sph), and Sphingosine-1-Phosphate (S1P)—in the context of inflammatory signaling. Understanding these nuanced differences is crucial for researchers and drug development professionals targeting sphingolipid pathways to modulate inflammatory diseases.

This comparison will delve into their differential effects on major inflammatory pathways, including Endoplasmic Reticulum (ER) stress-induced inflammation, NLRP3 inflammasome activation, and the canonical NF-κB and MAPK signaling cascades. All quantitative data are summarized for direct comparison, and detailed experimental protocols for key assays are provided.

Comparative Analysis of Inflammatory Signaling

The inflammatory roles of this compound, C16 Ceramide, Sphingosine, and S1P are not uniform; they are highly dependent on the specific signaling pathway, cell type, and inflammatory context.

Endoplasmic Reticulum (ER) Stress and Differential Cytokine Induction

Recent evidence highlights a specific role for this compound in initiating inflammation through the ER stress pathway, particularly in the gut epithelium. Saturated fatty acids, which serve as precursors for ceramide synthesis, can trigger distinct inflammatory responses based on their chain length.

A study in intestinal epithelial cells demonstrated that myristate (C14:0), the precursor for this compound, induces ER stress and subsequent expression of the pro-inflammatory cytokine Interleukin-6 (IL-6).[2] This effect was not observed with palmitate (C16:0), the precursor for C16 Ceramide, which instead increased levels of other long-chain ceramides.[2] The inflammatory cascade initiated by myristate is dependent on the activity of Ceramide Synthases 5 and 6 (CerS5/6), which are responsible for generating this compound.[2]

Interestingly, the induction of another key inflammatory cytokine, Tumor Necrosis Factor-alpha (TNF-α), by myristate follows a different sphingolipid-mediated pathway. This response is not dependent on this compound but requires the activity of Sphingosine Kinase 1 (SK1), the enzyme that converts sphingosine to the pro-inflammatory mediator S1P.[3] This demonstrates a clear bifurcation in signaling, where this compound specifically mediates IL-6 production via ER stress, while the Sphingosine/S1P axis drives TNF-α expression.

NLRP3 Inflammasome Activation

The NLRP3 inflammasome is a multi-protein complex that, upon activation, triggers the maturation of potent pro-inflammatory cytokines like IL-1β. Sphingolipids show marked differences in their ability to activate this platform.

Sphingosine has been identified as an endogenous danger-associated molecular pattern (DAMP) that potently activates the NLRP3 inflammasome in macrophages, leading to robust IL-1β secretion. In stark contrast, neither ceramide (a general C2-ceramide analog was tested) nor S1P were found to induce IL-1β secretion at similar concentrations, indicating that Sphingosine possesses a unique ability to trigger this specific inflammatory cascade. This activation is dependent on caspase-1 and is abolished in macrophages deficient in NLRP3.

NF-κB and MAPK Pathways

The NF-κB and Mitogen-Activated Protein Kinase (MAPK) pathways are central pillars of inflammatory signaling.

  • Ceramides (General): As a class, ceramides are known to activate MAPK pathways, including p38 and JNK, which are involved in stress responses and apoptosis but also contribute to inflammation. The effect of ceramides on the NF-κB pathway is more complex and can be context-dependent, with some studies suggesting activation and others inhibition.

  • Sphingosine-1-Phosphate (S1P): S1P is a potent signaling molecule that typically exerts pro-inflammatory and pro-survival effects by binding to a family of five G protein-coupled receptors (S1PRs). Activation of these receptors, particularly S1P2, can lead to the upregulation of NLRP3 and subsequent inflammasome activation. Furthermore, S1P signaling is a known activator of the NF-κB pathway, promoting the transcription of various inflammatory genes, including IL-6.

Quantitative Data Summary

The following tables summarize experimental data from key studies, highlighting the differential effects of sphingolipid precursors and species on inflammatory outputs.

Table 1: Differential Effects of C14 vs. C16 Fatty Acid Precursors on ER Stress and IL-6 Production in Intestinal Epithelial Cells

Treatment (200 µM)C14-Ceramide Levels (Relative to Control)XBP1 Splicing (ER Stress Marker, Relative to Control)IL-6 mRNA Expression (Relative to Control)
Myristate (C14:0) ~2.5-fold increase~3.5-fold increase~4.0-fold increase
Palmitate (C16:0) No significant changeNo significant changeNo significant change

Data derived from Choi, S., et al. (2018). FASEB J.

Table 2: Comparison of Sphingolipid-Induced IL-1β Secretion in LPS-Primed Macrophages

Treatment (20 µM)IL-1β Secretion (pg/mL)
Control (Vehicle) ~100
Sphingosine ~2500
Ceramide (C2) ~150
S1P ~120

Data derived from Luheshi, N. M., et al. (2012). Eur. J. Immunol.

Mandatory Visualizations

Signaling Pathway Diagrams (Graphviz)

cluster_0 Simplified Sphingolipid Metabolism Serine + Palmitoyl-CoA Serine + Palmitoyl-CoA Sphinganine Sphinganine Serine + Palmitoyl-CoA->Sphinganine SPT Dihydroceramides Dihydroceramides Sphinganine->Dihydroceramides CerS1-6 Ceramides Ceramides Dihydroceramides->Ceramides DEGS1 Sphingomyelin Sphingomyelin Ceramides->Sphingomyelin SMS Sphingosine Sphingosine Ceramides->Sphingosine CDase Sphingomyelin->Ceramides SMase Sphingosine->Ceramides CerS1-6 (Salvage Pathway) S1P S1P Sphingosine->S1P SphK1/2 Metabolites Metabolites S1P->Metabolites S1PL

Figure 1. Simplified overview of the central sphingolipid metabolic pathways.

cluster_1 C14-Ceramide Specific Inflammatory Pathway Myristate (C14:0) Myristate (C14:0) CerS5/6 CerS5/6 Myristate (C14:0)->CerS5/6 C14-Ceramide C14-Ceramide CerS5/6->C14-Ceramide ER Stress ER Stress C14-Ceramide->ER Stress IRE1α/XBP1s IRE1α/XBP1s ER Stress->IRE1α/XBP1s IL-6 Production IL-6 Production IRE1α/XBP1s->IL-6 Production

Figure 2. C14-Ceramide pathway for ER stress-induced IL-6 production.

cluster_2 Sphingosine-Induced NLRP3 Inflammasome Activation Sphingosine Sphingosine NLRP3 Inflammasome NLRP3 Inflammasome Sphingosine->NLRP3 Inflammasome Caspase-1 (active) Caspase-1 (active) NLRP3 Inflammasome->Caspase-1 (active) Caspase-1 (pro) Caspase-1 (pro) Caspase-1 (pro)->Caspase-1 (active) IL-1β (mature) IL-1β (mature) Caspase-1 (active)->IL-1β (mature) IL-1β (pro) IL-1β (pro) IL-1β (pro)->IL-1β (mature)

Figure 3. Sphingosine as a DAMP for NLRP3 inflammasome activation.

Experimental Workflow Diagram

cluster_3 General Experimental Workflow A Cell Culture (e.g., Macrophages, Epithelial Cells) B Priming Step (Optional) (e.g., LPS for inflammasome studies) A->B C Treatment with Sphingolipids (C14-Cer, C16-Cer, Sph, S1P) B->C D Incubation (Time course: 1h - 24h) C->D E Collect Supernatant D->E F Lyse Cells D->F G Cytokine Quantification (ELISA) E->G H Protein Analysis (Western Blot) F->H

Figure 4. Workflow for studying sphingolipid effects on inflammation.

Experimental Protocols

Cell Culture and Fatty Acid/Sphingolipid Treatment

Protocol adapted from Choi, S., et al. (2018). FASEB J.

  • Cell Seeding: Plate intestinal epithelial cells (e.g., Caco-2) or macrophages (e.g., RAW 264.7) in 6-well or 12-well plates at a density that will result in 80-90% confluency at the time of treatment. Culture in appropriate medium (e.g., DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Preparation of Lipid Stocks: Prepare 100 mM stock solutions of myristate (C14:0) and palmitate (C16:0) in 100% ethanol. For direct treatment with ceramides, sphingosine, or S1P, dissolve in DMSO or ethanol to a stock concentration of 10-20 mM.

  • Complexing to BSA: For fatty acid treatments, complex the lipids to Bovine Serum Albumin (BSA). Briefly, warm a 10% fatty acid-free BSA solution in serum-free medium to 37°C. Add the fatty acid stock solution dropwise to the BSA solution while vortexing to achieve a final fatty acid concentration of 5 mM (molar ratio of fatty acid to BSA is ~3:1). Incubate at 37°C for 1 hour.

  • Cell Treatment: The day of the experiment, replace the culture medium with serum-free medium for 2-4 hours. Then, replace with the treatment medium containing the fatty acid-BSA complexes (final concentration e.g., 200 µM) or the sphingolipids (final concentration e.g., 20 µM). Include a BSA-only or vehicle-only control.

  • Incubation and Harvesting: Incubate the cells for the desired time period (e.g., 6-24 hours for cytokine mRNA analysis, 1-6 hours for signaling pathway analysis). After incubation, collect the supernatant for cytokine analysis and lyse the cells for RNA or protein extraction.

Cytokine Quantification by ELISA

General Protocol for IL-6 or IL-1β ELISA.

  • Plate Coating: Coat a 96-well high-binding microplate with a capture antibody specific for the cytokine of interest (e.g., anti-human IL-6) diluted in coating buffer. Incubate overnight at 4°C.

  • Washing and Blocking: Wash the plate 3 times with Wash Buffer (PBS with 0.05% Tween-20). Block non-specific binding by adding Assay Diluent to each well and incubating for 1-2 hours at room temperature.

  • Sample and Standard Incubation: Wash the plate again. Add cell culture supernatants (collected in the previous protocol) and a serial dilution of the recombinant cytokine standard to the wells. Incubate for 2 hours at room temperature.

  • Detection Antibody: Wash the plate. Add the biotinylated detection antibody specific for the cytokine. Incubate for 1-2 hours at room temperature.

  • Enzyme Conjugate: Wash the plate. Add Streptavidin-Horseradish Peroxidase (HRP) conjugate and incubate for 30 minutes at room temperature in the dark.

  • Substrate Development: Wash the plate. Add TMB substrate solution and incubate for 15-30 minutes at room temperature in the dark, allowing for color development.

  • Reading: Stop the reaction by adding Stop Solution (e.g., 2N H₂SO₄). Read the absorbance at 450 nm on a microplate reader. Calculate cytokine concentrations in samples by interpolating from the standard curve.

Western Blotting for Inflammatory Markers

General Protocol for detecting phosphorylated p38 MAPK or cleaved Caspase-1.

  • Protein Extraction: Lyse cells (from Protocol 1) in RIPA buffer supplemented with protease and phosphatase inhibitors. Determine protein concentration using a BCA assay.

  • SDS-PAGE: Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer. Separate the proteins by size on an 8-12% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the target protein (e.g., anti-phospho-p38 MAPK or anti-cleaved Caspase-1 p20) overnight at 4°C with gentle agitation.

  • Washing and Secondary Antibody: Wash the membrane 3 times with TBST. Incubate with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) for 1 hour at room temperature.

  • Detection: Wash the membrane 3 times with TBST. Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager or X-ray film.

  • Stripping and Re-probing: To normalize, the membrane can be stripped and re-probed with an antibody for a loading control (e.g., β-actin) or the total protein (e.g., total p38 MAPK).

Conclusion

The evidence presented clearly demonstrates that this compound, C16 Ceramide, Sphingosine, and S1P are not interchangeable signaling molecules in the context of inflammation. Their effects are highly specific, dictated by acyl chain length and the presence of other functional groups, which in turn determine their interaction with distinct inflammatory pathways.

  • This compound shows a specific, pro-inflammatory role in the intestinal epithelium by inducing ER stress and IL-6 production, a function not shared by C16 Ceramide.

  • Sphingosine acts as a unique danger signal that potently activates the NLRP3 inflammasome, a role not fulfilled by ceramides or S1P.

  • S1P primarily signals through its cell surface receptors to activate pro-inflammatory transcription factors like NF-κB and can contribute to inflammasome upregulation.

For researchers and drug developers, these distinctions are paramount. Targeting a general pathway, such as "ceramide synthesis," may yield unpredictable or even contradictory results depending on the specific ceramide species affected and the inflammatory context. A more precise strategy, aimed at modulating the activity of specific ceramide synthases (e.g., CerS5/6) or sphingosine kinases, holds greater promise for the development of targeted anti-inflammatory therapeutics. This guide underscores the necessity of considering the specific molecular species when investigating the complex role of sphingolipids in inflammation.

References

Safety Operating Guide

Navigating the Safe Disposal of C14-Labeled Ceramide in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of radiolabeled compounds like C14 Ceramide are critical for ensuring laboratory safety, regulatory compliance, and environmental protection. This guide provides a comprehensive, step-by-step operational plan for the safe disposal of this compound, a crucial tool in lipid metabolism and signaling pathway research. Adherence to these protocols is essential for maintaining a safe and responsible laboratory environment.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle this compound with the appropriate safety measures. Due to the presence of the Carbon-14 isotope, this compound must be treated as a radioactive substance. Always consult your institution's specific Safety Data Sheet (SDS) and Radiation Safety Manual for complete safety information before use.

Personal Protective Equipment (PPE) and Handling:

  • Gloves: Wear appropriate chemical-resistant gloves.

  • Eye Protection: Use safety glasses or goggles.

  • Lab Coat: A standard laboratory coat is required to prevent skin and clothing contamination.

  • Ventilation: Handle the compound in a well-ventilated area or under a chemical fume hood to minimize inhalation risks.

  • Hygiene: Wash hands thoroughly after handling.

Quantitative Disposal Limits for Carbon-14 Waste

The disposal of C14-containing materials is regulated and subject to strict limits to ensure safety. The following table summarizes the key disposal methods and their associated quantitative limits as established by regulatory bodies.

Disposal MethodMaximum Permissible Concentration/AmountSource
Burial 5 µCi/g in biological material[1]
10 mCi per cubic foot of soil for chemical compounds[1]
Sanitary Sewerage Total yearly release not to exceed 1 curie (37 GBq) of Carbon-14.[2][2]
Monthly concentration must not exceed the limit in 10 CFR Part 20, Appendix B, Table 3.[2]
Incineration Maximum concentration of 5 µCi per gram of carbon.
For animal carcasses, this is approximately 0.2 µCi/g of tissue.
Garbage Not to exceed 1 µCi/lb of garbage.

Note: These are general guidelines. Always consult and adhere to your institution's specific Environmental Health and Safety (EHS) policies and local regulations, which may be more stringent.

Experimental Protocols: Step-by-Step Disposal Procedures

The appropriate disposal method for this compound waste depends on its physical state (solid or liquid) and the activity level of the radionuclide. The following protocols provide clear guidance for common scenarios encountered in the laboratory.

Protocol 1: Disposal of Solid this compound Waste

This protocol applies to materials such as contaminated personal protective equipment (gloves, lab coats), plasticware (pipette tips, tubes), and solid this compound.

  • Segregation: Collect all solid waste contaminated with this compound in a designated, clearly labeled radioactive waste container. Do not mix with non-radioactive or other types of chemical waste.

  • Containerization: Use a durable, leak-proof container lined with a plastic bag. The container should be clearly marked with the universal radiation symbol and the words "Caution, Radioactive Material."

  • Labeling: The waste container label must include:

    • The words "Radioactive Waste."

    • The radionuclide: Carbon-14.

    • The chemical name: this compound.

    • The estimated activity and the date.

    • The laboratory and principal investigator's name.

  • Storage: Store the sealed container in a designated and shielded radioactive waste accumulation area within the laboratory.

  • Disposal Request: Once the container is full, or before the decay of the radionuclide makes it difficult to measure, arrange for pickup by your institution's Environmental Health and Safety (EHS) department.

Protocol 2: Disposal of Liquid this compound Waste

This protocol applies to solutions of this compound in organic solvents or aqueous buffers.

  • Segregation: Collect all liquid waste containing this compound in a dedicated, properly labeled, and chemically compatible waste container. Do not mix with other radioactive or chemical waste streams unless permitted by your institution's EHS guidelines.

  • Containerization: Use a shatter-resistant, leak-proof container (e.g., a plastic or coated glass bottle) with a secure screw-cap.

  • Labeling: The liquid waste container must be clearly labeled with:

    • The words "Radioactive Waste."

    • The radionuclide: Carbon-14.

    • The chemical name: this compound.

    • The solvent composition (e.g., "Chloroform:Methanol 2:1").

    • The estimated activity and volume.

    • The date.

    • The laboratory and principal investigator's name.

  • Storage: Store the sealed container in a designated and shielded radioactive waste accumulation area, typically within a fume hood if volatile solvents are present.

  • Disposal Request: When the container is full, arrange for pickup by your institution's EHS department.

Mandatory Visualizations

The following diagrams illustrate the logical workflow for making decisions regarding the proper disposal of this compound waste.

cluster_0 start Start: this compound Waste Generated waste_type Determine Waste Type start->waste_type solid_waste Solid Waste (e.g., PPE, tubes) waste_type->solid_waste Solid liquid_waste Liquid Waste (e.g., solutions) waste_type->liquid_waste Liquid segregate_solid Segregate in Labeled Radioactive Solid Waste Container solid_waste->segregate_solid segregate_liquid Segregate in Labeled Radioactive Liquid Waste Container liquid_waste->segregate_liquid store_solid Store in Designated Shielded Area segregate_solid->store_solid store_liquid Store in Designated Shielded Area (Fume Hood) segregate_liquid->store_liquid ehs_pickup_solid Arrange for EHS Pickup store_solid->ehs_pickup_solid ehs_pickup_liquid Arrange for EHS Pickup store_liquid->ehs_pickup_liquid end_solid End of Process ehs_pickup_solid->end_solid end_liquid End of Process ehs_pickup_liquid->end_liquid

Caption: Decision workflow for the disposal of this compound waste.

cluster_1 start Start: Labeling Radioactive Waste add_symbol Affix 'Caution, Radioactive Material' Symbol start->add_symbol specify_radionuclide Specify Radionuclide: Carbon-14 add_symbol->specify_radionuclide specify_chemical Specify Chemical Name: This compound specify_radionuclide->specify_chemical estimate_activity Estimate Activity and Date specify_chemical->estimate_activity add_lab_info Add Lab and PI Information estimate_activity->add_lab_info end Labeling Complete add_lab_info->end

Caption: Step-by-step process for labeling this compound waste containers.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.